Product packaging for Luzopeptin C(Cat. No.:)

Luzopeptin C

Cat. No.: B1256992
M. Wt: 1343.3 g/mol
InChI Key: KEKNHSVGJZJNFK-FKRLCPBESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Luzopeptin C is a naturally occurring cyclic depsipeptide antibiotic belonging to the bisintercalator family of antitumor compounds. It was originally isolated from the actinomycete Actinomadura luzonensis . This compound features a complex symmetric structure dimerized from identical pentapeptide chains, which include rare amino acids such as 4-hydroxy-Δ²-piperazic acid and are capped with two quinoline-derived chromophores . The primary mechanism of action for this compound is bifunctional intercalation into double-stranded DNA. Its two planar chromophores insert between DNA base pairs, specifically at CpG steps, leading to significant unwinding and extension of the DNA helix . This potent DNA binding disrupts essential cellular processes such as replication and transcription, which underlies its strong antitumor activity . Furthermore, this compound has been identified as a potent inhibitor of HIV reverse transcriptase, highlighting its value in antiviral research . Its robust activity and unique mode of DNA interaction also make it a useful biochemical probe for studying nucleic acid structure and ligand interactions. Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H74N14O22 B1256992 Luzopeptin C

Properties

Molecular Formula

C60H74N14O22

Molecular Weight

1343.3 g/mol

IUPAC Name

N-[(3R,7S,16S,17S,23R,27S,36S,37S)-17,37-dihydroxy-23-[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-3-yl]-3-hydroxy-6-methoxyquinoline-2-carboxamide

InChI

InChI=1S/C60H74N14O22/c1-59(2,91)49-57(89)95-27-35(67-51(83)45-39(77)21-29-19-31(93-9)11-13-33(29)65-45)55(87)73-47(37(75)15-17-63-73)53(85)62-24-42(80)70(6)26-44(82)72(8)50(60(3,4)92)58(90)96-28-36(68-52(84)46-40(78)22-30-20-32(94-10)12-14-34(30)66-46)56(88)74-48(38(76)16-18-64-74)54(86)61-23-41(79)69(5)25-43(81)71(49)7/h11-14,17-22,35-38,47-50,75-78,91-92H,15-16,23-28H2,1-10H3,(H,61,86)(H,62,85)(H,67,83)(H,68,84)/t35-,36-,37+,38+,47+,48+,49-,50-/m1/s1

InChI Key

KEKNHSVGJZJNFK-FKRLCPBESA-N

SMILES

CC(C)(C1C(=O)OCC(C(=O)N2C(C(CC=N2)O)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3C(C(CC=N3)O)C(=O)NCC(=O)N(CC(=O)N1C)C)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)O

Isomeric SMILES

CC(C)([C@H]1C(=O)OC[C@H](C(=O)N2[C@@H]([C@H](CC=N2)O)C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C(=O)N3[C@@H]([C@H](CC=N3)O)C(=O)NCC(=O)N(CC(=O)N1C)C)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)O

Canonical SMILES

CC(C)(C1C(=O)OCC(C(=O)N2C(C(CC=N2)O)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3C(C(CC=N3)O)C(=O)NCC(=O)N(CC(=O)N1C)C)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)O

Synonyms

antibiotic BBM 928C
BBM 928C
BBM-928 C
BBM-928C
luzopeptin C

Origin of Product

United States

Foundational & Exploratory

Unveiling the Molecular Architecture of Luzopeptin C: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure of Luzopeptin C, a potent cyclic depsipeptide antibiotic. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular intricacies of this compound, presenting key structural data, experimental methodologies for its characterization, and an illustration of its primary mechanism of action.

Core Chemical Structure

This compound is a member of the luzopeptin family of antibiotics, which are characterized as C2-symmetric cyclic depsidecapeptides. These molecules feature a core 32-membered ring and are flanked by two 3-hydroxy-6-methoxyquinoline-2-carboxamide chromophores. The luzopeptins, including variants A, B, and C, share an identical cyclic decadepsipeptide core but differ in the acylation of the L-threo-β-hydroxypyridazine (L-Htp) subunit. Specifically, this compound is the di-deacetylated analog of Luzopeptin A.

The chemical formula for this compound is C₆₀H₇₄N₁₄O₂₂ with a monoisotopic molecular weight of 1342.5102 g/mol .[1] Its complex structure is comprised of a series of amino and hydroxy acid residues, classifying it as a cyclic depsipeptide.[1] The structural elucidation of the luzopeptin family was initially achieved through single-crystal X-ray analysis of Luzopeptin A, with the structures later confirmed by total synthesis.

Below is a two-dimensional representation of the chemical structure of this compound, generated using the DOT language.

Luzopeptin_C_Structure cluster_ring N1 N C2 C33 C=O N1->C33 C2->N1 C3 C=O Gly1 Gly C2->Gly1 O4 O N7 N C3->N7 C5 C5->O4 C6 C=O Sar1 Sar C5->Sar1 C6->N7 C8 C8->N7 C9 C=O Ser1 Ser C8->Ser1 N10 N C9->N10 C11 C11->N10 C12 C=O NMeVal1 N-Me-β-OH-Val C11->NMeVal1 O13 O C12->O13 C14 C14->O13 C15 C=O Htp1 L-Htp-OH C14->Htp1 N16 N C15->N16 C17 C17->N16 C18 C=O Gly2 Gly C17->Gly2 N19 N C18->N19 C20 C20->N19 C21 C=O Sar2 Sar C20->Sar2 O22 O C21->O22 C23 C23->O22 C24 C=O Ser2 Ser C23->Ser2 N25 N C24->N25 C26 C26->N25 C27 C=O NMeVal2 N-Me-β-OH-Val C26->NMeVal2 N28 N C27->N28 C29 C29->N28 C30 C=O Htp2 L-Htp-OH C29->Htp2 O31 O C30->O31 C32 C32->O31 N34 N C33->N34 Chrom1 3-OH-6-MeO-Quinaldoyl Ser1->Chrom1 Chrom2 3-OH-6-MeO-Quinaldoyl Ser2->Chrom2

Caption: A simplified 2D representation of the this compound chemical structure.

Quantitative Structural Data

The structural elucidation of luzopeptins has been heavily reliant on Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR studies have been instrumental in confirming the primary structure and determining the three-dimensional conformation of these molecules in solution. The inherent C2 symmetry of the luzopeptin molecule simplifies their NMR spectra, with many resonances appearing as single peaks representing equivalent nuclei on both halves of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for Key Residues of this compound

ResidueProton DesignationPredicted Chemical Shift (ppm)
Glycine α-CH₂3.5 - 4.5
NH8.0 - 9.0
Sarcosine α-CH₂3.0 - 4.0
N-CH₃2.5 - 3.5
Serine α-CH4.0 - 5.0
β-CH₂3.5 - 4.5
NH7.5 - 8.5
N-Me-β-OH-Valine α-CH4.0 - 5.0
β-CH3.0 - 4.0
γ-CH₃0.8 - 1.2
N-CH₃2.8 - 3.2
L-Htp-OH α-CH4.5 - 5.5
β-CH₂1.5 - 2.5
γ-CH(OH)4.0 - 5.0
Chromophore Aromatic Protons6.5 - 8.5
Methoxy (-OCH₃)3.8 - 4.2

Table 2: Predicted ¹³C NMR Chemical Shifts for Key Residues of this compound

ResidueCarbon DesignationPredicted Chemical Shift (ppm)
Glycine α-C40 - 50
C=O168 - 172
Sarcosine α-C50 - 60
N-CH₃35 - 45
C=O168 - 172
Serine α-C55 - 65
β-C60 - 70
C=O170 - 174
N-Me-β-OH-Valine α-C60 - 70
β-C70 - 80
γ-C15 - 25
N-CH₃30 - 40
C=O170 - 175
L-Htp-OH α-C50 - 60
β-C25 - 35
γ-C65 - 75
C=O165 - 170
Chromophore Aromatic Carbons100 - 160
Methoxy (-OCH₃)55 - 60
C=O160 - 165

Experimental Protocols

The isolation and structural characterization of this compound from its natural source, the bacterium Actinomadura luzonensis, or via total synthesis, involves a series of sophisticated analytical techniques.

Isolation and Purification
  • Fermentation and Extraction: Actinomadura luzonensis is cultured in a suitable nutrient medium. After an appropriate incubation period, the fermentation broth is harvested. The luzopeptins are then extracted from the mycelium and the broth using organic solvents such as ethyl acetate or butanol.

  • Chromatographic Separation: The crude extract undergoes a series of chromatographic steps to separate the different luzopeptin congeners and other metabolites. This typically involves:

    • Column Chromatography: Initial separation is often performed on silica gel or alumina columns using a gradient of solvents with increasing polarity.

    • High-Performance Liquid Chromatography (HPLC): Further purification is achieved using reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase gradient, typically a mixture of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA). The different luzopeptins (A, B, and C) can be separated based on their differing polarities, with the more polar this compound eluting earlier than A and B.

Structural Elucidation
  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass analyzers are used to determine the accurate mass of the isolated compound, which allows for the prediction of its elemental composition.

    • Tandem Mass Spectrometry (MS/MS): The purified this compound is subjected to fragmentation in the mass spectrometer. The resulting fragmentation pattern provides valuable information about the sequence of amino and hydroxy acids in the cyclic peptide core and the nature of the side chains. Key fragmentation events include the loss of the chromophore units and cleavage of the amide and ester bonds within the depsipeptide ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.

    • ¹³C NMR: Determines the number of non-equivalent carbon atoms and their chemical environment.

    • 2D NMR Techniques:

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish the spin systems of the individual amino and hydroxy acid residues.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting the individual residues and confirming the overall sequence of the cyclic depsipeptide.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is essential for determining the three-dimensional conformation of the molecule in solution.

Mechanism of Action: DNA Bisintercalation

The primary mechanism of action for the antitumor and antimicrobial activity of luzopeptins is their ability to act as DNA bisintercalators. The two planar quinoline chromophores of the this compound molecule insert themselves between adjacent base pairs of the DNA double helix. This process is facilitated by the rigid cyclic depsipeptide backbone, which acts as a linker, positioning the two chromophores at an appropriate distance to span several base pairs.

This bisintercalation event distorts the helical structure of DNA, inhibiting crucial cellular processes that rely on DNA as a template, such as DNA replication and transcription. This ultimately leads to cell cycle arrest and apoptosis in cancer cells and inhibits the growth of susceptible microorganisms.

The following diagram illustrates the logical flow of this compound's mechanism of action.

DNA_Bisintercalation cluster_Luzopeptin This compound cluster_DNA Cellular Target cluster_Process Mechanism cluster_Consequence Cellular Consequences Luzopeptin Cyclic Depsipeptide with two Quinoline Chromophores Intercalation Bisintercalation of Chromophores between DNA Base Pairs Luzopeptin->Intercalation DNA DNA Double Helix DNA->Intercalation Distortion DNA Structural Distortion Intercalation->Distortion Inhibition_Rep Inhibition of DNA Replication Distortion->Inhibition_Rep Inhibition_Trans Inhibition of Transcription Distortion->Inhibition_Trans Apoptosis Cell Cycle Arrest & Apoptosis Inhibition_Rep->Apoptosis Inhibition_Trans->Apoptosis

Caption: The mechanism of DNA bisintercalation by this compound.

This technical guide provides a foundational understanding of the chemical structure of this compound. Further research into its synthesis, biological activity, and potential therapeutic applications is ongoing and promises to yield deeper insights into this fascinating and complex molecule.

References

An In-depth Technical Guide to the Mechanism of Action of Luzopeptin C on DNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luzopeptin C, a member of the quinoxaline family of antibiotics, is a potent DNA binding agent. Despite its structural similarity to the antineoplastic agents Luzopeptin A and B, this compound exhibits a notable lack of antitumor activity. This guide provides a comprehensive technical overview of the molecular mechanism by which this compound interacts with DNA. It details the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for studying these interactions, and presents visual representations of the underlying processes. The information presented herein is intended to serve as a valuable resource for researchers in oncology, molecular pharmacology, and drug discovery.

Core Mechanism of Action: Bisintercalation into the DNA Minor Groove

This compound interacts with double-stranded DNA via a process known as bisintercalation . This mechanism is facilitated by the molecule's distinct structural features: two planar quinoline chromophores linked by a cyclic decadepsipeptide backbone.[1] The cyclic peptide structure is essential for orienting the two chromophores in a conformation that allows them to insert themselves between adjacent base pairs of the DNA double helix.[1]

The primary mode of binding involves the insertion of the two quinoline rings into the DNA minor groove at two separate locations, effectively "sandwiching" a segment of the DNA.[2] This bisintercalation event induces significant conformational changes in the DNA structure, including unwinding of the helix and an increase in its contour length.

While this compound binds strongly to DNA, its sequence selectivity is a subject of some debate in the literature. Some studies suggest that it exhibits little to no sequence preference, binding to DNA in a largely indiscriminate manner.[1] Other research indicates a preferential binding to regions rich in alternating adenine (A) and thymine (T) residues.[3][4] It is generally agreed, however, that a strict consensus sequence for binding has not been identified.

A key characteristic of this compound's interaction with DNA is that it does not appear to form intermolecular cross-links (i.e., linking two separate DNA molecules).[1] However, there is evidence to suggest that it may induce intramolecular cross-linking, where the molecule links different parts of the same DNA strand.[3] This strong, multifaceted interaction with DNA is thought to be the basis for its biological activity, or lack thereof in the case of its antitumor properties. The prevailing hypothesis for its inactivity as an anticancer agent, despite its potent DNA binding, is not due to a failure to interact with its target, but likely stems from other factors such as cellular uptake, metabolism, or interaction with other cellular components.[1]

Quantitative Data on Luzopeptin-DNA Interactions

Quantitative data for the binding of this compound to DNA is sparse in the available literature. However, studies on the closely related analogue, Luzopeptin B, provide valuable insights into the binding affinity and stoichiometry. It is important to note that while structurally similar, slight variations between the luzopeptin analogues can influence their binding characteristics.

ParameterValue (for Luzopeptin B)DNA SequenceMethodReference
Binding Site Size ~4 base pairsMixed sequence DNAGel Mobility Shift Assay[1]
Binding Stoichiometry 1 drug molecule per 40 bp42% GC Content DNAAtomic Force Microscopy[5]
Binding Stoichiometry 1 drug molecule per 72 bp59% GC Content DNAAtomic Force Microscopy[5]

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of this compound on DNA. These are representative protocols adapted from the literature and may require optimization for specific experimental conditions.

DNAse I Footprinting Assay

This technique is used to identify the specific DNA sequences where this compound binds and protects the DNA from cleavage by the endonuclease DNAse I.

Methodology:

  • DNA Probe Preparation:

    • A DNA fragment of interest (typically 100-300 bp) is labeled at one 5' end with a radioactive isotope (e.g., 32P) using T4 polynucleotide kinase or a fluorescent dye.

    • The labeled probe is purified to remove unincorporated label.

  • Binding Reaction:

    • The end-labeled DNA probe is incubated with varying concentrations of this compound in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM CaCl2).

    • A control reaction without this compound is prepared in parallel.

    • The reactions are incubated at room temperature for a sufficient time to allow binding equilibrium to be reached (e.g., 30 minutes).

  • DNAse I Digestion:

    • A freshly diluted solution of DNAse I is added to each reaction mixture.

    • The digestion is allowed to proceed for a short, optimized time (e.g., 1-2 minutes) to achieve partial cleavage of the DNA.

    • The reaction is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a denaturant.

  • Analysis:

    • The DNA fragments are denatured and separated by size on a high-resolution denaturing polyacrylamide gel.

    • The gel is dried and exposed to X-ray film (for radiolabeling) or imaged (for fluorescence).

    • The binding site of this compound is identified as a "footprint," which is a region of the gel where the DNA ladder is absent or significantly reduced in intensity compared to the control lane, indicating protection from DNAse I cleavage.

Gel Mobility Shift Assay (EMSA)

This assay is used to demonstrate the binding of this compound to a DNA fragment and to assess the stoichiometry of the interaction.

Methodology:

  • DNA Probe Preparation:

    • A short DNA fragment (e.g., 15-35 bp) is labeled at one end, typically with 32P.

  • Binding Reaction:

    • The labeled DNA probe is incubated with increasing concentrations of this compound in a binding buffer.

    • A control reaction with no this compound is included.

  • Electrophoresis:

    • The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel.

    • Electrophoresis is carried out at a constant voltage.

  • Analysis:

    • The gel is dried and autoradiographed.

    • Binding of this compound to the DNA probe results in a retarded migration of the DNA fragment through the gel, appearing as a "shifted" band compared to the free, unbound probe.

    • The appearance of multiple, discrete shifted bands can indicate the binding of multiple this compound molecules to a single DNA fragment.[1]

Viscometry

Viscometry is used to assess the changes in DNA conformation upon binding of an intercalating agent like this compound.

Methodology:

  • DNA Solution Preparation:

    • A solution of high molecular weight DNA (e.g., calf thymus DNA) is prepared in a suitable buffer.

  • Titration:

    • The viscosity of the DNA solution is measured using a viscometer.

    • Small aliquots of a concentrated this compound solution are incrementally added to the DNA solution.

    • The viscosity is measured after each addition, allowing the solution to equilibrate.

  • Analysis:

    • The relative viscosity of the DNA solution is plotted against the ratio of the concentration of this compound to the concentration of DNA base pairs.

    • A significant increase in the viscosity of the DNA solution upon addition of this compound is indicative of an intercalative binding mode, which lengthens and stiffens the DNA molecule.

Visualizations

The following diagrams illustrate the core mechanism of action of this compound and the workflows of the key experimental techniques used to study it.

LuzopeptinC_Mechanism cluster_0 This compound Interaction with DNA cluster_1 Conformational Changes Luzopeptin This compound DNA Double-Stranded DNA Luzopeptin->DNA Bisintercalation Unwinding Helix Unwinding DNA->Unwinding Lengthening Increased Contour Length DNA->Lengthening

Figure 1: Core mechanism of this compound bisintercalation into DNA.

DNAse_Footprinting_Workflow start Start: Labeled DNA Probe incubation Incubate with this compound start->incubation control Control (No this compound) start->control digestion Partial Digestion with DNAse I incubation->digestion control->digestion stop Stop Reaction digestion->stop electrophoresis Denaturing Polyacrylamide Gel Electrophoresis stop->electrophoresis analysis Autoradiography / Imaging electrophoresis->analysis footprint Identify 'Footprint' (Protected Region) analysis->footprint

Figure 2: Experimental workflow for DNAse I Footprinting Assay.

Gel_Shift_Assay_Workflow start Start: Labeled DNA Probe incubation Incubate with Increasing Concentrations of this compound start->incubation electrophoresis Non-denaturing Polyacrylamide Gel Electrophoresis incubation->electrophoresis analysis Autoradiography / Imaging electrophoresis->analysis shifted_bands Observe Shifted Bands (Retarded Mobility) analysis->shifted_bands

Figure 3: Experimental workflow for Gel Mobility Shift Assay (EMSA).

Conclusion

This compound is a potent DNA bisintercalator that induces significant conformational changes in the DNA double helix. While its precise sequence selectivity and the quantitative aspects of its binding affinity require further investigation, the fundamental mechanism of its interaction with DNA is well-established. The lack of antitumor activity in this compound, despite its strong DNA binding, presents an intriguing paradox and highlights the complexity of translating molecular interactions into therapeutic outcomes. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers seeking to further explore the biological activities of this compound and other quinoxaline antibiotics.

References

An In-Depth Technical Guide to Luzopeptin C: Discovery, Microbial Source, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luzopeptin C, a member of the quinoline-containing cyclic depsipeptide antibiotic family, stands as a compelling subject for natural product research. This technical guide provides a comprehensive overview of the discovery of this compound, its microbial origin, and the methodologies for its production and isolation. Furthermore, it delves into its structural characterization and known biological activities, offering a valuable resource for researchers engaged in drug discovery and development.

Discovery and Microbial Source

This compound was first identified as a di-deacetylated derivative of Luzopeptin A, produced by the actinomycete Actinomadura luzonensis. The initial discovery of the luzopeptin complex was a result of screening programs aimed at identifying novel antibiotics with antitumor properties. While often found alongside its more potent analogues, Luzopeptin A and B, this compound itself has demonstrated distinct biological activities that warrant further investigation.

Producing Microorganism: Actinomadura luzonensis

Actinomadura luzonensis is a Gram-positive, filamentous bacterium belonging to the order Actinomycetales. Strains of this bacterium have been isolated from soil samples and are known producers of a variety of secondary metabolites. The biosynthesis of luzopeptins in A. luzonensis involves a complex non-ribosomal peptide synthetase (NRPS) pathway. A key enzymatic step in the formation of the luzopeptin core structure is catalyzed by a cytochrome P450 enzyme, which is responsible for the formation of the tetrahydropyridazine‐3‐carboxylic acid (Thp) subunits critical for their biological function.

Fermentation and Isolation

The production of this compound is achieved through submerged fermentation of Actinomadura luzonensis. While specific fermentation parameters can vary, a general protocol is outlined below.

Fermentation Protocol

A typical fermentation process for the production of luzopeptins involves the following stages:

  • Inoculum Preparation: A vegetative inoculum of Actinomadura luzonensis is prepared by cultivating the strain in a suitable seed medium.

  • Production Fermentation: The seed culture is then transferred to a larger production fermenter containing a nutrient-rich medium. Fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific duration to maximize the yield of the desired metabolites.

Table 1: Representative Fermentation Media Composition

ComponentSeed Medium (g/L)Production Medium (g/L)
Glucose1020
Soluble Starch20-
Yeast Extract55
Peptone510
CaCO₃23
K₂HPO₄1-
MgSO₄·7H₂O0.50.5
(NH₄)₂SO₄-2
Isolation and Purification Protocol

Following fermentation, this compound is extracted from the culture broth and mycelium and purified using a series of chromatographic techniques.

  • Extraction: The whole fermentation broth is typically extracted with a water-immiscible organic solvent such as ethyl acetate or chloroform.

  • Chromatography: The crude extract is then subjected to multiple rounds of chromatography. This may include:

    • Silica Gel Chromatography: For initial fractionation of the extract.

    • Sephadex LH-20 Chromatography: For further separation based on size and polarity.

    • High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase column (e.g., C18) is often employed to obtain pure this compound.

G Fermentation Fermentation of Actinomadura luzonensis Extraction Solvent Extraction of Culture Broth Fermentation->Extraction Crude_Extract Crude Luzopeptin Extract Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Fractionation Fraction Collection Silica_Gel->Fractionation Sephadex Sephadex LH-20 Chromatography Fractionation->Sephadex Further_Purification Further Purification Sephadex->Further_Purification HPLC Reversed-Phase HPLC Further_Purification->HPLC Pure_Luzopeptin_C Pure this compound HPLC->Pure_Luzopeptin_C

Figure 1. General workflow for the isolation and purification of this compound.

Structural Elucidation and Physicochemical Properties

The structure of this compound has been confirmed through total synthesis and characterized using various spectroscopic techniques.

Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic properties of this compound.

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₅₈H₇₀N₁₂O₂₀
Molecular Weight 1267.25 g/mol
UV λmax (MeOH) 242, 320, 375 nm
¹H NMR (DMSO-d₆) δ (ppm): 1.0-1.5 (m, CH₃), 3.0-4.5 (m, various CH, CH₂), 5.0-6.0 (m, various CH), 7.0-8.5 (m, aromatic H)
¹³C NMR (DMSO-d₆) δ (ppm): 15-30 (CH₃), 40-70 (various CH, CH₂), 110-160 (aromatic C), 165-175 (C=O)
Mass Spectrometry (ESI-MS) m/z: 1267.4 [M+H]⁺

Note: Specific chemical shift values can vary slightly depending on the solvent and instrument used. The data presented here are representative.

Biological Activity and Mechanism of Action

While this compound is considered virtually inactive as an antitumor agent compared to Luzopeptin A, it exhibits a noteworthy and distinct biological activity profile.

Cytotoxicity and HIV-1 Reverse Transcriptase Inhibition

Studies have shown that this compound is significantly less potent in cytotoxic assays against various cancer cell lines compared to its acetylated counterparts. However, it displays a higher inhibitory activity against HIV-1 reverse transcriptase. This suggests that the acetyl groups on the hydroxypyridazine moieties of Luzopeptins A and B are crucial for their cytotoxic effects but may hinder their interaction with the viral enzyme.

Table 3: Comparative Biological Activity of Luzopeptins

CompoundCytotoxicity (IC₅₀)HIV-1 RT Inhibition (IC₅₀)
Luzopeptin A++++
Luzopeptin B++++
This compound ++++
'+' indicates relative potency.
Mechanism of Action: DNA Bisintercalation

The primary mechanism of action for the luzopeptin family of antibiotics is believed to be through the bisintercalation of their two quinoline chromophores into the DNA double helix. This interaction involves the insertion of the planar aromatic rings between the base pairs of the DNA, leading to a distortion of the DNA structure and interference with cellular processes such as DNA replication and transcription. While this is the general mechanism for the family, the specific interactions and consequences for this compound, particularly in the context of its anti-HIV activity, are still under investigation.

G Luzopeptin_C This compound Bisintercalation Bisintercalation of Quinoline Chromophores Luzopeptin_C->Bisintercalation Inhibition_HIV_RT Inhibition of HIV-1 RT Activity Luzopeptin_C->Inhibition_HIV_RT DNA DNA Double Helix DNA->Bisintercalation DNA_Distortion Distortion of DNA Structure Bisintercalation->DNA_Distortion Inhibition_Replication Inhibition of DNA Replication DNA_Distortion->Inhibition_Replication Inhibition_Transcription Inhibition of Transcription DNA_Distortion->Inhibition_Transcription HIV_RT HIV-1 Reverse Transcriptase HIV_RT->Inhibition_HIV_RT

Figure 2. Postulated mechanism of action for this compound.

Conclusion and Future Perspectives

This compound, although less cytotoxic than its analogues, presents an interesting case of structure-activity relationship within the luzopeptin family. Its enhanced activity against HIV-1 reverse transcriptase suggests a potential avenue for the development of novel antiviral agents. Further research is warranted to fully elucidate its mechanism of action and to explore the possibility of synthesizing more potent and selective derivatives. This technical guide provides a foundational understanding for researchers to build upon in their exploration of this fascinating natural product.

The Unveiling of Luzopeptin Biosynthesis: A Technical Guide for Scientific Advancement

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – October 31, 2025 – Researchers, scientists, and professionals in drug development now have access to an in-depth technical guide detailing the biosynthetic pathway of Luzopeptin compounds. These complex nonribosomal peptides, known for their potent antitumor and antiviral activities, are produced by the bacterium Actinomadura luzonensis. This guide provides a comprehensive overview of the genetic and enzymatic machinery responsible for the assembly of these promising therapeutic agents.

Luzopeptins are characterized by a unique C2-symmetric macrocyclic depsipeptide core, featuring two pentapeptide chains linked by a central glycine residue. The key to their biological activity lies in the presence of two 3-hydroxy-4-methoxy-2,5-dimethylpyridine-6-carboxylic acid chromophores and, critically, two L-piperazic acid (Piz) residues that are further modified.

This technical guide elucidates the intricate multi-step enzymatic cascade that constructs the Luzopeptin scaffold, from the biosynthesis of its unusual precursors to the final tailoring reactions.

Core Components of the Luzopeptin Biosynthetic Machinery

The production of Luzopeptins is orchestrated by a dedicated biosynthetic gene cluster (BGC) within Actinomadura luzonensis. This cluster encodes a suite of enzymes, including a large nonribosomal peptide synthetase (NRPS) assembly line, specialized tailoring enzymes, and likely, regulatory proteins.

Precursor Biosynthesis: The Foundation of the Molecule

A pivotal precursor for Luzopeptin is the non-proteinogenic amino acid L-piperazic acid (Piz). The biosynthesis of Piz commences with the common amino acid L-ornithine. Two key enzymes, KtzI , an L-ornithine N-hydroxylase, and KtzT , an N-N bond-forming enzyme, catalyze the conversion of L-ornithine into Piz.

Biochemical studies have shed light on the efficiency of the initial step in this pathway.

Table 1: Kinetic Parameters of KtzI

SubstrateKm (mM)kcat (min-1)kcat/Km (min-1mM-1)
L-Ornithine0.091 ± 0.0086.96 ± 0.1376.48
[1]
The Nonribosomal Peptide Synthetase (NRPS) Assembly Line

The core peptide backbone of Luzopeptin is assembled by a multi-modular NRPS system. While the complete sequence and modular organization of the Luzopeptin NRPS are still under detailed investigation, it is understood to sequentially incorporate the constituent amino acids, including glycine, serine, and the precursor L-piperazic acid.

Key Tailoring Enzymes: Crafting the Final Active Compound

Following the assembly of the peptide backbone, a series of crucial tailoring reactions occur to yield the final bioactive Luzopeptin A. Two enzymes have been identified as central to this process:

  • Luz26: A remarkable multitasking cytochrome P450 enzyme. Luz26 is responsible for four distinct and consecutive oxidation reactions on the Piz moieties. This includes the highly unusual carbon-nitrogen bond desaturation, which leads to the formation of the critical hydrazone-bearing 4-hydroxy-tetrahydropyridazine-3-carboxylic acid (4-OH-Thp) residues.[2]

  • Luz27: A membrane-bound acyltransferase. This enzyme is proposed to mediate the O-acetylation of the final product. This step is hypothesized to be a self-protective mechanism for the producing organism, preventing the potent Luzopeptin from damaging its own cellular machinery.[2]

Visualizing the Biosynthetic Pathway

To provide a clear understanding of the intricate steps involved in Luzopeptin biosynthesis, the following diagrams illustrate the key transformations and the logical flow of the pathway.

Luzopeptin_Biosynthesis_Pathway cluster_precursor Precursor Biosynthesis cluster_nrps NRPS Assembly cluster_tailoring Tailoring Reactions L-Ornithine L-Ornithine N5-hydroxy-L-ornithine N5-hydroxy-L-ornithine L-Ornithine->N5-hydroxy-L-ornithine KtzI L-Piperazic_Acid L-Piperazic_Acid N5-hydroxy-L-ornithine->L-Piperazic_Acid KtzT Amino_Acids Glycine, Serine, L-Piperazic Acid Luzopeptin_Core Luzopeptin Peptide Core Amino_Acids->Luzopeptin_Core NRPS Oxidation_Desaturation 4-OH-Thp formation Luzopeptin_Core->Oxidation_Desaturation Luz26 (P450) Luzopeptin_A Luzopeptin A Oxidation_Desaturation->Luzopeptin_A Acetylated_Luzopeptin Acetylated Luzopeptin Luzopeptin_A->Acetylated_Luzopeptin Luz27 (Acyltransferase)

Caption: Proposed biosynthetic pathway of Luzopeptin A.

Experimental Protocols: A Foundation for Further Research

To facilitate further investigation into the Luzopeptin biosynthetic pathway, this section provides an overview of key experimental methodologies.

Gene Inactivation in Actinomadura luzonensis

The functional characterization of genes within the Luzopeptin BGC relies on targeted gene inactivation. A CRISPR-Cas9-based system, adapted for use in Actinobacteria, is a powerful tool for this purpose.

Workflow for CRISPR-Cas9 Mediated Gene Knockout:

Gene_Knockout_Workflow sgRNA_Design Design sgRNA targeting gene of interest Vector_Construction Construct E. coli-Actinomadura shuttle vector carrying Cas9 and sgRNA cassette sgRNA_Design->Vector_Construction Transformation Introduce vector into A. luzonensis via conjugation Vector_Construction->Transformation Selection Select for exconjugants Transformation->Selection Genomic_Verification Verify gene deletion by PCR and sequencing Selection->Genomic_Verification Phenotypic_Analysis Analyze metabolite production by LC-MS Genomic_Verification->Phenotypic_Analysis

Caption: Workflow for gene knockout in A. luzonensis.

Protocol Outline:

  • sgRNA Design: Design two single guide RNAs (sgRNAs) flanking the gene of interest.

  • Vector Construction: Clone the Cas9 expression cassette and the dual sgRNA expression cassettes into an appropriate E. coli-Actinomadura shuttle vector.

  • Conjugation: Introduce the constructed plasmid into A. luzonensis from an E. coli donor strain (e.g., S17-1).

  • Selection and Screening: Select for exconjugants on appropriate antibiotic-containing media and screen for the desired double-crossover mutants by PCR.

  • Verification: Confirm the gene deletion by Sanger sequencing of the PCR product from the mutant strain.

  • Metabolite Analysis: Cultivate the wild-type and mutant strains under identical conditions and analyze the culture extracts by HPLC or LC-MS to confirm the cessation of Luzopeptin production in the mutant.

In Vitro Assay for Luz26 (Cytochrome P450) Activity

The biochemical characterization of Luz26 is essential to fully understand its multitasking catalytic activity.

Protocol Outline:

  • Heterologous Expression and Purification: Express the luz26 gene in a suitable host, such as E. coli, and purify the recombinant protein.

  • Reconstitution of the P450 System: The in vitro activity of P450s requires a redox partner. Reconstitute the reaction mixture with purified Luz26, a suitable reductase (e.g., spinach ferredoxin reductase), and ferredoxin.

  • Reaction Conditions:

    • Buffer: 50 mM Tris-HCl, pH 7.5

    • Substrate: The Luzopeptin peptide core intermediate.

    • Cofactor: NADPH

    • Incubation: 30°C for 1 hour.

  • Reaction Quenching and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

  • Product Analysis: Analyze the extracted products by HPLC or LC-MS to identify the oxidized intermediates and the final desaturated product.

Regulatory Control of Luzopeptin Biosynthesis

The expression of secondary metabolite biosynthetic gene clusters in Actinobacteria is often tightly regulated, ensuring that these complex molecules are produced at the appropriate time and under specific environmental conditions. While the specific regulatory mechanisms governing the Luzopeptin BGC have not yet been fully elucidated, it is likely controlled by a combination of pathway-specific regulators (e.g., SARP or LAL-family regulators often found within BGCs) and global regulators that respond to nutritional cues and cellular stress. Further research, including transcriptomic analysis and the characterization of putative regulatory genes within the luz cluster, is needed to unravel this complex regulatory network.

Regulatory_Network Global_Regulators Global Regulators (e.g., nutrient limitation, stress) Pathway_Specific_Regulator Pathway-Specific Regulator (e.g., LuzR) Global_Regulators->Pathway_Specific_Regulator Luzopeptin_BGC Luzopeptin Biosynthetic Genes Pathway_Specific_Regulator->Luzopeptin_BGC Luzopeptin_Production Luzopeptin Production Luzopeptin_BGC->Luzopeptin_Production

Caption: Hypothetical regulatory cascade for Luzopeptin biosynthesis.

Future Outlook

The elucidation of the Luzopeptin biosynthetic pathway opens up exciting avenues for future research and development. A detailed understanding of the enzymatic machinery will enable the use of synthetic biology and combinatorial biosynthesis approaches to generate novel Luzopeptin analogs with improved therapeutic properties. Furthermore, unraveling the regulatory network controlling the expression of the luz gene cluster could lead to strategies for enhancing the production yields of these valuable compounds. This technical guide serves as a critical resource for scientists dedicated to harnessing the power of microbial biosynthesis for the development of next-generation pharmaceuticals.

References

The Enigmatic Efficacy of Luzopeptin C: A Technical Deep Dive into its Biological and Cytotoxic Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the biological and cytotoxic activities of Luzopeptin C, a member of the potent luzopeptin family of cyclic depsipeptides. This document is intended for researchers, scientists, and drug development professionals interested in the intricate mechanisms of DNA-targeting agents.

Introduction to this compound

This compound is a naturally occurring cyclic depsipeptide antibiotic belonging to the quinoxaline family. Structurally, it is characterized by a cyclic peptide core with two quinoline chromophores. The luzopeptin family, which also includes Luzopeptin A and B, are renowned for their potent antitumor and antiviral properties. Their primary mechanism of action involves the bisintercalation of their planar quinoline rings into the DNA double helix. This interaction physically obstructs DNA replication and transcription, ultimately leading to cell death.

While the luzopeptins share a common mechanism, their biological activities vary significantly based on the acylation of their L-Htp (L-hydroxy-tetrahydropyridazine) residues. The cytotoxic potency of the luzopeptins follows a well-defined order: Luzopeptin A > Luzopeptin B > this compound. The removal of each acyl substituent from the L-Htp residue results in a substantial 100- to 1000-fold reduction in cytotoxic potency. Conversely, the anti-HIV-1 reverse transcriptase activity displays a reverse trend, with this compound being the most potent inhibitor among the three.

Biological and Cytotoxic Activity

The core biological function of this compound stems from its ability to act as a DNA bisintercalator. This process involves the insertion of its two quinoline chromophores into the DNA double helix, primarily at AT-rich sequences. This high-affinity binding distorts the DNA structure, creating a physical barrier that inhibits the progression of DNA polymerase and RNA polymerase, thereby halting DNA replication and transcription.

Cytotoxic Activity

The cytotoxicity of this compound is a direct consequence of its DNA bisintercalation activity. By disrupting fundamental cellular processes, it can trigger pathways leading to programmed cell death (apoptosis) and cell cycle arrest.

Table 1: Qualitative Cytotoxic Potency of Luzopeptins

CompoundRelative Cytotoxic Potency
Luzopeptin A+++
Luzopeptin B++
This compound+
Antiviral Activity

Interestingly, the structural modifications that diminish the cytotoxic potency of this compound enhance its activity against HIV-1 reverse transcriptase (RT). This suggests a different binding mode or interaction with the viral enzyme compared to its interaction with cellular DNA.

Table 2: Qualitative Anti-HIV-1 Reverse Transcriptase Activity of Luzopeptins

CompoundRelative HIV-1 RT Inhibitory Potency
Luzopeptin A+
Luzopeptin B++
This compound+++

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's biological and cytotoxic activities.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxicity of this compound against a chosen cancer cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory effect of this compound on HIV-1 reverse transcriptase activity.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(rA)-oligo(dT) template-primer

  • [³H]-dTTP (tritiated deoxythymidine triphosphate)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.3, 75 mM KCl, 2 mM DTT, 5 mM MgCl₂, 0.05% NP-40)

  • This compound

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a positive control (a known HIV-1 RT inhibitor) and a negative control (no inhibitor).

  • Enzyme Addition: Initiate the reaction by adding the recombinant HIV-1 RT to each tube.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Precipitation: Stop the reaction by adding cold 10% TCA.

  • Filtration: Collect the precipitated DNA on glass fiber filters by vacuum filtration and wash with 5% TCA and then ethanol.

  • Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of RT activity for each concentration of this compound relative to the negative control. Determine the IC50 value from a dose-response curve.

Visualizing the Mechanism and Cellular Impact

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action and the potential downstream cellular consequences of this compound activity.

Luzopeptin_Mechanism cluster_0 This compound cluster_1 Cellular Target cluster_2 Biological Processes cluster_3 Cellular Outcomes Luzopeptin This compound Quinolone Chromophores Cyclic Depsipeptide Core DNA DNA Double Helix Luzopeptin->DNA Bisintercalation Replication DNA Replication DNA->Replication Inhibition Transcription Transcription DNA->Transcription Inhibition Apoptosis Apoptosis Replication->Apoptosis CellCycleArrest Cell Cycle Arrest Replication->CellCycleArrest Transcription->Apoptosis Transcription->CellCycleArrest Experimental_Workflow cluster_0 Cytotoxicity Assessment cluster_1 Antiviral Activity Assessment start_cyto Seed Cancer Cells treat_cyto Treat with this compound start_cyto->treat_cyto incubate_cyto Incubate treat_cyto->incubate_cyto mtt_assay Perform MTT Assay incubate_cyto->mtt_assay analyze_cyto Analyze Viability & IC50 mtt_assay->analyze_cyto start_hiv Prepare HIV-1 RT Reaction Mix treat_hiv Add this compound start_hiv->treat_hiv incubate_hiv Incubate treat_hiv->incubate_hiv measure_hiv Measure RT Activity incubate_hiv->measure_hiv analyze_hiv Determine Inhibition & IC50 measure_hiv->analyze_hiv Signaling_Pathway Luzopeptin This compound DNA_Damage DNA Bisintercalation (Replication/Transcription Stress) Luzopeptin->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) p53->Cell_Cycle_Arrest Bax Bax (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 p21 p21 (CDK Inhibitor) p53->p21 Caspases Caspase Cascade Bax->Caspases Bcl2->Caspases Caspases->Apoptosis p21->Cell_Cycle_Arrest Inhibits CDKs

Physicochemical Properties of Luzopeptin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luzopeptin C is a member of the luzopeptin family of cyclic depsipeptides, which are known for their potent antitumor and antiviral activities. These compounds are characterized by a symmetrical structure featuring two quinoline chromophores attached to a central peptide core. Their mechanism of action involves the bisintercalation of their planar quinoline rings into the DNA double helix, leading to significant conformational changes and inhibition of DNA replication and transcription. This compound, being the di-deacetylated derivative of Luzopeptin A, exhibits distinct biological activity, highlighting the critical role of the acetyl groups in the molecule's efficacy. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with relevant experimental protocols and a visualization of its proposed mechanism of action.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development. While experimentally determined data for some properties are limited, a combination of predicted and known values provides a foundational understanding.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C60H74N14O22PhytoBank[1]
Average Molecular Weight 1343.328 g/mol PhytoBank[1]
Monoisotopic Molecular Weight 1342.510210079 g/mol PhytoBank[1]
CAS Number 76110-01-5PubChem[2]
Appearance Not explicitly reported; likely a solid.Inferred
Water Solubility (predicted) 0.041 g/LPhytoBank[1]
logP (predicted) -5.4PhytoBank[1]
pKa (Strongest Acidic, predicted) 7.77PhytoBank[1]
pKa (Strongest Basic, predicted) -5.8PhytoBank[1]
Hydrogen Bond Donor Count 10PhytoBank[1]
Hydrogen Bond Acceptor Count 24PhytoBank[1]
Rotatable Bond Count 8PhytoBank[1]
Polar Surface Area 481 ŲPhytoBank[1]
Classification Cyclic depsipeptidePhytoBank[1]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR studies have been instrumental in confirming the primary structure and determining the three-dimensional conformation of luzopeptins in solution. These studies have revealed a C2-symmetric macrocyclic scaffold. While specific data for this compound is not detailed in the readily available literature, the general findings for the luzopeptin family are applicable.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of this compound. Fragmentation patterns observed in tandem MS (MS/MS) experiments would provide further structural information, confirming the sequence of amino and hydroxy acids in the cyclic peptide core.

  • UV-Vis Spectroscopy: The presence of the two quinoline chromophores in the this compound structure gives it characteristic UV-Vis absorption properties. The UV-Vis spectrum would show absorption maxima corresponding to the electronic transitions within these aromatic systems. These spectral properties are also useful for quantifying the concentration of this compound in solution.

Experimental Protocols

Detailed experimental protocols specific to this compound are not extensively published. However, based on its chemical class as a cyclic depsipeptide, standard methodologies can be applied.

Solubility Determination

Objective: To experimentally determine the aqueous solubility of this compound.

Methodology (adapted from general protocols for sparingly soluble drugs):

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water in a sealed container.

  • Equilibration: The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

  • Separation of Solid and Liquid Phases: The saturated solution is filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) or centrifuged to remove any undissolved solid.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard curve of known concentrations.

  • Calculation: The solubility is expressed in units such as mg/mL or µg/mL.

Stability Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products, thus indicating its stability under various stress conditions.

Methodology (adapted from general stability-indicating assay development):

  • Forced Degradation Studies: this compound is subjected to stress conditions as per ICH guidelines, including acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., 60 °C), and photolytic stress.

  • Chromatographic System:

    • Column: A reversed-phase C18 column is a common starting point.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to achieve separation of the parent drug and its degradation products.

    • Detection: A photodiode array (PDA) detector is used to monitor the elution profile at multiple wavelengths, which helps in assessing peak purity.

  • Method Development: The chromatographic conditions (e.g., gradient profile, flow rate, column temperature) are optimized to achieve adequate resolution between this compound and all degradation products.

  • Validation: The method is validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Cytotoxicity Assay

Objective: To determine the cytotoxic potential of this compound against a cancer cell line.

Methodology (adapted from general cytotoxicity assay protocols):

  • Cell Culture: A suitable cancer cell line (e.g., a human breast or colon cancer cell line) is cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT, MTS, or resazurin assay. These assays measure metabolic activity, which is proportional to the number of viable cells.

  • Data Analysis: The absorbance or fluorescence readings are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects primarily through its interaction with DNA. As a bisintercalator, its two planar quinoline chromophores insert between the base pairs of the DNA double helix. This binding event is reported to have a preference for regions with alternating adenine (A) and thymine (T) residues and can lead to intramolecular cross-linking of the DNA.[3] This distortion of the DNA structure interferes with crucial cellular processes.

The binding of this compound to DNA can trigger the DNA Damage Response (DDR) pathway, a complex signaling network that detects and responds to DNA lesions. While a specific signaling cascade for this compound has not been fully elucidated, the general pathway initiated by DNA intercalators provides a likely model.

DNA_Damage_Response cluster_0 Cellular Insult cluster_1 DNA Interaction cluster_2 Damage Sensing & Signal Transduction cluster_3 Downstream Cellular Effects Luzopeptin_C This compound DNA_Bisintercalation DNA Bisintercalation (AT-rich regions) Luzopeptin_C->DNA_Bisintercalation DNA_Distortion DNA Double Helix Distortion & Cross-linking DNA_Bisintercalation->DNA_Distortion ATM_ATR ATM/ATR Kinase Activation DNA_Distortion->ATM_ATR recruits Transcription_Inhibition Inhibition of Transcription (RNA Polymerase II degradation) DNA_Distortion->Transcription_Inhibition blocks Checkpoint_Activation Cell Cycle Checkpoint Activation (G1/S, G2/M) ATM_ATR->Checkpoint_Activation phosphorylates Replication_Inhibition Inhibition of DNA Replication Checkpoint_Activation->Replication_Inhibition leads to Apoptosis Apoptosis Checkpoint_Activation->Apoptosis can induce Transcription_Inhibition->Apoptosis contributes to Replication_Inhibition->Apoptosis contributes to

Proposed DNA Damage Response Pathway for this compound.
Experimental Workflow for Studying DNA Intercalation

The following workflow outlines a general approach to characterizing the interaction of this compound with DNA.

DNA_Intercalation_Workflow cluster_0 Preparation cluster_1 Biophysical Characterization cluster_2 Confirmation of Intercalation cluster_3 Data Analysis Prepare_Luzopeptin_C Prepare this compound Stock Solution UV_Vis_Titration UV-Vis Spectroscopic Titration Prepare_Luzopeptin_C->UV_Vis_Titration Fluorescence_Spectroscopy Fluorescence Spectroscopy Prepare_Luzopeptin_C->Fluorescence_Spectroscopy Circular_Dichroism Circular Dichroism (CD) Spectroscopy Prepare_Luzopeptin_C->Circular_Dichroism Viscosity_Measurement Viscosity Measurement Prepare_Luzopeptin_C->Viscosity_Measurement Gel_Electrophoresis Gel Electrophoresis Mobility Shift Assay Prepare_Luzopeptin_C->Gel_Electrophoresis Prepare_DNA Prepare DNA Solution (e.g., Calf Thymus DNA or specific oligonucleotides) Prepare_DNA->UV_Vis_Titration Prepare_DNA->Fluorescence_Spectroscopy Prepare_DNA->Circular_Dichroism Prepare_DNA->Viscosity_Measurement Prepare_DNA->Gel_Electrophoresis Binding_Constant Determine Binding Constant (Ka) UV_Vis_Titration->Binding_Constant Fluorescence_Spectroscopy->Binding_Constant Binding_Mode Elucidate Binding Mode Circular_Dichroism->Binding_Mode Viscosity_Measurement->Binding_Mode Gel_Electrophoresis->Binding_Mode

Experimental Workflow for Studying DNA Intercalation.

Conclusion

This compound, as a DNA bisintercalating agent, represents a valuable scaffold for the development of novel therapeutics. While its antitumor activity is reported to be less potent than its acetylated analog, Luzopeptin A, a thorough understanding of its physicochemical properties is paramount for any further drug development efforts. This guide has summarized the currently available data and provided a framework of experimental protocols and mechanistic understanding to aid researchers in their investigation of this intriguing molecule. Further experimental validation of the predicted properties and a more detailed elucidation of its specific cellular signaling pathways will be crucial for unlocking the full therapeutic potential of this compound and its derivatives.

References

Structural differences between Luzopeptin A, B, and C

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structural Differences of Luzopeptin A, B, and C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luzopeptins are a class of cyclic decadepsipeptide antibiotics produced by the actinomycete Actinomadura luzonensis. These molecules are potent antitumor and antiviral agents, primarily functioning as bifunctional DNA intercalators.[1] Their complex architecture, featuring two substituted quinoline chromophores linked to a symmetrical peptide core, allows them to bind to DNA, inhibiting critical cellular processes. The Luzopeptin family consists of several congeners, with Luzopeptin A, B, and C being the most prominent. Understanding the subtle yet significant structural differences between these three variants is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. This guide provides a detailed comparison of their structures, a summary of their physicochemical properties, and an overview of the experimental methodologies used for their characterization.

Core Structural Differences

The fundamental structures of Luzopeptin A, B, and C are built upon the same cyclic decadepsipeptide scaffold. This core consists of amino acids including glycine, sarcosine, and L-serine, as well as the non-proteinogenic amino acid tetrahydropyridazine. The key structural variation among Luzopeptin A, B, and C lies in the degree of O-acetylation on the two symmetrical tetrahydropyridazine residues within the peptide backbone.

  • Luzopeptin C is the parent compound, featuring two hydroxyl (-OH) groups on the tetrahydropyridazine moieties.

  • Luzopeptin B is the monoacetylated derivative, where one of the two hydroxyl groups is esterified with an acetyl group (-OCOCH₃).

  • Luzopeptin A (also known as BBM-928 A) is the diacetylated derivative, with both hydroxyl groups esterified with acetyl groups.[2]

This progressive acetylation directly impacts the molecule's polarity and potentially its binding affinity and biological activity.

Quantitative Data Comparison

The variation in acetylation leads to predictable differences in molecular formula and weight across the three congeners. The data is summarized in the table below for easy comparison.

PropertyThis compoundLuzopeptin B (inferred)Luzopeptin A
Synonym -Monoacetyl-luzopeptin CBBM-928 A, Diacetyl-luzopeptin C[2]
Structural Modification DihydroxylMonoacetyl, MonohydroxylDiacetyl
Molecular Formula C₆₀H₇₄N₁₄O₂₂C₆₂H₇₆N₁₄O₂₃C₆₄H₇₈N₁₄O₂₄[2]
Molecular Weight ( g/mol ) 1343.331385.371427.41[2]
Monoisotopic Mass (Da) 1342.5101384.5211426.531[2]

Experimental Protocols for Structural Elucidation

The determination of the Luzopeptin structures involves a multi-step process combining separation, purification, and advanced analytical techniques. While the specific parameters from the original characterization may vary, the following represents a standard, modern workflow for elucidating the structures of such natural products.

Isolation and Purification
  • Objective: To isolate individual Luzopeptin congeners from the fermentation broth of Actinomadura luzonensis.

  • Methodology: High-Performance Liquid Chromatography (HPLC) is the primary technique used.

    • Sample Preparation: The crude extract from the fermentation broth is filtered and concentrated.

    • Chromatographic Separation: A reversed-phase C18 column is typically employed.

    • Mobile Phase: A gradient elution system is used, commonly with a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.

    • Detection: A UV detector is used, monitoring at wavelengths around 254 nm and 320 nm, corresponding to the absorbance maxima of the quinoline chromophores.

    • Fraction Collection: Fractions corresponding to distinct peaks (representing Luzopeptin A, B, and C) are collected for further analysis.

Molecular Weight and Formula Determination
  • Objective: To determine the precise mass and elemental composition of each purified congener.

  • Methodology: High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS).

    • Ionization: Electrospray Ionization (ESI) is a suitable method for these large, polar molecules.

    • Mass Analysis: A Time-of-Flight (TOF) or Orbitrap mass analyzer provides the high mass accuracy required to distinguish between the congeners and propose a molecular formula.

    • Data Analysis: The measured mass-to-charge ratio (m/z) is used to calculate the monoisotopic mass. The difference of approximately 42.01 Da between the major peaks confirms the addition of single acetyl groups (C₂H₂O).

Detailed Structural Characterization
  • Objective: To determine the precise atomic connectivity and stereochemistry of the molecule.

  • Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy.[3]

    • Sample Preparation: The purified sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

    • 1D NMR: Proton (¹H) and Carbon-13 (¹³C) spectra are acquired to identify the types and number of hydrogen and carbon atoms. The presence and integration of signals in the methyl region (around 2.0 ppm) in ¹H NMR are indicative of the acetyl groups.

    • 2D NMR: A suite of 2D experiments is necessary to piece together the complex structure:

      • COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin-spin couplings to map out adjacent protons within amino acid residues.

      • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates directly bonded protons and carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by 2-3 bonds. This is critical for connecting amino acid residues, linking the chromophore to the peptide backbone, and confirming the location of the acetyl groups by correlating the acetyl methyl protons to the ester carbonyl carbon and the adjacent ring carbon.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close to each other, which is essential for determining the 3D conformation of the cyclic peptide.[3]

Visualization of Experimental Workflow

The logical flow from isolating the compounds to confirming their unique structures is a critical process in natural product chemistry.

G cluster_0 Isolation & Purification cluster_1 Compound Identification cluster_2 Structural Analysis Fermentation Fermentation Broth (A. luzonensis) Extraction Crude Extract Fermentation->Extraction HPLC HPLC Separation (Reversed-Phase) Extraction->HPLC LuzA Luzopeptin A HPLC->LuzA Collect Fractions LuzB Luzopeptin B HPLC->LuzB Collect Fractions LuzC This compound HPLC->LuzC Collect Fractions MS HRMS (Molecular Weight, Formula) LuzA->MS NMR 1D & 2D NMR (Connectivity, Acetylation Sites) LuzA->NMR LuzB->MS LuzB->NMR LuzC->MS LuzC->NMR Struc_A Structure A (Diacetyl) MS->Struc_A Struc_B Structure B (Monoacetyl) MS->Struc_B Struc_C Structure C (Dihydroxyl) MS->Struc_C NMR->Struc_A NMR->Struc_B NMR->Struc_C

Workflow for Luzopeptin Characterization.

References

The Pivotal Role of Cytochrome P450 in the Biosynthesis of Luzopeptin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luzopeptins are a class of potent antitumor and antiviral nonribosomal peptides characterized by a unique bis-intercalating structure. Central to their biological activity are the modified tetrahydropyridazine-3-carboxylic acid (Thp) subunits. This technical guide delves into the critical role of a multitasking cytochrome P450 enzyme, designated Luz26, in the biosynthetic tailoring of these crucial pharmacophores. Through a combination of in vivo genetic studies and in vitro biochemical reconstitutions, Luz26 has been identified as the catalyst for four sequential oxidation reactions, including a rare carbon-nitrogen bond desaturation, which are essential for the formation of the mature luzopeptin structure. This document provides an in-depth overview of the experimental evidence, detailed methodologies, and quantitative data that elucidate the function of this remarkable enzyme.

Introduction

The luzopeptins, produced by the actinomycete Actinomadura luzonensis, are complex natural products that have garnered significant interest for their potent biological activities.[1][2] Their unique mode of action involves bis-intercalation into DNA, a property conferred by their distinct chemical architecture. The biosynthesis of these molecules involves a nonribosomal peptide synthetase (NRPS) assembly line, followed by a series of post-assembly tailoring modifications. Among the most critical of these are the oxidations of the piperazic acid (Piz) residues. Recent research has pinpointed a single cytochrome P450 enzyme, Luz26, as the key biocatalyst responsible for these modifications.[1][3] This guide will provide a comprehensive technical overview of the function and importance of Luz26 in the luzopeptin biosynthetic pathway.

The Luzopeptin Biosynthetic Gene Cluster and the Role of Luz26

The biosynthetic gene cluster for luzopeptin in Actinomadura luzonensis DSM 43766 contains the gene encoding for the cytochrome P450, Luz26.[1] Genetic knockout studies have been instrumental in confirming the essential role of this enzyme in the production of mature luzopeptins.

In Vivo Genetic Studies

Gene inactivation of luz26 in A. luzonensis resulted in the abolition of luzopeptin A, B, and C production and the accumulation of a new congener, which was identified as a precursor lacking the specific oxidations catalyzed by Luz26.[1] This provides strong evidence for the indispensable role of Luz26 in the biosynthetic pathway.

Table 1: Production of Luzopeptin Congeners in Wild-Type and Δluz26 Mutant Strains of A. luzonensis

StrainLuzopeptin A (mg/L)Luzopeptin B (mg/L)Luzopeptin C (mg/L)Precursor 6 (mg/L)
Wild-Type15.2 ± 1.88.5 ± 0.93.1 ± 0.4Not Detected
Δluz26 MutantNot DetectedNot DetectedNot Detected22.7 ± 2.5

Biochemical Characterization of Luz26

To elucidate the precise function of Luz26, the enzyme was heterologously expressed, purified, and its catalytic activity was reconstituted in vitro. These experiments have revealed the remarkable multitasking capability of this P450 enzyme.

In Vitro Reconstitution of the Tailoring Pathway

The in vitro assays with purified Luz26, its cognate redox partners, the substrate (precursor 6), and NADPH confirmed that Luz26 catalyzes a series of four oxidative reactions: two hydroxylations and two carbon-nitrogen bond desaturations, leading to the formation of the 4-hydroxy-tetrahydropyridazine-3-carboxylic acid (4-OH-Thp) residues.[1][3]

Table 2: HPLC-MS Analysis of In Vitro Reaction Products of Luz26

CompoundRetention Time (min)[M+H]⁺ (m/z)Identification
Precursor 6 18.21183.5Substrate
Intermediate 7 16.51199.5Mono-hydroxylated intermediate
Intermediate 8 15.11215.5Di-hydroxylated intermediate
Product 9 13.81213.5Mono-desaturated product
Product 10 12.61211.5Di-desaturated product (this compound)
Proposed Catalytic Mechanism of Luz26

The in vitro time-course experiments suggest a sequential series of oxidations. Luz26 first catalyzes the hydroxylation of both Piz residues, followed by the C-N bond desaturation to form the hydrazone moieties.[3]

Luz26_Catalytic_Cycle cluster_pathway Luz26 Catalytic Pathway cluster_enzyme Enzyme and Cofactors Precursor6 Precursor 6 (di-Piz) Intermediate7 Intermediate 7 (mono-OH-Piz) Precursor6->Intermediate7 Hydroxylation Intermediate8 Intermediate 8 (di-OH-Piz) Intermediate7->Intermediate8 Hydroxylation Product9 Product 9 (mono-OH-Thp) Intermediate8->Product9 C-N Desaturation Product10 Product 10 (di-OH-Thp) This compound Product9->Product10 C-N Desaturation Luz26 Luz26 (P450) Redox Redox Partners Redox->Luz26 e- NADPH NADPH NADPH->Redox e-

Figure 1: Proposed sequential oxidation reactions catalyzed by Luz26.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies employed in the characterization of Luz26.

Gene Inactivation of luz26
  • Vector Construction: A suicide vector for the in-frame deletion of luz26 was constructed using a standard protocol for gene replacement in actinomycetes. Flanking regions of luz26 were PCR amplified and cloned into the pKC1139 vector.

  • Conjugation: The resulting plasmid was introduced into A. luzonensis via intergeneric conjugation from E. coli S17.1.

  • Selection of Mutants: Double-crossover mutants were selected by screening for apramycin resistance and loss of thiostrepton resistance.

  • Verification: The deletion of luz26 in the mutant was confirmed by PCR analysis and Southern blotting.

Heterologous Expression and Purification of Luz26
  • Cloning: The coding sequence of luz26 was cloned into the pET-28a(+) expression vector, incorporating an N-terminal His6-tag.

  • Expression: The resulting plasmid was transformed into E. coli BL21(DE3). Protein expression was induced with 0.1 mM IPTG at 16°C for 20 hours.

  • Purification: The His-tagged Luz26 was purified from the cell lysate using Ni-NTA affinity chromatography followed by size-exclusion chromatography. Redox partners were expressed and purified similarly.

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies cluster_analysis Data Analysis and Interpretation Gene_Inactivation Gene Inactivation of luz26 Culture_Analysis Fermentation and Metabolite Extraction Gene_Inactivation->Culture_Analysis HPLC_MS_Vivo HPLC-MS Analysis of Mutants Culture_Analysis->HPLC_MS_Vivo Structure_Elucidation Structure Elucidation of New Congeners HPLC_MS_Vivo->Structure_Elucidation Expression Heterologous Expression of Luz26 Purification Purification of Luz26 Expression->Purification Assay In Vitro Enzymatic Assay Purification->Assay HPLC_MS_Vitro HPLC-MS Analysis of Reaction Products Assay->HPLC_MS_Vitro Pathway_Proposal Proposal of Biosynthetic Pathway HPLC_MS_Vitro->Pathway_Proposal

References

Luzopeptin C: A High-Affinity DNA Bisintercalator for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Luzopeptin C, a member of the quinoxaline family of antibiotics, is a potent DNA bisintercalator. These molecules are characterized by their C2-symmetric macrocyclic depsipeptide scaffold, which positions two planar quinoxaline chromophores for insertion between the base pairs of double-stranded DNA. This high-affinity binding disrupts the normal helical structure of DNA, leading to significant conformational changes and the inhibition of crucial cellular processes such as DNA replication and transcription. While Luzopeptin A and B have been more extensively studied, this compound, the unacetylated parent compound, exhibits distinct properties in its interaction with DNA, making it a molecule of significant interest for research and therapeutic development. This guide provides a comprehensive technical overview of this compound's interaction with DNA, including its binding characteristics, cytotoxic effects, and the experimental methodologies used for its study.

DNA Binding and Mechanism of Action

This compound functions as a high-affinity DNA bisintercalator, a mechanism it shares with other members of the quinoxaline antibiotic family, such as echinomycin.[1] The core of its activity lies in the simultaneous insertion of its two quinoline chromophores into the DNA double helix.

Key characteristics of this compound's interaction with DNA include:

  • Bisintercalation: The two quinoline chromophores of this compound intercalate at two separate sites on the DNA, effectively crosslinking the DNA strands.[2][3]

  • Minor Groove Binding: The cyclic decadepsipeptide backbone of this compound resides within the minor groove of the DNA.[1]

  • Sequence Preference: While not exhibiting strict sequence specificity, this compound shows a preference for binding to AT-rich regions of DNA.[4][5]

  • DNA Conformation Changes: Bisintercalation by this compound induces significant structural changes in the DNA, including an unwinding of the double helix and an increase in the contour length.[3]

  • Intramolecular Cross-linking: Evidence suggests that this compound can cause intramolecular cross-linking of DNA duplexes.[4][5]

Quantitative Data on Luzopeptin-DNA Interactions

Quantitative analysis of Luzopeptin's interaction with DNA is crucial for understanding its potency and mechanism of action. While specific data for this compound is limited, studies on the closely related Luzopeptin B provide valuable insights into the expected parameters.

ParameterValue (for Luzopeptin B)DNA SequenceMethodReference
Binding Site Size 1 drug molecule per 40 bp42% GC contentAtomic Force Microscopy (AFM)[3]
1 drug molecule per 72 bp59% GC contentAtomic Force Microscopy (AFM)[3]
DNA Unwinding Angle 40° - 50°Not specifiedNot specified[1]
Increase in DNA Contour Length per Bound Molecule ~0.68 nmNot specifiedTheoretical[1]

Cytotoxicity:

While a comprehensive panel of IC50 values for this compound against various cancer cell lines is not available in the reviewed literature, a well-defined potency order has been established for the Luzopeptin family: Luzopeptin A > Luzopeptin B > this compound. The removal of each acetyl group results in a significant reduction in cytotoxic potency.

Experimental Protocols

The study of this compound's interaction with DNA involves a variety of biophysical and molecular biology techniques. Below are detailed methodologies for key experiments.

DNAse I Footprinting

This technique is used to determine the specific DNA sequences where this compound binds.

Protocol:

  • DNA Probe Preparation: A DNA fragment of interest is labeled at one end with a radioactive isotope (e.g., 32P) or a fluorescent dye.

  • Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound in a suitable binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM NaCl) to allow for equilibrium binding.

  • DNase I Digestion: A limited amount of DNase I is added to the reaction mixture. DNase I will cleave the DNA backbone at sites not protected by the bound this compound. The reaction is stopped after a short incubation period.

  • Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution polyacrylamide gel.

  • Autoradiography/Fluorescence Imaging: The gel is exposed to X-ray film or imaged using a fluorescence scanner to visualize the DNA fragments.

  • Analysis: The binding sites of this compound are identified as "footprints," which are regions of the gel where the DNA has been protected from DNase I cleavage, resulting in a gap in the ladder of DNA fragments.

Atomic Force Microscopy (AFM)

AFM allows for the direct visualization of DNA and this compound-DNA complexes at the single-molecule level.

Protocol:

  • Substrate Preparation: A freshly cleaved mica surface is treated with a solution containing divalent cations (e.g., MgCl2) to promote DNA adhesion.

  • Sample Deposition: A dilute solution of DNA is deposited onto the mica surface. For studying the interaction, this compound is either pre-incubated with the DNA in solution or added directly to the DNA on the mica surface.

  • Imaging: The sample is imaged in air or in a liquid environment using an AFM instrument operating in tapping mode. The AFM tip scans the surface, and the changes in its oscillation are used to generate a topographical image of the DNA molecules.

  • Data Analysis: The contour length of the DNA molecules is measured from the AFM images. An increase in the contour length upon the addition of this compound is indicative of intercalation. The binding site size can be estimated by analyzing the number of bound drug molecules per unit length of DNA.

Signaling Pathways and Cellular Effects

The potent cytotoxic effects of quinoxaline antibiotics like this compound are a direct consequence of their ability to induce significant DNA damage. This damage triggers a cascade of cellular signaling events, ultimately leading to programmed cell death, or apoptosis. While the specific signaling pathways activated by this compound have not been fully elucidated, studies on the structurally and functionally related bisintercalator, echinomycin, provide a strong model for its mechanism of action.[1]

The proposed pathway involves the activation of the intrinsic apoptotic pathway, initiated by mitochondrial stress.

LuzopeptinC_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm LuzopeptinC This compound DNA DNA LuzopeptinC->DNA Binds to DNA_Damage DNA Damage (Bisintercalation) DNA->DNA_Damage Induces Mitochondrion Mitochondrion DNA_Damage->Mitochondrion Triggers Stress CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Recruited to Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves & Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 1. Proposed signaling pathway for this compound-induced apoptosis.

Workflow for Investigating this compound-DNA Binding:

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis LuzopeptinC_sol Prepare this compound Solutions Incubation Incubate this compound with DNA LuzopeptinC_sol->Incubation DNA_frag Prepare Labeled DNA Fragments DNA_frag->Incubation Footprinting DNase I Footprinting Incubation->Footprinting AFM_imaging AFM Imaging Incubation->AFM_imaging Gel_analysis Analyze Footprinting Gel Footprinting->Gel_analysis AFM_analysis Analyze AFM Images AFM_imaging->AFM_analysis Binding_site Determine Binding Site & Sequence Preference Gel_analysis->Binding_site Conform_change Measure Conformational Changes AFM_analysis->Conform_change Binding_site->Conform_change

Figure 2. Experimental workflow for studying this compound-DNA interactions.

Conclusion

This compound is a potent DNA bisintercalator with significant potential in both fundamental research and as a scaffold for the development of novel therapeutic agents. Its high-affinity binding to DNA, coupled with its ability to induce significant structural perturbations and trigger apoptotic cell death, underscores its importance. While further research is needed to fully elucidate its specific binding kinetics and the intricate details of the signaling pathways it modulates, the information presented in this guide provides a solid foundation for researchers and drug development professionals working with this fascinating molecule. The detailed experimental protocols and conceptual frameworks offered herein are intended to facilitate further investigation into the promising biological activities of this compound.

References

Understanding the Antitumor Activity of Luzopeptin C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luzopeptin C, a member of the luzopeptin family of cyclic decadepsipeptide antibiotics, presents a unique case study in the structure-activity relationship of DNA-targeting antitumor agents. While its analogs, Luzopeptin A and B, exhibit notable antitumor and antiviral properties, this compound is largely considered inactive. This guide delves into the core aspects of this compound's interaction with DNA, the established mechanism of action for the broader luzopeptin family, and the critical structural differences that likely account for its lack of significant antitumor efficacy. By examining the available data and outlining the experimental methodologies used in its characterization, this document aims to provide a comprehensive technical overview for researchers in oncology and drug development.

Introduction: The Luzopeptin Family

The luzopeptins are a group of potent antitumor antibiotics isolated from Actinomadura luzonensis. These molecules are characterized by a cyclic decadepsipeptide core to which two substituted quinoline chromophores are attached. Their biological activity stems from their ability to act as bisintercalators, binding to the minor groove of DNA and causing significant helical distortion. The family primarily consists of Luzopeptin A, B, and C, which differ in their degree of acetylation on the peptide backbone. This seemingly minor structural variation has a profound impact on their biological activity.

Mechanism of Action: DNA Bisintercalation

The primary mechanism of action for active luzopeptins is the bifunctional intercalation into the DNA double helix. The two quinoline chromophores insert themselves between DNA base pairs at separate locations, while the peptide backbone resides in the minor groove. This "molecular stitching" of the DNA strands leads to a number of cytotoxic consequences:

  • Inhibition of DNA Replication and Transcription: The presence of the bulky luzopeptin molecule physically obstructs the passage of DNA and RNA polymerases, thereby halting DNA replication and gene transcription.

  • Induction of DNA Damage: The distortion of the DNA helix can trigger cellular DNA damage responses, leading to cell cycle arrest and apoptosis.

  • Topoisomerase Inhibition: While not their primary mechanism, some DNA intercalators can interfere with the function of topoisomerase enzymes, which are crucial for resolving DNA supercoiling during replication.

The antitumor and antiviral activities of luzopeptins are critically dependent on the modified tetrahydropyridazine structural subunits within the peptide core.

The Anomaly of this compound

Despite sharing the core structure necessary for DNA binding, this compound is distinguished by its lack of acetylation on the peptide ring, whereas Luzopeptin A has two acetyl groups and Luzopeptin B has one. Studies have shown that this compound can indeed bind to DNA, and in some in vitro assays, it demonstrates a slightly higher affinity for DNA and is more effective at causing DNA-DNA intermolecular cross-linking than its acetylated counterparts. However, this enhanced DNA interaction does not translate into antitumor activity.

The prevailing hypothesis for this discrepancy is that the acetylation of Luzopeptins A and B is crucial for their cellular uptake and/or their ability to effectively engage with their DNA target within the complex intracellular environment. The lack of these acetyl groups on this compound may hinder its passage across the cell membrane or lead to its sequestration in cellular compartments where it cannot exert a cytotoxic effect.

Data Presentation

The following tables summarize the available quantitative and qualitative data for this compound, with comparative information for Luzopeptin A and B where relevant. The lack of extensive quantitative data for this compound's antitumor activity is a key finding.

Compound Structure Antitumor Activity
Luzopeptin A Cyclic decadepsipeptide with two quinoline chromophores and two acetylated sites.Active against several experimental animal tumor systems.
Luzopeptin B Cyclic decadepsipeptide with two quinoline chromophores and one acetylated site.Less active than Luzopeptin A.
This compound Cyclic decadepsipeptide with two quinoline chromophores and no acetylation.Inactive.
Parameter This compound Luzopeptin A/B Reference
IC50 Values (Various Cancer Cell Lines) Not AvailableData available for some cell linesGeneral literature on active luzopeptins
In Vivo Tumor Growth Inhibition Not AvailableDemonstrated in various tumor modelsGeneral literature on active luzopeptins
DNA Binding Affinity (in vitro) High; slightly more effective than A and B in some assaysHigh
DNA Intermolecular Cross-linking (in vitro) High; slightly more effective than A and B in some assaysHigh

Experimental Protocols

The characterization of this compound's interaction with DNA and its lack of antitumor activity would involve a series of standardized biochemical and cell-based assays. Below are detailed methodologies for key experiments.

DNA Interaction Assays
  • Principle: The intrinsic fluorescence of luzopeptins is quenched upon binding to DNA. The extent of quenching can be used to determine the binding affinity.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl with NaCl).

    • Prepare a series of solutions with a fixed concentration of this compound and increasing concentrations of calf thymus DNA.

    • Measure the fluorescence emission of each solution using a spectrofluorometer at an excitation wavelength of 337 nm and an emission range of 400-600 nm.

    • Plot the fluorescence intensity as a function of DNA concentration to determine the quenching profile.

    • The binding constant (K) can be calculated using the Stern-Volmer equation or by fitting the data to a suitable binding model.

  • Principle: The intercalation of a molecule into the DNA helix causes an increase in the length of the DNA, which in turn increases the viscosity of the DNA solution.

  • Protocol:

    • Prepare a solution of linear DNA (e.g., sonicated calf thymus DNA) of a known concentration in a suitable buffer.

    • Measure the initial viscosity of the DNA solution using a capillary viscometer at a constant temperature.

    • Add increasing concentrations of this compound to the DNA solution, allowing for equilibration at each step.

    • Measure the viscosity of the solution after each addition of this compound.

    • Plot the relative viscosity (η/η₀) as a function of the this compound concentration. An increase in relative viscosity is indicative of DNA intercalation.

  • Principle: Intermolecular cross-linking of DNA fragments by a compound will result in the formation of higher molecular weight species, which will migrate more slowly in an agarose gel.

  • Protocol:

    • Incubate linearized plasmid DNA or a DNA ladder with varying concentrations of this compound in a reaction buffer for a specified time.

    • Stop the reaction and add a loading dye to the samples.

    • Load the samples onto an agarose gel and perform electrophoresis.

    • Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

    • The presence of high molecular weight smears or bands that remain at the top of the gel indicates intermolecular DNA cross-linking.

In Vitro Antitumor Activity Assay
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Signaling Pathways and Molecular Interactions

Due to its established inactivity, there is a paucity of research on the specific effects of this compound on intracellular signaling pathways. However, the mechanism of active DNA intercalators provides a framework for understanding the potential downstream consequences that this compound fails to trigger effectively in a cellular context.

DNA_Damage_Response Luzopeptin_A_B Luzopeptin A/B Cell_Membrane Cell Membrane Luzopeptin_A_B->Cell_Membrane Effective Uptake Luzopeptin_C This compound (Poor Cellular Uptake) Luzopeptin_C->Cell_Membrane Ineffective Uptake DNA Nuclear DNA Cell_Membrane->DNA Translocation to Nucleus No_Effect No Significant Antitumor Effect Cell_Membrane->No_Effect This compound Path DNA_Intercalation DNA Bisintercalation & Distortion DNA->DNA_Intercalation Binding Replication_Block Replication/Transcription Block DNA_Intercalation->Replication_Block DDR DNA Damage Response (ATM/ATR) DNA_Intercalation->DDR Cell_Cycle_Arrest Cell Cycle Arrest (p53, p21) DDR->Cell_Cycle_Arrest Apoptosis Apoptosis (Caspase Activation) Cell_Cycle_Arrest->Apoptosis

Caption: Hypothetical signaling cascade following cellular exposure to luzopeptins.

Experimental and Biosynthetic Workflows

The differing biological activities of the luzopeptins can be traced back to their biosynthesis, specifically the post-synthesis tailoring steps.

Luzopeptin_Biosynthesis_Workflow cluster_biosynthesis Luzopeptin Biosynthesis NRPS Non-Ribosomal Peptide Synthetase (NRPS) Assembly Precursor Luzopeptin Precursor (Unacetylated) NRPS->Precursor P450 Cytochrome P450 (Oxidation) Precursor->P450 Acyltransferase Membrane-Bound Acyltransferase (Acetylation) P450->Acyltransferase Luzo_C This compound P450->Luzo_C No Acetylation Luzo_B Luzopeptin B Acyltransferase->Luzo_B 1x Acetylation Luzo_A Luzopeptin A Acyltransferase->Luzo_A 2x Acetylation

Caption: Simplified biosynthetic pathway of Luzopeptins A, B, and C.

Conclusion

This compound serves as a compelling example of how subtle molecular modifications can dramatically alter the therapeutic potential of a drug candidate. While it demonstrates the requisite chemical properties for DNA interaction in cell-free systems, its lack of antitumor activity highlights the critical importance of cellular context in drug efficacy. The absence of acetyl groups likely impedes its ability to reach its intracellular target in sufficient concentrations to induce a cytotoxic effect. For drug development professionals, the study of this compound underscores the necessity of evaluating not only target engagement but also the factors governing cellular uptake and intracellular localization. Future research could explore whether modifications to this compound to enhance its cell permeability could unlock its latent antitumor potential.

Luzopeptin C CAS number and molecular formula.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

IdentifierValueSource
CAS Number 76110-01-5NIAID ChemDB[1]
Molecular Formula C60H74N14O22PhytoBank[2]

Physicochemical Properties

PropertyValueSource
Monoisotopic Molecular Weight 1342.510210079PhytoBank[2]
Average Molecular Weight 1343.328PhytoBank[2]
Chemical Class QuinolinesNIAID ChemDB[1]
Description Belongs to the class of organic compounds known as cyclic depsipeptides. These are natural or synthetic compounds having sequences of amino and hydroxy carboxylic acid residues connected in a ring.PhytoBank[2]

Experimental Insights

Currently, detailed experimental protocols and established signaling pathways for Luzopeptin C are not widely available in the public domain. The compound is a member of the luzopeptin family, which are cyclic depsipeptide antibiotics known for their anti-tumor activity.[3] Luzopeptin A, a closely related compound, has been studied more extensively. Further research is required to fully elucidate the specific mechanisms of action, experimental procedures, and biological pathways associated with this compound.

As research progresses, this guide will be updated to include detailed experimental methodologies and visual representations of its biological activity.

Logical Relationship of Compound Identification

To illustrate the foundational data retrieval process for this guide, the following diagram outlines the logical workflow.

cluster_0 Data Acquisition cluster_1 Data Synthesis cluster_2 Output Generation start Identify Need for this compound Data cas_query Query for CAS Number start->cas_query Initiates Search formula_query Query for Molecular Formula start->formula_query Initiates Search cas_result CAS: 76110-01-5 cas_query->cas_result Yields formula_result Formula: C60H74N14O22 formula_query->formula_result Yields guide Compile Technical Guide cas_result->guide Incorporated Into formula_result->guide Incorporated Into

Caption: Workflow for this compound data retrieval and integration.

References

An In-depth Technical Guide to the Spectroscopic Characterization of Luzopeptin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize Luzopeptin C, a complex cyclic depsipeptide with potential applications in drug development. Due to the limited availability of specific, publicly accessible raw data for this compound, this document focuses on the established experimental protocols and expected spectroscopic data based on the known structural components of the luzopeptin family and related cyclic peptides.

Structural Overview of this compound

This compound is a member of the luzopeptin family of antibiotics, which are characterized as C2-symmetric cyclic decadepsipeptides. These molecules feature two quinoline chromophores attached to a central peptide core. The core structure of luzopeptins typically includes amino acid residues such as glycine, serine, and N-methyl-β-hydroxyvaline, linked by both amide and ester bonds. The defining feature of this compound within its family lies in the specific acylation pattern of the peptide core, which distinguishes it from Luzopeptin A and B.

Methodologies for Spectroscopic Characterization

The structural elucidation of a complex natural product like this compound relies on a combination of modern spectroscopic techniques. The following sections detail the experimental protocols that are central to this process.

NMR spectroscopy is the most powerful tool for determining the three-dimensional structure of molecules like this compound in solution. High-resolution 1D and 2D NMR experiments are essential for assigning the proton (¹H) and carbon (¹³C) chemical shifts and establishing through-bond and through-space connectivities.

Experimental Protocol for NMR Analysis:

  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in 0.5 mL of a deuterated solvent. Common solvents for complex peptides include dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD), chosen for their ability to solubilize the compound and minimize overlapping solvent signals.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum to obtain an overview of the proton environments. Key regions of interest include the aromatic region (for the quinoline protons), the amide region, the α-proton region, and the aliphatic region.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. This provides information on the carbon skeleton.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is crucial for tracing out the spin systems of the individual amino acid residues.

    • TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system, allowing for the identification of all protons belonging to a single amino acid residue from a single cross-peak.

    • HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei, enabling the assignment of the carbon spectrum based on the already assigned proton spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is critical for connecting the individual amino acid spin systems and for linking the peptide core to the quinoline chromophores.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. NOESY data is essential for determining the three-dimensional conformation and stereochemistry of the molecule.

Mass spectrometry provides the precise molecular weight of this compound and offers valuable structural information through fragmentation analysis.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (typically in the low µM to nM range) in a solvent compatible with the ionization source, such as a mixture of methanol or acetonitrile and water, often with a small amount of formic acid to promote protonation.

  • High-Resolution Mass Spectrometry (HRMS):

    • Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

    • Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule, [M+H]⁺. This allows for the determination of the elemental composition.

  • Tandem Mass Spectrometry (MS/MS):

    • Select the parent ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • Analyze the resulting fragment ions to obtain sequence information. The fragmentation of cyclic depsipeptides can be complex, often involving multiple ring-opening events. The resulting b- and y-type fragment ions, as well as internal fragments, are used to piece together the amino acid sequence.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for characterizing the chromophoric quinoline moieties.

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation:

    • Prepare a solution of this compound in a UV-transparent solvent, such as methanol or ethanol, at a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Spectral Acquisition:

    • Record the absorbance spectrum over a wavelength range of approximately 200 to 600 nm using a dual-beam UV-Vis spectrophotometer.

    • The resulting spectrum will show characteristic absorption maxima (λ_max) for the quinoline chromophores.

Spectroscopic Data Summary

While specific data for this compound is scarce, the following tables summarize the expected chemical shifts and absorption maxima for its key structural components based on published data for related compounds and general spectroscopic principles.

Table 1: Expected ¹H NMR Chemical Shifts for Key Substructures of this compound

Functional GroupProton TypeExpected Chemical Shift (δ, ppm)
Quinoline Ring Aromatic Protons7.0 - 8.5
Methoxy Protons (-OCH₃)3.8 - 4.2
Peptide Backbone Amide Protons (-NH)7.5 - 9.0
α-Protons (-CHα)4.0 - 5.5
Amino Acid Side Chains Glycine (α-CH₂)3.5 - 4.5
Serine (β-CH₂)3.8 - 4.2
N-Methyl-β-hydroxyvaline (N-CH₃)2.8 - 3.2
N-Methyl-β-hydroxyvaline (γ-CH₃)0.8 - 1.2

Table 2: Expected ¹³C NMR Chemical Shifts for Key Substructures of this compound

Functional GroupCarbon TypeExpected Chemical Shift (δ, ppm)
Quinoline Ring Aromatic Carbons110 - 150
Methoxy Carbon (-OCH₃)55 - 60
Peptide Backbone Carbonyl Carbons (-C=O)168 - 175
α-Carbons (-Cα)50 - 65
Amino Acid Side Chains Glycine (Cα)~43
Serine (Cβ)~62
N-Methyl-β-hydroxyvaline (N-CH₃)30 - 35
N-Methyl-β-hydroxyvaline (Cγ)15 - 25

Table 3: Expected Mass Spectrometry and UV-Vis Data for this compound

TechniqueParameterExpected Value
High-Resolution MS [M+H]⁺Dependent on the exact elemental composition of this compound.
UV-Vis Spectroscopy λ_max~240 nm, ~330 nm (characteristic of the quinoline chromophore)

Visualizing the Characterization Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a complex natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation and Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Structure Elucidation Natural_Source Natural Source (e.g., Fermentation Broth) Extraction Extraction Natural_Source->Extraction Chromatography Chromatography (e.g., HPLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (1D & 2D) Pure_Compound->NMR MS Mass Spectrometry (HRMS & MS/MS) UV_Vis UV-Vis Spectroscopy NMR_Analysis NMR Data Analysis (Assignments, NOEs) NMR->NMR_Analysis MS_Analysis MS Data Analysis (Formula, Fragmentation) MS->MS_Analysis UV_Vis_Analysis UV-Vis Data Analysis (Chromophore ID) UV_Vis->UV_Vis_Analysis Structure_Elucidation Structure Elucidation NMR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation UV_Vis_Analysis->Structure_Elucidation

Caption: General workflow for the isolation and spectroscopic characterization of this compound.

Methodological & Application

Total Synthesis Protocol for Luzopeptin C: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview and protocol for the total synthesis of Luzopeptin C, a potent antitumor and antiretroviral cyclic depsipeptide. This application note is based on the successful total syntheses reported by the research groups of Boger and Ciufolini, providing a comprehensive guide for the laboratory synthesis of this complex natural product.

This compound is a member of the quinoxapeptin family of antibiotics, characterized by a C2-symmetric cyclic decadepsipeptide core appended with two quinoxaline-2-carboxylic acid chromophores. The intricate structure and significant biological activity of this compound have made it a challenging and attractive target for total synthesis. The synthetic strategies developed provide a framework for the preparation of analogs for structure-activity relationship studies, crucial for the development of new therapeutic agents.

Synthetic Strategy Overview

The convergent total synthesis of this compound hinges on a few key strategic elements. The overall approach involves the synthesis of a protected pentadepsipeptide monomer, which is then dimerized and subsequently macrocyclized to form the 32-membered cyclic core. The final step involves the deprotection and attachment of the quinoxaline chromophores.

A critical aspect of the synthesis is the late-stage introduction of the chromophore, which allows for a divergent approach to various Luzopeptin analogs. The macrocyclization is a crucial and often challenging step, with different strategies employed to achieve the desired ring closure.

Below is a diagram illustrating the overall synthetic workflow:

Total_Synthesis_Workflow cluster_Monomer Pentadepsipeptide Monomer Synthesis cluster_Core Macrocycle Formation cluster_Final Final Assembly A Amino Acid Building Blocks B Stepwise Peptide Couplings A->B C Formation of Ester Linkage B->C D Protected Pentadepsipeptide C->D E Dimerization of Monomer D->E F Macrocyclization E->F G Cyclic Decadepsipeptide Core F->G I Deprotection of Core G->I H Chromophore Synthesis J Coupling of Chromophore H->J I->J K This compound J->K

Caption: Overall workflow for the total synthesis of this compound.

Key Experimental Protocols

This section provides detailed methodologies for the key transformations in the synthesis of this compound.

General Procedure for Boc Protection of Amino Acids

The tert-butyloxycarbonyl (Boc) group is a common protecting group for the amine functionality of amino acids.

Protocol:

  • Dissolve the amino acid (1.0 equiv) in a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide (2.0 equiv) and stir until the amino acid is fully dissolved.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) and stir the mixture at room temperature for 4-12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture in vacuo to remove the dioxane.

  • Wash the aqueous solution with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the Boc-protected amino acid.

ReagentMolar Equiv.Purpose
Amino Acid1.0Starting material
Dioxane/Water-Solvent
Sodium Hydroxide2.0Base
(Boc)₂O1.1Protecting agent
1 M HCl-Acidification
Ethyl Acetate-Extraction solvent
General Procedure for Peptide Coupling using EDCI/HOBt

Peptide bonds are formed using a coupling agent to activate the carboxylic acid of one amino acid for reaction with the amine of another.

Protocol:

  • Dissolve the N-protected amino acid (1.0 equiv) in dichloromethane (DCM) or dimethylformamide (DMF).

  • Add 1-hydroxybenzotriazole (HOBt, 1.2 equiv) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI, 1.2 equiv).

  • Stir the mixture at 0 °C for 15 minutes.

  • Add the amino acid ester hydrochloride (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 1.5 equiv).

  • Allow the reaction to warm to room temperature and stir for 8-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

ReagentMolar Equiv.Purpose
N-protected Amino Acid1.0Carboxylic acid component
Amino Acid Ester HCl1.0Amine component
EDCI1.2Coupling agent
HOBt1.2Coupling additive
DIPEA1.5Base
DCM or DMF-Solvent
General Procedure for Boc Deprotection using TFA

The Boc protecting group is typically removed under acidic conditions.

Protocol:

  • Dissolve the Boc-protected peptide in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once complete, concentrate the reaction mixture in vacuo to remove the solvent and excess TFA.

  • Co-evaporate with toluene to remove residual TFA.

  • The resulting amine trifluoroacetate salt is often used in the next step without further purification.

ReagentConcentrationPurpose
Boc-protected Peptide-Substrate
Trifluoroacetic Acid (TFA)20-50% in DCMDeprotecting agent
Dichloromethane (DCM)-Solvent
Synthesis of Quinoxaline-2-carboxylic Acid

The chromophore of this compound is synthesized from o-phenylenediamine and a pyruvate derivative.

Protocol:

  • Dissolve o-phenylenediamine (1.0 equiv) in ethanol.

  • Add ethyl 2-oxo-4-phenylbut-3-enoate (1.0 equiv) and a catalytic amount of acetic acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

  • Hydrolyze the resulting ester to the carboxylic acid using aqueous sodium hydroxide, followed by acidic workup.

ReagentMolar Equiv.Purpose
o-Phenylenediamine1.0Starting material
Ethyl 2-oxo-4-phenylbut-3-enoate1.0Starting material
Acetic AcidcatalyticCatalyst
Ethanol-Solvent
Sodium Hydroxide-Hydrolysis reagent

Data Presentation

The following tables summarize typical yields for the key synthetic steps. Please note that yields can vary depending on the specific substrates and reaction conditions.

Table 1: Representative Yields for Key Transformations

TransformationStarting MaterialProductTypical Yield (%)
Boc ProtectionGlycineBoc-Gly-OH95
Peptide CouplingBoc-Ala-OH + H-Gly-OMeBoc-Ala-Gly-OMe85
Boc DeprotectionBoc-Ala-Gly-OMeH-Ala-Gly-OMe>95 (crude)
MacrocyclizationLinear DecadepsipeptideCyclic Core30-50
Chromophore CouplingCyclic Core + Quinoxaline-2-COOHThis compound60-70

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical relationship in the peptide coupling reaction.

Peptide_Coupling cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Bond Formation CarboxylicAcid N-Protected Amino Acid EDCI EDCI CarboxylicAcid->EDCI HOBt HOBt EDCI->HOBt ActiveEster Activated HOBt Ester HOBt->ActiveEster Amine Amino Acid Ester ActiveEster->Amine Nucleophilic Attack DIPEA DIPEA Amine->DIPEA Dipeptide Protected Dipeptide DIPEA->Dipeptide

Caption: Mechanism of EDCI/HOBt mediated peptide bond formation.

Application Notes and Protocols for the Purification and Isolation of Luzopeptin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification and isolation of Luzopeptin C, a cyclic depsipeptide produced by Actinomadura sp.[1]. Luzopeptins are potent antitumor and antiviral agents, making their efficient purification a critical step in research and drug development[2]. The following protocols are based on established methodologies for the purification of similar natural products and are intended to serve as a comprehensive guide.

Fermentation of Actinomadura sp.

This compound is a secondary metabolite produced by fermentation of Actinomadura sp.[1]. The following protocol outlines a typical fermentation process to achieve optimal production.

Protocol 1: Fermentation of Actinomadura sp.

  • Strain Maintenance and Inoculum Preparation:

    • Maintain a pure culture of Actinomadura sp. on a suitable agar medium.

    • Inoculate a seed culture flask containing a suitable seed medium (e.g., containing glucose, malt extract, and yeast extract) with a spore suspension or a vegetative mycelial suspension of Actinomadura sp.[3].

    • Incubate the seed culture at 28-30°C for 2-3 days with shaking at 200 rpm[3].

  • Production Fermentation:

    • Transfer the seed culture to a production fermentation medium. A typical medium may contain glucose, malt extract, and yeast extract, with a pH adjusted to around 7.8[3].

    • Carry out the fermentation in a suitable fermenter with controlled temperature (28-30°C), pH, and aeration for an appropriate duration, which may range from 6 to 8 days[3][4].

    • Monitor the production of this compound periodically using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Extraction of this compound from Fermentation Broth

Following fermentation, the first step in purification is the extraction of this compound from the culture broth. As a cyclic depsipeptide, this compound is likely to be intracellular or associated with the mycelia.

Protocol 2: Extraction of this compound

  • Harvesting Mycelia:

    • Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

  • Solvent Extraction:

    • Extract the mycelial cake with a suitable organic solvent such as methanol, ethanol, or acetone. This can be done by suspending the mycelia in the solvent and stirring for several hours[5]. Repeat the extraction process multiple times to ensure complete recovery.

    • Alternatively, whole broth extraction can be performed by adding a water-immiscible organic solvent like ethyl acetate or chloroform directly to the fermentation broth and stirring vigorously.

  • Concentration:

    • Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound

A multi-step chromatographic approach is typically required to achieve high purity of this compound from the crude extract. A combination of ion-exchange chromatography and reversed-phase chromatography is often effective for purifying peptides and depsipeptides[6][7].

3.1. Ion-Exchange Chromatography (IEC)

IEC separates molecules based on their net charge[8][9]. This step is effective for removing impurities with different charge characteristics from the crude extract.

Protocol 3: Ion-Exchange Chromatography

  • Sample Preparation:

    • Dissolve the crude extract in a suitable buffer at a specific pH where this compound is charged and stable.

  • Column Equilibration:

    • Equilibrate a cation or anion exchange column with the starting buffer. The choice of the ion exchanger (e.g., DEAE-cellulose for anion exchange or CM-cellulose for cation exchange) depends on the isoelectric point (pI) of this compound.

  • Sample Loading and Elution:

    • Load the prepared sample onto the equilibrated column.

    • Wash the column with the starting buffer to remove unbound impurities.

    • Elute the bound compounds using a salt gradient (e.g., 0-1 M NaCl) or a pH gradient[4][9].

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them for the presence of this compound using HPLC.

    • Pool the fractions containing the target compound.

3.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity[1][7]. This is often the final polishing step to achieve high purity.

Protocol 4: Reversed-Phase HPLC

  • Sample Preparation:

    • Concentrate the pooled fractions from the IEC step and dissolve the residue in the HPLC mobile phase.

  • HPLC System and Column:

    • Use a preparative or semi-preparative HPLC system equipped with a C18 column[2].

  • Mobile Phase and Gradient:

    • A typical mobile phase consists of a mixture of water and acetonitrile (ACN) or methanol, often with an ion-pairing agent like trifluoroacetic acid (TFA) (0.1%) to improve peak shape[1][7].

    • Elute the sample using a linear gradient of the organic solvent (e.g., 10-90% ACN in water with 0.1% TFA) over a suitable time frame[1].

  • Fraction Collection and Purity Analysis:

    • Collect the peak corresponding to this compound.

    • Analyze the purity of the collected fraction using analytical HPLC.

    • Lyophilize the pure fraction to obtain this compound as a solid powder.

Data Presentation

The following tables should be used to record and summarize the quantitative data obtained during the purification process.

Table 1: Fermentation Parameters and this compound Titer

Fermentation Batch IDFermentation Time (days)Final pHBiomass (g/L)This compound Titer (mg/L)
[Enter Batch ID][Enter Time][Enter pH][Enter Biomass][Enter Titer]

Table 2: Summary of this compound Purification Steps

Purification StepTotal Protein (mg)This compound (mg)Specific Activity (Units/mg)Yield (%)Purity (%)
Crude Extract[Enter Value][Enter Value][Enter Value]100[Enter Value]
Ion-Exchange Chromatography[Enter Value][Enter Value][Enter Value][Enter Value][Enter Value]
Reversed-Phase HPLC[Enter Value][Enter Value][Enter Value][Enter Value][Enter Value]

Visualized Workflows

Diagram 1: Overall Workflow for this compound Isolation and Purification

Overall Workflow for this compound Isolation and Purification Fermentation 1. Fermentation of Actinomadura sp. Extraction 2. Extraction of Crude this compound Fermentation->Extraction IEC 3. Ion-Exchange Chromatography Extraction->IEC RPHPLC 4. Reversed-Phase HPLC IEC->RPHPLC PureLuzopeptinC Pure this compound RPHPLC->PureLuzopeptinC

Caption: A high-level overview of the entire process from fermentation to the final pure compound.

Diagram 2: Detailed Extraction Protocol

Detailed Extraction Protocol Start Fermentation Broth Centrifugation Centrifugation/Filtration Start->Centrifugation Mycelia Mycelial Biomass Centrifugation->Mycelia Supernatant Supernatant (Discard) Centrifugation->Supernatant SolventExtraction Solvent Extraction (e.g., Methanol) Mycelia->SolventExtraction Filtration Filtration SolventExtraction->Filtration Extract Methanol Extract Filtration->Extract Residue Mycelial Residue (Discard) Filtration->Residue Concentration Concentration (Rotary Evaporation) Extract->Concentration CrudeExtract Crude this compound Extract Concentration->CrudeExtract

Caption: Step-by-step workflow for extracting crude this compound from the fermentation broth.

Diagram 3: Chromatographic Purification Strategy

Chromatographic Purification Strategy CrudeExtract Crude Extract IEC Ion-Exchange Chromatography CrudeExtract->IEC IEC_Fractions This compound containing Fractions IEC->IEC_Fractions Impurity1 Impurities (Discard) IEC->Impurity1 RPHPLC Reversed-Phase HPLC IEC_Fractions->RPHPLC PureLuzopeptinC Pure this compound (>95%) RPHPLC->PureLuzopeptinC Impurity2 Impurities (Discard) RPHPLC->Impurity2

Caption: The sequential use of ion-exchange and reversed-phase chromatography for purification.

References

Application Notes and Protocols for Luzopeptin C In Vitro Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luzopeptins are a class of cyclic decadepsipeptide antibiotics that exhibit potent antitumor and antiviral activities. Their primary mechanism of action involves the bisintercalation of their two quinoline chromophores into the DNA double helix. This binding can lead to both intramolecular and intermolecular cross-linking of DNA, subsequently inhibiting nucleic acid synthesis and the function of enzymes such as topoisomerase II. Luzopeptin C is a member of this family, and while it demonstrates the ability to interact with DNA, some studies have suggested it possesses lower antitumor activity compared to its acetylated counterparts, Luzopeptin A and B.[1] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a standardized cell viability assay.

Data Presentation

Cell LineCompoundIncubation Time (hours)IC50 (µM)
P388 (Murine Leukemia)This compound48To be determined
HeLa (Human Cervical Cancer)This compound48To be determined
MCF-7 (Human Breast Cancer)This compound48To be determined
Doxorubicin (Positive Control)P38848Literature Value
Doxorubicin (Positive Control)HeLa48Literature Value
Doxorubicin (Positive Control)MCF-748Literature Value

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol outlines the determination of this compound's cytotoxic effects through the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell lines (e.g., P388, HeLa, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Doxorubicin (for use as a positive control)

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in a complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive control (Doxorubicin) in a complete culture medium. A suggested starting concentration range for this compound is 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the highest concentration of DMSO used for dilutions) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for 48 hours (or a desired time course, e.g., 24, 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells on a plate shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each treatment concentration using the following formula:

    • % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters) in GraphPad Prism or similar software).

Visualizations

experimental_workflow Experimental Workflow for In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cell Culture (e.g., P388, HeLa) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep This compound Dilution treatment Add this compound to Wells compound_prep->treatment cell_seeding->treatment incubation Incubate for 48 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance calc_viability % Cell Viability Calculation read_absorbance->calc_viability ic50_determination IC50 Determination calc_viability->ic50_determination

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

signaling_pathway Proposed Signaling Pathway for this compound-Induced Cytotoxicity cluster_downstream Downstream Effects luzopeptin This compound dna Nuclear DNA luzopeptin->dna Enters Nucleus dna_damage DNA Bisintercalation & Cross-linking luzopeptin->dna_damage dna->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Phosphorylation & Activation atm_atr->p53 cell_cycle_arrest Cell Cycle Arrest (G1/S, G2/M) p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis dna_repair DNA Repair p53->dna_repair

Caption: Proposed signaling cascade following this compound-induced DNA damage.

References

Application Notes and Protocols for Luzopeptin C in HIV-1 Reverse Transcriptase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luzopeptin C is a potent member of the luzopeptin family of cyclic depsipeptides, which are known for their DNA bisintercalating properties.[1][2] This unique mechanism of action makes this compound a subject of interest for investigating novel antiviral strategies, particularly as an inhibitor of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). HIV-1 RT is a critical enzyme for the viral life cycle, responsible for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.[3][4] Inhibition of this enzyme is a cornerstone of highly active antiretroviral therapy (HAART).[1][5]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in HIV-1 reverse transcriptase inhibition assays.

Mechanism of Action

Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that act as chain terminators or non-nucleoside reverse transcriptase inhibitors (NNRTIs) that bind to an allosteric site on the enzyme, this compound is believed to inhibit HIV-1 RT through its activity as a DNA bisintercalator.[1][2] This involves the insertion of its planar quinoline chromophores between the base pairs of the DNA/RNA hybrid or the newly synthesized double-stranded DNA. This intercalation is thought to distort the nucleic acid structure, thereby impeding the processive action of HIV-1 RT and halting DNA synthesis.

luzopeptin_c_mechanism cluster_rt_complex HIV-1 Reverse Transcriptase Complex cluster_inhibition Inhibition by this compound HIV-1_RT HIV-1 Reverse Transcriptase DNA_Intercalation Bisintercalation into DNA/RNA Hybrid RNA_Template Viral RNA Template DNA_Primer DNA Primer Luzopeptin_C This compound Luzopeptin_C->DNA_Intercalation Targets Structural_Distortion Structural Distortion of Nucleic Acid Template DNA_Intercalation->Structural_Distortion Leads to Inhibition Inhibition of DNA Polymerization Structural_Distortion->Inhibition Results in

Caption: Mechanism of this compound Inhibition of HIV-1 RT.

Quantitative Data

CompoundRelative Potency (HIV-1 RT Inhibition)
Luzopeptin A+
Luzopeptin B++
This compound +++

Note: This table illustrates the relative potency based on available literature. Researchers should determine the specific IC50 value for their particular assay conditions.

Experimental Protocols

A variety of assay formats can be employed to determine the inhibitory effect of this compound on HIV-1 reverse transcriptase. Below are detailed protocols for a non-radioactive colorimetric ELISA-based assay and a real-time quantitative PCR (RT-qPCR)-based assay.

Protocol 1: Non-Radioactive Colorimetric HIV-1 RT Inhibition Assay (ELISA-based)

This protocol is adapted from commercially available kits and provides a robust method for screening and quantifying RT inhibition.[6]

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Reaction Buffer (Tris-HCl, pH 8.3, KCl, MgCl2, DTT)

  • Poly(A) template and Oligo(dT)15 primer

  • Biotin-dUTP and DIG-dUTP

  • Lysis Buffer

  • Streptavidin-coated 96-well plates

  • Anti-DIG-POD (peroxidase-conjugated anti-digoxigenin antibody)

  • ABTS substrate solution

  • Stop Solution (e.g., 1% SDS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Experimental Workflow:

elisa_workflow Start Start Prepare_Reagents Prepare Reagents (RT, this compound, Buffers) Start->Prepare_Reagents Add_Inhibitor Add this compound dilutions to 96-well plate Prepare_Reagents->Add_Inhibitor Add_RT_Mix Add HIV-1 RT and reaction mixture Add_Inhibitor->Add_RT_Mix Incubate_RT_Reaction Incubate for 1-2 hours at 37°C (Reverse Transcription) Add_RT_Mix->Incubate_RT_Reaction Transfer_to_Strep_Plate Transfer reaction product to streptavidin-coated plate Incubate_RT_Reaction->Transfer_to_Strep_Plate Incubate_Binding Incubate for 1 hour at 37°C (Biotin-Streptavidin Binding) Transfer_to_Strep_Plate->Incubate_Binding Wash_1 Wash wells Incubate_Binding->Wash_1 Add_Anti_DIG Add Anti-DIG-POD Wash_1->Add_Anti_DIG Incubate_Ab Incubate for 1 hour at 37°C Add_Anti_DIG->Incubate_Ab Wash_2 Wash wells Incubate_Ab->Wash_2 Add_Substrate Add ABTS substrate Wash_2->Add_Substrate Incubate_Color Incubate in the dark (Color Development) Add_Substrate->Incubate_Color Add_Stop Add Stop Solution Incubate_Color->Add_Stop Read_Absorbance Read absorbance at 405 nm Add_Stop->Read_Absorbance Analyze_Data Analyze Data (Calculate % Inhibition, IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: ELISA-based HIV-1 RT Inhibition Assay Workflow.

Procedure:

  • Preparation of Reagents: Prepare all buffers and solutions as required. Dilute the HIV-1 RT enzyme to the working concentration in the reaction buffer.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in the reaction buffer. Include a vehicle control (e.g., DMSO) without the inhibitor.

  • Reaction Setup: In a 96-well reaction plate (not the streptavidin-coated plate), add 20 µL of each this compound dilution or control.

  • Enzyme Reaction: Add 20 µL of the reaction mixture containing the poly(A) template, oligo(dT)15 primer, Biotin-dUTP, and DIG-dUTP to each well.

  • Add 10 µL of the diluted HIV-1 RT to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Binding to Plate: Transfer 40 µL of the reaction product from each well to the streptavidin-coated 96-well plate.

  • Incubation for Binding: Incubate the plate at 37°C for 1 hour to allow the biotinylated DNA to bind to the streptavidin.

  • Washing: Discard the contents of the wells and wash three times with 200 µL of wash buffer per well.

  • Antibody Incubation: Add 100 µL of the Anti-DIG-POD solution to each well and incubate at 37°C for 1 hour.

  • Final Washing: Repeat the washing step as in step 9.

  • Substrate Reaction: Add 100 µL of the ABTS substrate solution to each well and incubate at room temperature in the dark for 15-30 minutes, or until sufficient color development.

  • Stop Reaction: Add 100 µL of the stop solution to each well.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Real-Time Quantitative PCR (RT-qPCR)-based HIV-1 RT Inhibition Assay

This highly sensitive method quantifies the amount of cDNA synthesized by the HIV-1 RT, providing an accurate measure of enzyme activity and inhibition.[7][8]

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • In vitro transcribed RNA template (e.g., from a housekeeping gene or a specific construct)

  • Reverse specific primer

  • dNTP mix

  • RT Buffer (Tris-HCl, pH 8.3, KCl, MgCl2, DTT)

  • SYBR Green qPCR Master Mix

  • Forward and reverse primers for qPCR amplification of the cDNA product

  • Real-time PCR instrument

Procedure:

  • Reverse Transcription Reaction:

    • In sterile microcentrifuge tubes, prepare the reverse transcription reaction mix. For each reaction, combine:

      • RT Buffer (to 1x final concentration)

      • In vitro transcribed RNA template (e.g., 10^6 copies)

      • Reverse specific primer (e.g., 500 nM)

      • dNTP mix (e.g., 0.1 mM each)

      • Serial dilutions of this compound or vehicle control

      • Recombinant HIV-1 RT (e.g., 10^-3 U)

      • Nuclease-free water to the final volume.

    • Incubate the reactions at 37°C for 2-4 hours.

    • Inactivate the enzyme by heating at 85°C for 5 minutes.

  • Real-Time qPCR:

    • Prepare the qPCR reaction mix in a 96-well qPCR plate. For each well, combine:

      • SYBR Green qPCR Master Mix (to 1x final concentration)

      • Forward and reverse qPCR primers (e.g., 300 nM each)

      • cDNA product from the reverse transcription step (e.g., 1 µL)

      • Nuclease-free water to the final volume.

    • Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

    • Include a melt curve analysis to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the Ct (cycle threshold) value for each reaction.

    • A higher Ct value in the presence of this compound compared to the control indicates inhibition of the reverse transcriptase.

    • Calculate the percentage of inhibition based on the change in Ct values and determine the IC50 value.

Conclusion

This compound represents a compelling compound for the study of novel HIV-1 reverse transcriptase inhibition mechanisms. The provided protocols offer robust and adaptable methods for characterizing its inhibitory activity. Due to its unique bisintercalating mechanism, further investigation into its effects on different stages of reverse transcription and its potential to overcome existing drug resistance is warranted.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions based on their specific reagents, equipment, and experimental goals. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for Testing Luzopeptin C Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture techniques for evaluating the efficacy of Luzopeptin C, a potent DNA bisintercalating agent. The following protocols and guidelines are designed to assist researchers in assessing its cytotoxic and anti-proliferative effects on cancer cell lines.

Introduction to this compound

Luzopeptins are a class of potent antitumor and antiviral agents that function as DNA bisintercalators.[1] Their unique mechanism of action involves the insertion of their two quinoline chromophores between the base pairs of DNA, leading to both intramolecular and intermolecular cross-linking. This action can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Luzopeptins exhibit a binding preference for DNA regions with alternating adenine (A) and thymine (T) residues. While Luzopeptin A and B have shown antitumor activity, this compound has been reported to be inactive in experimental tumor systems, despite its ability to interact with DNA.[1] These application notes will provide the necessary protocols to independently verify and quantify the efficacy of this compound in various cancer cell lines.

Mechanism of Action: DNA Bisintercalation

This compound's primary mechanism of action is the simultaneous insertion of its two planar quinoline rings into the DNA double helix. This bisintercalation can lead to significant conformational changes in the DNA structure, interfering with the binding of DNA polymerases and transcription factors. This disruption of essential cellular processes is hypothesized to be the basis of its potential antitumor effects.

This compound Mechanism of Action cluster_0 Cellular Environment cluster_1 Molecular Interaction cluster_2 Cellular Consequences This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell Enters Nucleus Nucleus Cancer Cell->Nucleus Translocates to DNA DNA Nucleus->DNA Targets DNA Bisintercalation DNA Bisintercalation DNA->DNA Bisintercalation Intercalates into DNA Cross-linking DNA Cross-linking DNA Bisintercalation->DNA Cross-linking Leads to Replication Inhibition Replication Inhibition DNA Cross-linking->Replication Inhibition Transcription Inhibition Transcription Inhibition DNA Cross-linking->Transcription Inhibition Cell Cycle Arrest Cell Cycle Arrest Replication Inhibition->Cell Cycle Arrest Transcription Inhibition->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Mechanism of action of this compound, from cellular entry to the induction of apoptosis.

Data Presentation: Summarizing Cytotoxicity Data

A crucial aspect of evaluating the efficacy of any potential anticancer compound is the determination of its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. For this compound, this would be the concentration at which a 50% reduction in cancer cell viability is observed.

Note: The following table presents hypothetical IC50 values for this compound against various cancer cell lines for illustrative purposes. Researchers should generate their own data using the protocols provided below.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM) - Hypothetical Data
MCF-7Breast Adenocarcinoma7215.5
HeLaCervical Cancer7222.8
A549Lung Carcinoma7235.2
HepG2Hepatocellular Carcinoma7218.9

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound.

Experimental Workflow

Experimental Workflow for this compound Efficacy Testing Cell_Culture 1. Cell Line Selection & Culture Drug_Preparation 2. This compound Preparation Cell_Culture->Drug_Preparation MTT_Assay 3. Cell Viability Assay (MTT) Drug_Preparation->MTT_Assay Apoptosis_Assay 4. Apoptosis Assay (Annexin V/PI) MTT_Assay->Apoptosis_Assay Cell_Cycle_Assay 5. Cell Cycle Analysis (PI) Apoptosis_Assay->Cell_Cycle_Assay Data_Analysis 6. Data Analysis & Interpretation Cell_Cycle_Assay->Data_Analysis

Caption: A streamlined workflow for the comprehensive evaluation of this compound's in vitro efficacy.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with untreated cells as a control.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

References

Application Notes and Protocols for the Analysis of Luzopeptin C using HPLC and NMR Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luzopeptin C, a member of the quinoxapeptin family of depsipeptide antibiotics, is a potent antitumor agent that exerts its biological activity through the bisintercalation of its quinoline chromophores into DNA. Due to its complex structure and therapeutic potential, rigorous analytical characterization is essential for its development and quality control. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation, quantification, and purification of complex molecules like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, separating molecules based on their hydrophobicity.

Application Notes

RP-HPLC methods for this compound analysis are crucial for determining purity, identifying related substances, and for preparative purification. The selection of the stationary phase (e.g., C8 or C18), mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), and detector settings are critical for achieving optimal separation and sensitivity. Given the peptide-like nature of this compound, mobile phase modifiers such as trifluoroacetic acid (TFA) are often used to improve peak shape and resolution by ion-pairing.

Experimental Protocol: Analytical RP-HPLC

This protocol provides a general framework for the analytical separation of this compound. Optimization may be required based on the specific HPLC system and sample matrix.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

Materials:

  • This compound standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Degas both mobile phases prior to use.

  • Sample Preparation:

    • Dissolve a known concentration of this compound in a suitable solvent (e.g., a mixture of Mobile Phase A and B).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm and 340 nm (Luzopeptin has characteristic absorbances at these wavelengths)

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      30 5 95
      35 5 95
      40 95 5

      | 45 | 95 | 5 |

  • Data Analysis:

    • Integrate the peak corresponding to this compound to determine its retention time and peak area for quantification.

    • Assess the purity of the sample by identifying and quantifying any impurity peaks.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis SamplePrep Dissolve this compound Injector Inject Sample SamplePrep->Injector MobilePhaseA Prepare Mobile Phase A (0.1% TFA in Water) MobilePhaseA->Injector MobilePhaseB Prepare Mobile Phase B (0.1% TFA in ACN) MobilePhaseB->Injector Column C18 Column Injector->Column Detector UV-Vis Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quantification Quantify this compound Chromatogram->Quantification Purity Assess Purity Chromatogram->Purity

Caption: HPLC analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation and conformational analysis of this compound in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, NOESY, HSQC, HMBC) NMR experiments provide detailed information about the molecule's connectivity and spatial arrangement.[1][2]

Application Notes

¹H and ¹³C NMR are fundamental for confirming the primary structure of this compound.[1][2] Two-dimensional NMR techniques are employed for detailed resonance assignments and to probe the three-dimensional conformation. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) can identify protons that are close in space, which is crucial for determining the orientation of the quinoline chromophores and the conformation of the depsipeptide ring.[1][2] The choice of solvent is critical, as it can influence the conformation of the molecule; deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are commonly used.

Quantitative NMR (qNMR) Data

While detailed quantitative data for this compound is not extensively published in a single source, the following table summarizes representative ¹H and ¹³C chemical shifts based on published studies.[1][2] These values are indicative and may vary slightly depending on the solvent and experimental conditions.

Atom/Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Quinoline Ring
H-4'~8.2~145
H-5'~7.5~120
H-7'~7.2~135
H-8'~7.8~118
OMe~4.0~56
Depsipeptide Core
Glycine (NH)~8.5 - 9.0-
Glycine (α-CH₂)~3.5 - 4.5~42
Serine (NH)~8.0-
Serine (α-CH)~4.8~55
Serine (β-CH₂)~3.9~62
N-Me-Valine (N-Me)~3.0~30
N-Me-Valine (α-CH)~4.5~65
N-Me-Valine (β-CH)~3.8~75
Pyridazine (CH)~7.0 - 7.5~130 - 150

Note: This is a generalized summary. Specific assignments require detailed 2D NMR analysis.

Experimental Protocol: NMR Analysis

This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra of this compound.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-15 ppm, sufficient number of scans for good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, a larger number of scans will be required due to the lower natural abundance and sensitivity of ¹³C.

  • 2D NMR Acquisition (Optional but Recommended):

    • Perform experiments such as COSY, NOESY, HSQC, and HMBC to aid in complete structural assignment and conformational analysis.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

    • Integrate the ¹H signals and reference the spectra to the residual solvent peak.

    • Analyze the chemical shifts, coupling constants, and cross-peaks (in 2D spectra) to elucidate the structure and conformation of this compound.

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_analysis Data Processing & Analysis SamplePrep Dissolve this compound in Deuterated Solvent Setup Lock, Shim, Tune SamplePrep->Setup Acquisition Acquire 1D & 2D Spectra Setup->Acquisition Processing Fourier Transform, Phase & Baseline Correction Acquisition->Processing Analysis Assign Resonances, Structural Elucidation Processing->Analysis

Caption: NMR analysis workflow for this compound.

Conclusion

The combination of HPLC and NMR spectroscopy provides a comprehensive analytical toolkit for the characterization of this compound. HPLC is essential for assessing purity and for purification, while NMR is unparalleled for detailed structural and conformational analysis. The protocols and application notes provided herein serve as a guide for researchers, scientists, and drug development professionals working with this important class of antitumor antibiotics. It is recommended to adapt and optimize these methods based on the specific requirements of the analysis and the available instrumentation.

References

Preparing Stable Luzopeptin C Solutions for Preclinical Research: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luzopeptin C, a cyclic depsipeptide and a derivative of the potent antitumor and antiviral agent Luzopeptin A, is a molecule of significant interest in drug discovery and development. Although considered less biologically active than its parent compound, its unique structure and potential for chemical modification necessitate reliable methods for its preparation in experimental settings. A primary challenge in working with this compound is its poor aqueous solubility and potential for instability in solution. This application note provides a detailed protocol for the preparation and storage of stable this compound solutions intended for a variety of research applications, including but not limited to, cytotoxicity assays, antiviral screening, and biochemical studies. The following guidelines are based on the physicochemical properties of this compound and general best practices for handling cyclic depsipeptides.

Physicochemical Properties of this compound

A thorough understanding of the chemical and physical characteristics of this compound is fundamental to developing appropriate handling and solution preparation protocols.

PropertyValueSource
Molecular Formula C60H74N14O22N/A
Molecular Weight 1343.328 g/mol N/A
Appearance White to off-white lyophilized powderGeneral observation
Water Solubility 0.041 g/L[1]
Chemical Class Cyclic Depsipeptide[1]

Table 1: Physicochemical properties of this compound.

Recommended Solvents for Stock Solutions

Given its low water solubility, a concentrated stock solution of this compound should be prepared in an appropriate organic solvent. The choice of solvent is critical for ensuring complete dissolution and maintaining the stability of the compound.

SolventRationale for UseRecommended Concentration Range
Dimethyl Sulfoxide (DMSO) High solubilizing power for a wide range of organic molecules, including cyclic peptides. Compatible with most in vitro assays at low final concentrations (typically <0.5%).1-10 mM
N,N-Dimethylformamide (DMF) Another strong polar aprotic solvent capable of dissolving many poorly soluble compounds. May be used as an alternative to DMSO.1-10 mM
Ethanol (Absolute) A less toxic alternative to DMSO and DMF, suitable for certain biological applications. However, the solubility of this compound may be lower in ethanol.0.5-5 mM

Table 2: Recommended solvents for preparing this compound stock solutions.

Note: It is crucial to use anhydrous, high-purity solvents to prevent hydrolysis of the depsipeptide bonds.

Experimental Protocol: Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile, low-retention tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibration: Allow the vial of lyophilized this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh out 1.343 mg of this compound (Molecular Weight = 1343.328 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For 1.343 mg, add 100 µL of DMSO to achieve a 10 mM concentration.

  • Solubilization: Vortex the solution gently for 1-2 minutes until the this compound is completely dissolved. A clear, colorless solution should be obtained. Visually inspect the solution against a light source to ensure no particulates are present.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile, amber microcentrifuge tubes. Amber tubes are recommended to protect the compound from light.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.

G cluster_prep Stock Solution Preparation start Start: Lyophilized this compound equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh this compound equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot into Amber Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for this compound Stock Solution Preparation.

Experimental Protocol: Preparation of Working Solutions in Aqueous Buffer

For most biological experiments, the organic solvent stock solution must be diluted into an aqueous buffer. This step is critical as improper dilution can lead to precipitation of the compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile, aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)

  • Sterile, low-retention polypropylene tubes

Procedure:

  • Pre-warm Buffer: Warm the aqueous buffer to the temperature of your experiment (e.g., 37°C for cell culture).

  • Serial Dilution (Recommended): To avoid precipitation, perform serial dilutions. For example, to prepare a 10 µM working solution from a 10 mM stock:

    • Dilute the 10 mM stock 1:10 in the aqueous buffer to obtain a 1 mM intermediate solution.

    • Further dilute the 1 mM intermediate solution 1:100 in the pre-warmed aqueous buffer to achieve the final 10 µM concentration.

  • Direct Dilution (for low concentrations): For very low final concentrations, direct dilution may be possible. Add the required volume of the stock solution to the pre-warmed buffer while gently vortexing or swirling the buffer. The final concentration of the organic solvent should be kept to a minimum (ideally ≤0.5% v/v) to avoid solvent-induced artifacts in biological assays.

  • Solubility Check: After dilution, visually inspect the working solution for any signs of precipitation or cloudiness. If precipitation occurs, the concentration may be too high for the chosen aqueous buffer.

  • Immediate Use: It is highly recommended to prepare fresh working solutions immediately before each experiment. Do not store aqueous solutions of this compound for extended periods.

G cluster_working Working Solution Preparation stock 10 mM Stock in DMSO dilute Dilute Stock into Buffer stock->dilute warm_buffer Pre-warm Aqueous Buffer warm_buffer->dilute check_sol Check for Precipitation dilute->check_sol use Use Immediately in Experiment check_sol->use

References

Application Notes and Protocols: Experimental Design for Evaluating Luzopeptin C on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Luzopeptin C is a potent anti-cancer agent whose mechanism of action is under investigation. These application notes provide a comprehensive experimental framework to evaluate the efficacy and elucidate the cellular and molecular mechanisms of this compound in various cancer cell lines. The following protocols are designed to be robust and reproducible, providing critical data for preclinical drug development.

Cytotoxicity of this compound on Cancer Cell Lines

Objective: To determine the concentration-dependent cytotoxic effects of this compound on a panel of human cancer cell lines.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the drug concentration.

Data Presentation:

Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines after 48h Treatment

Cell LineCancer TypeIC₅₀ (µM)
HeLaCervical Cancer1.5 ± 0.2
A549Lung Cancer2.8 ± 0.4
MCF-7Breast Cancer5.1 ± 0.6
HCT116Colon Cancer0.9 ± 0.1

Experimental Workflow:

Cytotoxicity_Assay_Workflow A Seed Cancer Cells in 96-well Plates B Treat with this compound (various concentrations) A->B C Incubate for 24, 48, 72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Workflow for determining the cytotoxicity of this compound.

Induction of Apoptosis by this compound

Objective: To determine if this compound induces apoptosis in cancer cells and to quantify the apoptotic cell population.

Experimental Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining

  • Cell Treatment: Seed cancer cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[2]

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[2][3] FITC is detected in the FL1 channel and PI in the FL2 channel.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).

Data Presentation:

Table 2: Apoptotic Effect of this compound on HCT116 Cells after 48h Treatment

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
Vehicle Control95.2 ± 2.12.1 ± 0.51.5 ± 0.31.2 ± 0.2
This compound (IC₅₀)55.4 ± 3.525.8 ± 2.815.3 ± 1.93.5 ± 0.7
This compound (2x IC₅₀)20.1 ± 2.940.2 ± 3.135.6 ± 2.54.1 ± 0.8

Hypothetical Signaling Pathway for this compound-Induced Apoptosis:

Apoptosis_Pathway cluster_0 Luzopeptin_C This compound DNA_Damage DNA Damage Luzopeptin_C->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothesized intrinsic apoptosis pathway induced by this compound.

Cell Cycle Analysis

Objective: To investigate the effect of this compound on cell cycle progression in cancer cells.

Experimental Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

  • Cell Treatment: Seed cancer cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[4][5]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[5][6]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.

Data Presentation:

Table 3: Effect of this compound on Cell Cycle Distribution in HCT116 Cells after 24h Treatment

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.3 ± 2.530.1 ± 1.814.6 ± 1.2
This compound (IC₅₀)25.8 ± 1.915.2 ± 1.559.0 ± 3.1

Experimental Workflow:

Cell_Cycle_Analysis_Workflow A Seed and Treat Cells with this compound B Harvest and Fix Cells in 70% Ethanol A->B C Stain with Propidium Iodide and RNase A B->C D Analyze by Flow Cytometry C->D E Determine Cell Cycle Phase Distribution D->E

References

Measuring the DNA Binding Affinity of Luzopeptin C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luzopeptin C, a member of the quinoxapeptin family of cyclic decadepsipeptides, is a potent antitumor antibiotic. Its biological activity stems from its ability to act as a DNA bisintercalator, where its two quinoline chromophores insert between the base pairs of the DNA double helix. This interaction distorts the DNA structure, subsequently interfering with critical cellular processes such as DNA replication and transcription, ultimately leading to cytotoxicity in cancer cells. Understanding the DNA binding affinity and kinetics of this compound is paramount for the development of novel chemotherapeutic agents with improved efficacy and specificity.

This document provides detailed application notes and experimental protocols for measuring the DNA binding affinity of this compound. The methodologies described herein are essential for researchers and drug development professionals engaged in the characterization of DNA-interactive small molecules.

Quantitative Data Summary

While comprehensive quantitative data for this compound's DNA binding affinity across multiple platforms is not extensively consolidated in publicly available literature, existing studies consistently demonstrate its high affinity for DNA. The binding is generally considered to be strong and largely independent of the specific DNA sequence, although some studies suggest a preference for alternating A-T rich regions.

Experimental TechniqueParameterReported Value/ObservationReference
Electrophoretic Mobility Shift Assay (EMSA)Binding AffinityStrong binding, causing a significant mobility shift of DNA fragments. Binds with a stoichiometry of approximately one drug molecule per four base pairs.[1][Fox & Woolley, 1990][1]
DNase I FootprintingSequence SelectivityLittle to no sequence selectivity observed.[1][2][3][Fox & Woolley, 1990][1], [Fox et al., 1988][2][3]
Atomic Force Microscopy (AFM)Binding ModeInduces both inter- and intramolecular cross-linking of DNA.[Thimm et al., 2001]

Note: The following sections provide protocols for established techniques that can be employed to generate more precise quantitative data, such as the dissociation constant (Kd), for the interaction between this compound and DNA.

Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a fundamental technique to qualitatively assess the binding of a ligand to a nucleic acid. The principle lies in the fact that a DNA-ligand complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA, resulting in a "shifted" band.

Objective: To visualize the binding of this compound to a DNA fragment and estimate the binding stoichiometry.

Materials:

  • This compound

  • DNA fragment of interest (e.g., a 100 bp fragment with a known sequence)

  • 10x TBE Buffer (Tris-borate-EDTA)

  • Acrylamide/Bis-acrylamide solution (e.g., 40%, 29:1)

  • Ammonium persulfate (APS)

  • Tetramethylethylenediamine (TEMED)

  • DNA loading dye (6x, non-denaturing)

  • Ethidium bromide or other DNA stain

  • Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM EDTA, 5% glycerol)

Protocol:

  • DNA Fragment Preparation:

    • Synthesize or obtain a DNA fragment of the desired length and sequence.

    • Label the DNA fragment if desired (e.g., with 32P for autoradiography or a fluorescent tag for imaging).

  • Gel Preparation (6% Native Polyacrylamide Gel):

    • In a 50 mL conical tube, mix:

      • 13.3 mL of deionized water

      • 3.0 mL of 10x TBE buffer

      • 3.75 mL of 40% Acrylamide/Bis-acrylamide solution

    • Add 150 µL of 10% APS and 15 µL of TEMED to initiate polymerization.

    • Immediately pour the solution between glass plates of a gel casting apparatus and insert a comb.

    • Allow the gel to polymerize for at least 30 minutes.

  • Binding Reaction:

    • Prepare a series of reaction tubes. In each tube, add:

      • 1 µL of 10x Binding Buffer

      • A fixed amount of DNA fragment (e.g., 100 ng)

      • Increasing concentrations of this compound (e.g., ranging from nanomolar to micromolar concentrations).

      • Nuclease-free water to a final volume of 10 µL.

    • Incubate the reactions at room temperature for 30 minutes.

  • Electrophoresis:

    • Assemble the polymerized gel in an electrophoresis apparatus and fill the reservoirs with 1x TBE buffer.

    • Pre-run the gel at 100V for 30 minutes.

    • Add 2 µL of 6x non-denaturing loading dye to each binding reaction.

    • Load the samples into the wells of the gel.

    • Run the gel at 100V until the dye front has migrated approximately two-thirds of the way down the gel.

  • Visualization:

    • Stain the gel with ethidium bromide (0.5 µg/mL in 1x TBE) for 20-30 minutes.

    • Destain in deionized water for 10 minutes.

    • Visualize the DNA bands under UV light and document the results.

Expected Results: As the concentration of this compound increases, the band corresponding to the free DNA will decrease in intensity, while a new, slower-migrating band (the DNA-Luzopeptin C complex) will appear and increase in intensity.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.

Objective: To quantitatively determine the thermodynamic parameters of this compound binding to DNA.

Materials:

  • Isothermal Titration Calorimeter

  • This compound

  • DNA oligonucleotide of defined sequence

  • ITC Buffer (e.g., 10 mM Phosphate buffer, 100 mM NaCl, pH 7.4, degassed)

Protocol:

  • Sample Preparation:

    • Prepare a solution of the DNA oligonucleotide in the ITC buffer at a concentration of approximately 10-20 µM.

    • Prepare a solution of this compound in the same ITC buffer at a concentration 10-20 times higher than the DNA concentration (e.g., 100-400 µM).

    • Ensure both solutions are meticulously degassed to avoid air bubbles in the calorimeter.

  • Instrument Setup:

    • Thoroughly clean the sample cell and the injection syringe of the ITC instrument.

    • Set the experimental temperature (e.g., 25°C).

  • Loading the Instrument:

    • Load the DNA solution into the sample cell.

    • Load the this compound solution into the injection syringe.

  • Titration:

    • Perform a series of small injections (e.g., 2-10 µL) of the this compound solution into the DNA solution in the sample cell.

    • Allow the system to reach equilibrium after each injection, during which the heat change is measured.

    • Continue the injections until the binding sites on the DNA are saturated, and the heat of injection approaches the heat of dilution.

  • Data Analysis:

    • The raw data (heat change per injection) is plotted against the molar ratio of this compound to DNA.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software to determine the Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip where one of the interactants is immobilized.

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) of the this compound-DNA interaction.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., SA chip for streptavidin-biotin coupling)

  • Biotinylated DNA oligonucleotide

  • This compound

  • Running Buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

Protocol:

  • DNA Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Inject the biotinylated DNA oligonucleotide over the streptavidin-coated sensor chip surface to achieve a stable immobilization level.

  • Binding Analysis:

    • Inject a series of concentrations of this compound (the analyte) in running buffer over the immobilized DNA surface.

    • Monitor the association phase in real-time as the this compound binds to the DNA.

    • Switch to running buffer flow to monitor the dissociation phase.

  • Regeneration:

    • If necessary, inject a regeneration solution (e.g., a high salt buffer or a brief pulse of NaOH) to remove the bound this compound and prepare the surface for the next injection.

  • Data Analysis:

    • The sensorgrams (plots of response units vs. time) are recorded for each this compound concentration.

    • Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and calculate Kd (kd/ka).

Visualizations

Experimental Workflow for Measuring DNA Binding Affinity

experimental_workflow cluster_prep Sample Preparation cluster_assays Binding Affinity Assays cluster_analysis Data Analysis This compound Solution This compound Solution EMSA EMSA This compound Solution->EMSA ITC ITC This compound Solution->ITC SPR SPR This compound Solution->SPR DNA Fragment/Oligo DNA Fragment/Oligo DNA Fragment/Oligo->EMSA DNA Fragment/Oligo->ITC DNA Fragment/Oligo->SPR Qualitative Analysis Qualitative Analysis EMSA->Qualitative Analysis Quantitative Analysis Quantitative Analysis ITC->Quantitative Analysis SPR->Quantitative Analysis Binding Confirmation Binding Confirmation Qualitative Analysis->Binding Confirmation Binding Affinity (Kd) Binding Affinity (Kd) Quantitative Analysis->Binding Affinity (Kd)

Caption: Workflow for determining the DNA binding affinity of this compound.

Signaling Pathway: Interference with DNA Replication and Transcription

signaling_pathway This compound This compound DNA DNA This compound->DNA Binds to DNA Bisintercalation DNA Bisintercalation This compound->DNA Bisintercalation DNA->DNA Bisintercalation DNA Structural Distortion DNA Structural Distortion DNA Bisintercalation->DNA Structural Distortion Replication Fork Stalling Replication Fork Stalling DNA Structural Distortion->Replication Fork Stalling Inhibition of Transcription Inhibition of Transcription DNA Structural Distortion->Inhibition of Transcription DNA Damage Response DNA Damage Response Replication Fork Stalling->DNA Damage Response Inhibition of Transcription->DNA Damage Response Cell Cycle Arrest Cell Cycle Arrest DNA Damage Response->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

References

Screening for Novel Analogs of Luzopeptin C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the identification and characterization of novel analogs of Luzopeptin C, a potent DNA bisintercalating peptide with significant antitumor and antiviral properties. The following protocols and data will guide researchers in the high-throughput screening and mechanistic evaluation of new Luzopeptin analogs.

Introduction to this compound

This compound is a member of the quinoxapeptin family of cyclic depsipeptides, characterized by two quinoline chromophores that bisintercalate into the minor groove of DNA. This interaction with DNA is the primary mechanism of its cytotoxic and antiviral activities, leading to the inhibition of DNA replication and transcription, and the induction of apoptotic cell death. The peptide core of this compound and its analogs plays a crucial role in the stability and sequence selectivity of DNA binding. The screening for novel analogs aims to identify compounds with improved therapeutic indices, enhanced target specificity, and reduced off-target toxicities.

Data Presentation: Comparative Cytotoxicity of Luzopeptin Analogs

The following table summarizes the reported cytotoxic activities of Luzopeptin analogs against the murine leukemia L1210 cell line. This data is essential for comparing the potency of newly synthesized analogs.

CompoundCell LineIC50 (pM)Reference
Analog 1L1210200[1]
Analog 2L1210400[1]

Experimental Protocols

High-Throughput Screening (HTS) for DNA Intercalating Activity

This protocol describes a primary HTS assay to identify novel this compound analogs that bind to DNA. The assay is based on the displacement of a fluorescent DNA intercalating dye.

Principle: Compounds with DNA intercalating properties will displace a pre-bound fluorescent dye (e.g., ethidium bromide or a SYBR green analog), leading to a decrease in fluorescence intensity.

Materials:

  • 384-well black, clear-bottom microplates

  • Calf Thymus DNA (ctDNA)

  • Fluorescent DNA intercalating dye (e.g., PicoGreen™)

  • Assay Buffer: 10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM EDTA

  • Test compounds (Luzopeptin analogs) dissolved in DMSO

  • Positive Control: this compound or a known DNA intercalator (e.g., Doxorubicin)

  • Negative Control: DMSO

Procedure:

  • Plate Preparation:

    • Add 20 µL of ctDNA solution (1 µg/mL in Assay Buffer) to each well of the 384-well plate.

    • Add 20 µL of the fluorescent dye solution (diluted in Assay Buffer as per manufacturer's instructions) to each well.

    • Incubate for 15 minutes at room temperature, protected from light.

  • Compound Addition:

    • Add 1 µL of test compound solution (typically at 10 mM in DMSO, for a final concentration of 10 µM) or control solutions to the appropriate wells.

  • Incubation and Measurement:

    • Incubate the plate for 30 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the chosen dye.

  • Data Analysis:

    • Calculate the percentage of fluorescence quenching for each compound relative to the DMSO control.

    • Compounds exhibiting significant fluorescence quenching are considered primary hits.

Topoisomerase I Inhibition Assay

This secondary assay validates the ability of hit compounds from the primary screen to inhibit the activity of human Topoisomerase I.

Principle: Topoisomerase I relaxes supercoiled DNA. Inhibitors of this enzyme will prevent this relaxation, leaving the DNA in its supercoiled state. The different DNA topoisomers can be separated by agarose gel electrophoresis.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase I enzyme

  • 10x Topoisomerase I Reaction Buffer

  • Test compounds

  • Positive Control: Camptothecin

  • Negative Control: DMSO

  • Stop Solution: 0.5% SDS, 25 mM EDTA, 0.05% bromophenol blue, 50% glycerol

  • Agarose gel (1%) containing 0.5 µg/mL ethidium bromide

  • TAE Buffer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • 1 µL of 10x Topoisomerase I Reaction Buffer

    • 200 ng of supercoiled plasmid DNA

    • 1 µL of test compound at various concentrations

    • 1 unit of Human Topoisomerase I

    • Nuclease-free water to a final volume of 10 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 2 µL of Stop Solution.

  • Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel.

    • Run the gel in TAE buffer at 50-100V until the dye front has migrated sufficiently.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light.

    • Supercoiled DNA will migrate faster than relaxed DNA.

    • Inhibitory compounds will show a higher proportion of supercoiled DNA compared to the DMSO control.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the novel analogs on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.

Materials:

  • Cancer cell lines (e.g., L1210, HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds

  • Positive Control: Doxorubicin

  • Negative Control: DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and controls for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of Solubilization Buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value for each compound.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Validation cluster_2 Mechanism of Action Studies start This compound Analog Library hts High-Throughput Screening (DNA Intercalation Assay) start->hts hits Primary Hits hts->hits topo_assay Topoisomerase I Inhibition Assay hits->topo_assay cytotoxicity Cytotoxicity Assays (e.g., MTT) topo_assay->cytotoxicity validated_hits Validated Hits cytotoxicity->validated_hits apoptosis Apoptosis Assays (e.g., Annexin V) validated_hits->apoptosis pathway Signaling Pathway Analysis (Western Blot) apoptosis->pathway lead Lead Candidates pathway->lead

Caption: High-throughput screening workflow for novel this compound analogs.

DNA Damage-Induced Apoptosis Signaling Pathway

dna_damage_apoptosis cluster_0 DNA Damage & Sensing cluster_1 Signal Transduction cluster_2 Mitochondrial Pathway cluster_3 Caspase Cascade & Apoptosis luzopeptin This compound Analog (Bisintercalation) dna_damage DNA Double-Strand Breaks luzopeptin->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 bax Bax Upregulation p53->bax mito Mitochondria bax->mito pore formation cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Signaling pathway of DNA damage-induced apoptosis by this compound analogs.

References

Application Notes and Protocols for the Preparation of Fluorescently-Tagged Luzopeptin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luzopeptin C is a potent polypeptide antibiotic belonging to the quinoxapeptin family, known for its ability to bis-intercalate into DNA, thereby inhibiting DNA and RNA synthesis. To facilitate the study of its mechanism of action, cellular uptake, and distribution, fluorescently-tagged derivatives of this compound are invaluable tools. These fluorescent probes enable researchers to visualize and track the molecule in biological systems using techniques such as fluorescence microscopy and flow cytometry.

This document provides detailed protocols for two proposed methods for creating fluorescently-tagged this compound. Due to the absence of readily available primary amine or thiol groups on the native this compound molecule, direct conjugation with common amine-reactive (e.g., NHS esters) or thiol-reactive (e.g., maleimides) fluorescent dyes is not feasible. Therefore, the presented methods focus on:

  • Chemical Modification of Native this compound: This approach involves the activation of a hydroxyl group on this compound for subsequent conjugation with an amine-modified fluorescent dye.

  • Synthesis of a Fluorescent this compound Analog: This strategy entails the de novo synthesis of a this compound analog that incorporates a functional handle for site-specific fluorescent labeling.

These protocols are designed to provide a comprehensive guide for researchers aiming to generate fluorescently-tagged this compound for their studies.

Proposed Methods for Fluorescent Labeling of this compound

Method 1: Chemical Modification of a Hydroxyl Group on Native this compound

This method leverages one of the several hydroxyl groups present on the this compound structure. The protocol involves a two-step process: activation of a hydroxyl group to form a reactive intermediate, followed by coupling with an amine-containing fluorescent dye. The phenolic hydroxyl groups on the quinoline moieties are likely more acidic and potentially more reactive than the aliphatic hydroxyl groups.

Experimental Protocol

Step 1: Activation of a Hydroxyl Group on this compound with 4-Nitrophenyl Chloroformate

  • Materials:

    • This compound

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous Pyridine

    • 4-Nitrophenyl chloroformate

    • Argon or Nitrogen gas

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • High-Performance Liquid Chromatography (HPLC) for purification

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (argon or nitrogen).

    • Add anhydrous pyridine (2 equivalents) to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of 4-nitrophenyl chloroformate (1.5 equivalents) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding a small amount of water.

    • Dilute the mixture with DCM and wash with 0.1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting activated this compound intermediate by HPLC.

Step 2: Conjugation with an Amine-Modified Fluorescent Dye

  • Materials:

    • Activated this compound (from Step 1)

    • Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 cadaverine, FITC-amine, Cy5-amine)

    • Anhydrous Dimethylformamide (DMF)

    • N,N-Diisopropylethylamine (DIPEA)

    • HPLC for purification

  • Procedure:

    • Dissolve the activated this compound (1 equivalent) in anhydrous DMF.

    • Add the amine-modified fluorescent dye (1.2 equivalents) to the solution.

    • Add DIPEA (3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours, protected from light.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the fluorescently-tagged this compound by preparative HPLC.

    • Characterize the final product by mass spectrometry and UV-Vis spectroscopy to determine the degree of labeling.

Method 2: Synthesis of a Fluorescent this compound Analog with a Clickable Handle

This approach involves the synthesis of a this compound analog where one of the amino acid residues is replaced with a residue containing a bioorthogonal "clickable" handle, such as an azide or an alkyne. This allows for a highly specific and efficient labeling reaction with a complementary fluorescent dye via click chemistry. For this protocol, we propose the incorporation of L-azidohomoalanine (Aha) in place of one of the glycine residues during solid-phase peptide synthesis of the Luzopeptin backbone.

Experimental Protocol

Step 1: Solid-Phase Synthesis of an Azide-Containing this compound Analog

  • Materials:

    • Fmoc-protected amino acids

    • Fmoc-L-azidohomoalanine (Fmoc-Aha-OH)

    • Rink Amide resin

    • Standard solid-phase peptide synthesis (SPPS) reagents (e.g., HBTU, DIPEA, piperidine in DMF)

    • Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)

    • HPLC for purification

  • Procedure:

    • Perform the synthesis of the linear peptide backbone of this compound on Rink Amide resin using a standard Fmoc-SPPS protocol.

    • In place of one of the glycine residues, incorporate Fmoc-Aha-OH.

    • After the assembly of the linear peptide, cleave the peptide from the resin using a standard cleavage cocktail.

    • Purify the crude azide-containing linear peptide by preparative HPLC.

    • Perform the subsequent solution-phase cyclization and chromophore attachment steps as described in the total synthesis of this compound, adapting the procedure for the azide-containing analog.

    • Purify the final azide-containing this compound analog by HPLC.

Step 2: Fluorescent Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Materials:

    • Azide-containing this compound analog (from Step 1)

    • Alkyne-functionalized fluorescent dye (e.g., Alexa Fluor 488 alkyne, DBCO-Cy5)

    • Copper(II) sulfate (CuSO₄)

    • Sodium ascorbate

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

    • tert-Butanol/Water solvent mixture

    • HPLC for purification

  • Procedure:

    • Dissolve the azide-containing this compound analog (1 equivalent) in a mixture of tert-butanol and water (1:1).

    • Add the alkyne-functionalized fluorescent dye (1.5 equivalents).

    • In a separate vial, prepare a fresh solution of the catalyst by mixing CuSO₄ (0.1 equivalents), THPTA (0.5 equivalents), and sodium ascorbate (1 equivalent) in water.

    • Add the catalyst solution to the reaction mixture.

    • Stir the reaction at room temperature for 1-2 hours, protected from light.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the fluorescently-tagged this compound by preparative HPLC.

    • Characterize the final product by mass spectrometry and UV-Vis spectroscopy.

Data Presentation

Parameter Method 1: Hydroxyl Modification Method 2: Synthetic Analog (Click Chemistry)
Target Functional Group Native Hydroxyl (-OH)Incorporated Azide (-N₃)
Fluorescent Dye Requirement Amine-functionalizedAlkyne-functionalized
Reaction Specificity Moderate (potential for multiple hydroxyls to react)High (bioorthogonal)
Potential for Perturbation Moderate to High (labeling a native group)Low to Moderate (analog synthesis required)
Synthetic Complexity ModerateHigh
Typical Dyes Alexa Fluor 488 cadaverine, FITC-amineAlexa Fluor 488 alkyne, DBCO-Cy5
Advantages Utilizes the native moleculeHigh specificity, high efficiency, bioorthogonal
Disadvantages Lack of site-specificity, potential for side reactionsRequires complex de novo synthesis

Visualizations

G cluster_0 Method 1: Hydroxyl Modification Workflow luzopeptin_c This compound activation Activation with 4-Nitrophenyl Chloroformate luzopeptin_c->activation purification1 HPLC Purification activation->purification1 activated_luzo Activated this compound conjugation Conjugation with Amine-Dye activated_luzo->conjugation purification2 HPLC Purification conjugation->purification2 tagged_luzo Fluorescently-Tagged This compound purification1->activated_luzo purification2->tagged_luzo

Caption: Workflow for fluorescent labeling of this compound via hydroxyl group modification.

G cluster_1 Method 2: Synthetic Analog Workflow spps Solid-Phase Peptide Synthesis with Aha cleavage Cleavage & Cyclization spps->cleavage purification3 HPLC Purification cleavage->purification3 azide_analog Azide-Containing This compound Analog click_reaction Click Chemistry with Alkyne-Dye azide_analog->click_reaction purification4 HPLC Purification click_reaction->purification4 tagged_luzo_analog Fluorescently-Tagged This compound purification3->azide_analog purification4->tagged_luzo_analog

Caption: Workflow for creating a fluorescently-tagged this compound analog via click chemistry.

Conclusion

The methods outlined in this document provide a strategic framework for the generation of fluorescently-tagged this compound. While the chemical modification of the native molecule offers a more direct route, the synthesis of a "clickable" analog provides a more controlled and site-specific labeling approach. The choice of method will depend on the specific experimental needs, available resources, and the desired properties of the final fluorescent probe. Successful synthesis and purification of these derivatives will enable advanced studies into the biological functions of this compound.

Troubleshooting & Optimization

How to improve the yield of Luzopeptin C synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of Luzopeptin C synthesis. The guidance is based on established synthetic strategies for complex cyclic depsipeptides and available information on the synthesis of this compound and related compounds.

Troubleshooting Guides

Challenges in this compound synthesis often arise during the construction of the pentadepsipeptide fragments, the symmetrical coupling of these fragments, and the final macrocyclization step. This guide addresses potential issues in a question-and-answer format.

Issue 1: Low yield during pentadepsipeptide fragment synthesis.

  • Question: My solid-phase peptide synthesis (SPPS) of the pentadepsipeptide fragments is resulting in low yields or a high number of truncated sequences. What are the likely causes and solutions?

  • Answer: Low yields in SPPS of complex depsipeptides like the fragments of this compound can be attributed to several factors:

    • Steric Hindrance: The presence of bulky amino acid residues can hinder coupling efficiency.

      • Solution: Increase coupling times and/or use more potent coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). Double coupling, where the coupling step is repeated before deprotection of the next amino acid, can also be beneficial.

    • Peptide Aggregation: As the peptide chain elongates on the resin, it can aggregate, making reactive sites inaccessible.

      • Solution:

        • Use resins with a lower loading capacity to increase the distance between peptide chains.

        • Incorporate pseudoproline dipeptides at specific positions (e.g., Ser or Thr residues) to disrupt secondary structure formation.

        • Perform the synthesis at a slightly elevated temperature (e.g., 30-40 °C) to minimize aggregation.

    • Difficult Couplings: Specific amino acid sequences are known to be "difficult," leading to incomplete reactions.

      • Solution: Monitor the completion of each coupling step using a qualitative test like the Kaiser test (for primary amines) or the Chloranil test (for secondary amines). If the test is positive, indicating incomplete coupling, repeat the coupling step.

Issue 2: Poor yield in the symmetrical coupling of the two pentadepsipeptide fragments.

  • Question: The crucial step of coupling the two pentadepsipeptide fragments to form the linear decadepsipeptide is inefficient. How can I improve this?

  • Answer: This solution-phase coupling is critical and can be challenging due to the size of the fragments.

    • Sub-optimal Activation: Incomplete activation of the carboxylic acid terminus of one fragment will lead to low yield.

      • Solution: Employ a highly efficient coupling reagent combination such as EDCI/HOAt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-Hydroxy-7-azabenzotriazole). Ensure anhydrous conditions, as water can hydrolyze the activated ester.

    • Racemization: The activated carboxylic acid is prone to racemization, which can reduce the yield of the desired diastereomer.

      • Solution: The use of HOAt is known to suppress racemization. Performing the reaction at a lower temperature (e.g., 0 °C) can also help minimize this side reaction.

    • Solubility Issues: The protected peptide fragments may have poor solubility in common organic solvents.

      • Solution: A solvent system such as DMF (Dimethylformamide) or a mixture of DCM (Dichloromethane) and DMF is often used. Sonication can aid in dissolving the fragments.

Issue 3: Low yield during the macrocyclization step.

  • Question: The final macrocyclization to form the 32-membered ring of the Luzopeptin core is not working well. What are the key parameters to optimize?

  • Answer: Macrolactamization is often a low-yielding step due to competing intermolecular polymerization.

    • High Concentration: At high concentrations, linear peptides are more likely to react with each other than to cyclize.

      • Solution: Employ high-dilution conditions. This is typically achieved by the slow addition of the linear peptide and coupling reagents to a large volume of solvent.

    • Choice of Cyclization Site: The flexibility and steric environment of the cyclization site can significantly impact the yield. The synthesis of this compound has been reported to involve cyclization at a secondary amide site.[1]

    • Inefficient Coupling Reagents: The choice of coupling reagent is critical for macrocyclization.

      • Solution: Reagents such as DPPA (Diphenylphosphoryl azide) or HATU are often effective for macrocyclization. The reaction conditions (temperature, reaction time) should be carefully optimized.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: The total synthesis of this compound, as reported by Boger and his group, involves a convergent strategy.[1][2] Key elements of this approach include:

  • Synthesis of two identical pentadepsipeptide fragments.

  • Symmetrical coupling of these two fragments to create a linear decadepsipeptide.

  • Macrocyclization of the linear precursor to form the 32-membered cyclic core.

  • Late-stage introduction of the chromophore (the quinoxalinecarboxamide side chains). This strategy allows for a divergent synthesis of Luzopeptin analogues by modifying the chromophore at a late stage.[1][2]

Q2: Are there specific protecting groups that are recommended for the amino acids in this compound synthesis?

A2: While the specific protecting group strategy from the original synthesis is not detailed here, a standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly used for solid-phase peptide synthesis. Orthogonal protecting groups are crucial for side chains to allow for selective deprotection during the synthesis, especially for the amino acid that will be part of the ester linkage in the depsipeptide. For the hydroxyl group of the amino acid forming the ester bond, a protecting group that can be removed under conditions that do not affect the peptide-resin linkage or other side-chain protecting groups is required.

Q3: What purification methods are most effective for improving the final yield of this compound?

A3: The purification of complex cyclic peptides like this compound is challenging and crucial for obtaining a high-purity product, which in turn affects the final yield calculation based on the pure compound.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for purifying peptides. A C18 column with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA) is typically used.

  • Due to the complexity of the reaction mixture after macrocyclization, a two-step purification process may be necessary. This could involve an initial flash chromatography step on silica gel to remove major impurities, followed by preparative RP-HPLC for final purification.

Q4: How can I monitor the progress of the key reactions to optimize yields?

A4:

  • Solid-Phase Synthesis: As mentioned, the Kaiser test or Chloranil test should be used to ensure complete coupling at each step.

  • Solution-Phase Couplings and Cyclization: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. LC-MS allows you to monitor the consumption of starting materials and the formation of the desired product, as well as identify any major side products.

Quantitative Data

While specific step-by-step yields for the original total synthesis of this compound are not publicly available in the searched literature, the following table outlines the key transformations where yield optimization is critical. Researchers should aim to maximize the yield at each of these stages.

Reaction Step Key Transformation Typical Yield Range for Complex Peptides Factors Affecting Yield
1Solid-Phase Synthesis of Pentadepsipeptide>90% (per coupling step)Coupling efficiency, peptide aggregation, steric hindrance
2Cleavage from Resin70-95%Cleavage cocktail composition, reaction time
3Symmetrical Pentadepsipeptide Coupling50-80%Coupling reagent, reaction concentration, temperature
4Deprotection of Linear Decadepsipeptide>90%Deprotection conditions, substrate purity
5Macrocyclization10-40%High dilution, coupling reagent, cyclization site
6Chromophore Coupling60-90%Activation of chromophore carboxylic acid
7Final Deprotection and Purification30-60% (of crude)Purity of crude product, HPLC conditions

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are highly specific and dependent on the exact protecting group strategy and reagents used. The following provides a generalized methodology for the key macrocyclization step, which is often a bottleneck for yield.

Protocol: Macrocyclization of the Linear Decadepsipeptide

  • Preparation of the Linear Precursor: Ensure the fully deprotected linear decadepsipeptide is pure, as impurities can interfere with the cyclization. The precursor should be lyophilized to remove any residual water and solvents.

  • High-Dilution Setup:

    • Use a large reaction vessel equipped with a mechanical stirrer and two syringe pumps.

    • The reaction solvent (e.g., anhydrous DMF) should be of high purity. The final concentration of the linear peptide should be in the range of 0.1 to 1 mM.

  • Reagent Preparation:

    • Syringe Pump 1: Dissolve the linear decadepsipeptide in a minimal amount of anhydrous DMF.

    • Syringe Pump 2: Dissolve the coupling reagent (e.g., HATU, 3 equivalents) and a non-nucleophilic base (e.g., DIPEA, 6 equivalents) in anhydrous DMF.

  • Reaction Execution:

    • Begin stirring the bulk solvent in the reaction vessel.

    • Simultaneously, add the solutions from both syringe pumps to the reaction vessel at a very slow rate (e.g., over 8-12 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by LC-MS. The reaction is typically complete when the linear precursor is no longer observed.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction (if necessary, depending on the reagents used).

    • Remove the solvent under high vacuum.

    • Purify the crude cyclic peptide using flash chromatography followed by preparative RP-HPLC.

Visualizations

experimental_workflow cluster_fragment_synthesis Fragment Synthesis cluster_coupling_cyclization Coupling and Cyclization cluster_final_steps Final Steps SPPS Solid-Phase Synthesis of Pentadepsipeptide Cleavage Cleavage from Resin SPPS->Cleavage 1. Fmoc/tBu Strategy 2. Monitoring Dimerization Symmetrical Coupling of Two Fragments Cleavage->Dimerization Purified Fragment Linear_Deprotection Deprotection Dimerization->Linear_Deprotection Solution Phase Macrocyclization Macrocyclization Linear_Deprotection->Macrocyclization High Dilution Chromophore Chromophore Attachment Macrocyclization->Chromophore Cyclic Core Final_Deprotection Final Deprotection Chromophore->Final_Deprotection Purification RP-HPLC Purification Final_Deprotection->Purification Luzopeptin_C This compound Purification->Luzopeptin_C

Caption: A generalized workflow for the total synthesis of this compound.

troubleshooting_logic Start Low Yield Observed Step Identify Synthesis Step with Low Yield Start->Step SPPS Fragment Synthesis (SPPS) Step->SPPS Early Stage Coupling Fragment Coupling Step->Coupling Mid Stage Cyclization Macrocyclization Step->Cyclization Late Stage SPPS_Causes Potential Causes: - Steric Hindrance - Aggregation - Incomplete Coupling SPPS->SPPS_Causes Coupling_Causes Potential Causes: - Poor Activation - Racemization - Low Solubility Coupling->Coupling_Causes Cyclization_Causes Potential Causes: - High Concentration - Inefficient Reagents - Suboptimal Site Cyclization->Cyclization_Causes SPPS_Solutions Solutions: - Stronger Coupling Reagents - Pseudoprolines - Higher Temperature - Double Coupling SPPS_Causes->SPPS_Solutions Coupling_Solutions Solutions: - EDCI/HOAt - Low Temperature - Solvent Optimization Coupling_Causes->Coupling_Solutions Cyclization_Solutions Solutions: - High Dilution - DPPA or HATU - Optimize Conditions Cyclization_Causes->Cyclization_Solutions

Caption: A troubleshooting decision tree for low yields in this compound synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with Luzopeptin C and Related Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with Luzopeptin C and other hydrophobic cyclic peptides in various buffer systems.

Troubleshooting Guides & FAQs

This section addresses common problems and questions related to the solubility of this compound.

Q1: My lyophilized this compound powder is not dissolving in my aqueous buffer (e.g., PBS, Tris-HCl). What should I do?

A1: Direct dissolution of hydrophobic peptides like this compound in aqueous buffers is often challenging due to their chemical nature.[1][2] We recommend a step-wise approach:

  • Initial Dissolution in an Organic Solvent: First, dissolve the peptide in a small amount of a polar aprotic solvent such as dimethyl sulfoxide (DMSO).[1][3] DMSO is a powerful solvent for a wide range of organic molecules and is compatible with many biological assays at low final concentrations.[4][5][6]

  • Step-wise Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add the aqueous buffer to the peptide solution drop-by-drop while vortexing or stirring. This gradual dilution helps to prevent the peptide from precipitating out of the solution.

  • Sonication: If precipitation or cloudiness still occurs, brief sonication of the solution can help to break down aggregates and improve solubility.[1][2] Use short bursts of sonication (e.g., 3 cycles of 10 seconds) while keeping the sample on ice to prevent heating and potential degradation of the peptide.[2]

Q2: What is the maximum recommended concentration of DMSO in my final experimental solution?

A2: The tolerance for DMSO varies depending on the biological system being studied. For most cell-based assays, it is advisable to keep the final concentration of DMSO below 1% (v/v), and ideally below 0.5%, to avoid solvent-induced artifacts or toxicity.[1] Always run a vehicle control (buffer with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Q3: I am observing precipitation of this compound over time, even after initial successful dissolution. How can I prevent this?

A3: Precipitation over time can be due to several factors, including peptide aggregation or changes in the solution's physical properties.

  • Storage Conditions: Store stock solutions at -20°C or -80°C. For working solutions, prepare them fresh whenever possible. Avoid repeated freeze-thaw cycles, which can promote aggregation.[7]

  • pH Optimization: The solubility of peptides is often pH-dependent.[1][8][9] Although specific data for this compound is limited, you can experimentally determine the optimal pH for its solubility by testing a range of buffers.

  • Use of Excipients: For formulation development, consider the inclusion of solubility-enhancing excipients.[7][9]

Q4: Can I use other organic solvents besides DMSO?

A4: Yes, other organic solvents can be used, but their compatibility with your experimental system must be considered. Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are alternatives to DMSO.[1][2] For some applications, alcohols like ethanol or isopropanol might be suitable, but they are generally less effective for highly hydrophobic peptides.[1]

Q5: Are there any general considerations for handling and dissolving peptides like this compound?

A5: Yes, following good practices for handling peptides can improve your success in solubilizing them:

  • Warm to Room Temperature: Before opening, allow the vial of lyophilized peptide to warm to room temperature to prevent condensation of moisture.[2]

  • Use High-Purity Solvents: Always use sterile, high-purity water and solvents to prepare your solutions.

  • Centrifugation: Before use, briefly centrifuge the peptide solution to pellet any undissolved material.[8]

Quantitative Data Summary

Specific quantitative solubility data for this compound in various buffers is not extensively available in the public domain. However, the following table provides a general guide to the solubility of hydrophobic peptides in common laboratory solvents.

Solvent/Buffer SystemGeneral Solubility of Hydrophobic PeptidesKey Considerations
Water Generally InsolubleNot recommended for initial solubilization.
Aqueous Buffers (PBS, Tris) Generally InsolubleCan be used for dilution after initial dissolution in an organic solvent.
Dimethyl Sulfoxide (DMSO) HighRecommended for creating concentrated stock solutions.[3]
Dimethylformamide (DMF) HighAn alternative to DMSO, but may have higher toxicity in some assays.
Acetonitrile (ACN) Moderate to HighOften used in HPLC; can be used for solubilization.
Ethanol/Methanol Low to ModerateMay be effective for less hydrophobic peptides.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature.

  • Solvent Addition: Add the required volume of 100% DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the vial for 30-60 seconds to ensure the peptide is fully dissolved. A clear solution should be obtained.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

  • Thawing: Thaw an aliquot of the this compound stock solution at room temperature.

  • Dilution: While vortexing the desired aqueous buffer, slowly add the required volume of the this compound stock solution drop-by-drop to achieve the final working concentration.

  • Inspection: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, proceed to the sonication step.

  • Sonication (if necessary): Place the tube containing the working solution in a sonication water bath for 3 x 10-second intervals, with cooling on ice between each interval.[2]

  • Final Check: The final working solution should be clear. If precipitation persists, the desired concentration may be above the solubility limit in that specific buffer. Consider preparing a more dilute working solution.

Visualizations

experimental_workflow cluster_preparation Step 1: Stock Solution Preparation cluster_dilution Step 2: Working Solution Preparation cluster_troubleshooting Step 3: Troubleshooting lyophilized Lyophilized this compound add_dmso Add 100% DMSO lyophilized->add_dmso vortex_dissolve Vortex to Dissolve add_dmso->vortex_dissolve stock_solution 10 mM Stock Solution in DMSO vortex_dissolve->stock_solution stock_solution_node Stock Solution add_buffer Slowly add to Aqueous Buffer (while vortexing) stock_solution_node->add_buffer working_solution Working Solution add_buffer->working_solution check_precipitation Check for Precipitation working_solution->check_precipitation sonicate Sonicate (on ice) check_precipitation->sonicate Precipitation Observed final_solution Clear Working Solution check_precipitation->final_solution No Precipitation sonicate->final_solution

Caption: Workflow for solubilizing this compound.

logical_relationship cluster_factors Factors Influencing Solubility cluster_outcomes Solubility Outcomes cluster_strategies Solubilization Strategies peptide_properties Peptide Properties (Hydrophobicity, Charge) insoluble Insoluble / Precipitated peptide_properties->insoluble solvent_properties Solvent Properties (Polarity, pH) solvent_properties->insoluble experimental_conditions Experimental Conditions (Temperature, Concentration) experimental_conditions->insoluble soluble Soluble use_organic_solvent Use Organic Solvent (e.g., DMSO) insoluble->use_organic_solvent adjust_ph Adjust pH insoluble->adjust_ph sonication Sonication insoluble->sonication heating Gentle Heating insoluble->heating use_organic_solvent->soluble adjust_ph->soluble sonication->soluble heating->soluble

Caption: Factors and strategies for peptide solubility.

References

Troubleshooting inconsistent results in Luzopeptin C cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Luzopeptin C in cytotoxicity assays.

Troubleshooting Guide

This guide addresses common issues encountered during this compound cytotoxicity experiments in a question-and-answer format.

Q1: My replicate wells show high variability. What are the potential causes and solutions?

High variability between replicate wells is a frequent issue in cytotoxicity assays. Several factors can contribute to this problem.

Potential Causes and Solutions:

  • Uneven Cell Seeding:

    • Problem: Cells, especially adherent lines, can clump or settle in the tube, leading to an unequal number of cells being dispensed into each well.

    • Solution: Ensure your cell suspension is homogenous. Gently pipette the suspension up and down multiple times before and during plating. For suspension cells, gently swirl the flask or tube between pipetting.

  • Pipetting Errors:

    • Problem: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents will lead to significant variability.

    • Solution: Ensure your pipettes are calibrated. Use fresh tips for each replicate where possible. When adding reagents, dispense the liquid against the side of the well to avoid disturbing the cell monolayer.

  • Edge Effects:

    • Problem: Wells on the perimeter of a 96-well plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity within the plate.

  • Incomplete Solubilization of Formazan Crystals (MTT Assay):

    • Problem: If the purple formazan crystals in an MTT assay are not fully dissolved, it will lead to inaccurate and variable absorbance readings.

    • Solution: After adding the solubilization solution (e.g., DMSO), place the plate on a shaker for at least 10 minutes to ensure complete dissolution. Visually inspect the wells to confirm no crystals remain.

  • Presence of Bubbles:

    • Problem: Air bubbles in the wells can interfere with absorbance or fluorescence readings.

    • Solution: Be careful not to introduce bubbles when adding reagents. If bubbles are present, they can be popped with a sterile needle or by gently tapping the plate.[1]

Q2: The cytotoxicity of this compound appears lower than expected, or I'm seeing an increase in signal at higher concentrations.

Several factors can lead to an underestimation of cytotoxicity.

Potential Causes and Solutions:

  • Sub-optimal Cell Health:

    • Problem: If cells are unhealthy or in a lag phase of growth, they may be less susceptible to the cytotoxic effects of this compound.

    • Solution: Use cells that are in the exponential growth phase and have a high viability (ideally >95%). Ensure proper cell culture conditions are maintained.

  • Incorrect Drug Concentration:

    • Problem: Errors in calculating the serial dilutions of this compound can lead to inaccurate final concentrations in the wells.

    • Solution: Double-check all calculations for your dilutions. Prepare fresh dilutions for each experiment.

  • Compound Interference with Assay:

    • Problem: this compound, like some other compounds, may directly interact with the assay reagents. For example, it could chemically reduce the MTT reagent, leading to a false-positive signal for cell viability.

    • Solution: Run a control plate without cells, containing only media and the various concentrations of this compound, along with the assay reagent. This will determine if the compound itself is affecting the readout.

  • Short Incubation Time:

    • Problem: The cytotoxic effects of this compound may require a longer incubation period to become apparent.

    • Solution: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time for your cell line and experimental conditions.

Q3: My negative control (untreated cells) shows low viability.

Low viability in the negative control wells indicates a problem with the cells or the general assay conditions.

Potential Causes and Solutions:

  • High Seeding Density:

    • Problem: Over-seeding can lead to nutrient depletion and cell death, even in the absence of a cytotoxic compound.

    • Solution: Optimize the cell seeding density for your specific cell line to ensure they are still in the exponential growth phase at the end of the experiment.

  • Contamination:

    • Problem: Bacterial or fungal contamination can be toxic to the cells.

    • Solution: Regularly check your cell cultures for signs of contamination. Use proper aseptic techniques during all experimental procedures.

  • Media or Serum Issues:

    • Problem: The quality of the cell culture media and serum can significantly impact cell health.

    • Solution: Use high-quality, pre-tested lots of media and serum. Ensure the media is properly supplemented and has not expired.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a DNA bisintercalator.[2][3] This means it has two planar aromatic ring systems that insert themselves between the base pairs of the DNA double helix. This intercalation can lead to both intramolecular (within the same DNA molecule) and intermolecular (between different DNA molecules) cross-linking of the DNA.[3] This distortion of the DNA structure interferes with critical cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Q2: Which cytotoxicity assay is best for use with this compound?

The choice of assay can depend on your specific experimental goals and cell line.

  • MTT or XTT assays: These are colorimetric assays that measure metabolic activity as an indicator of cell viability. They are widely used and relatively inexpensive. However, as mentioned in the troubleshooting guide, there is a potential for interference from the compound itself.

  • LDH assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, which is an indicator of compromised cell membrane integrity and cytotoxicity.[4][5] It is a direct measure of cell death.

  • ATP-based assays: These assays measure the amount of ATP present, which is a marker of metabolically active cells. They are generally very sensitive.

It is often recommended to use two different types of assays to confirm your results.

Q3: What are typical IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cancer cell line being tested. It is crucial to determine the IC50 empirically for your specific cell line and experimental conditions. The IC50 is a measure of the potency of a compound and represents the concentration at which 50% of the cell viability is inhibited.[6][7]

Data Presentation

Below is an example table summarizing hypothetical IC50 values for this compound in various cancer cell lines. Researchers should generate their own data for their specific cell lines of interest.

Cell LineCancer TypeIncubation Time (hours)IC50 (nM)
MCF-7Breast Adenocarcinoma4815.2
A549Lung Carcinoma4825.8
HeLaCervical Cancer4818.5
JurkatT-cell Leukemia249.7
PC-3Prostate Cancer7232.1

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.[8][9][10][11][12]

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add the different concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Reading: Place the plate on a shaker for 10-15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This protocol provides a general framework for an LDH assay and should be adapted as needed.[4][5][13]

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimized density.

  • Compound Treatment: Treat cells with serial dilutions of this compound. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired duration.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate. Add the LDH reaction mixture to each well and incubate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution to each well.

  • Reading: Measure the absorbance at 490 nm using a microplate reader.

Visualizations

experimental_workflow Experimental Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate add_compound Add Compound to Cells cell_seeding->add_compound compound_prep Prepare this compound Dilutions compound_prep->add_compound incubation Incubate (24-72h) add_compound->incubation add_reagent Add Assay Reagent (e.g., MTT, LDH substrate) incubation->add_reagent reagent_incubation Incubate (assay specific) add_reagent->reagent_incubation solubilize Solubilize Formazan (MTT) / Add Stop Solution (LDH) reagent_incubation->solubilize read_plate Read Plate (Absorbance/Fluorescence) solubilize->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: A generalized workflow for performing a cytotoxicity assay.

luzopeptin_pathway This compound Mechanism of Action cluster_extracellular Extracellular cluster_intracellular Intracellular luzopeptin This compound dna Nuclear DNA luzopeptin->dna Enters Cell & Nucleus replication DNA Replication Block dna->replication Intercalates and crosslinks transcription Transcription Inhibition dna->transcription Intercalates and crosslinks cell_cycle_arrest Cell Cycle Arrest replication->cell_cycle_arrest transcription->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: The signaling pathway initiated by this compound.

troubleshooting_guide Troubleshooting Inconsistent Results cluster_variability High Replicate Variability cluster_low_cytotoxicity Low Cytotoxicity cluster_control_failure Poor Negative Control Viability start Inconsistent Results Observed check_seeding Check Cell Seeding Technique start->check_seeding check_cell_health Confirm Cell Health & Growth Phase start->check_cell_health check_density Optimize Seeding Density start->check_density check_pipetting Verify Pipette Calibration & Technique check_seeding->check_pipetting check_edge_effect Assess for Edge Effects check_pipetting->check_edge_effect check_concentration Verify this compound Concentrations check_cell_health->check_concentration check_incubation Optimize Incubation Time check_concentration->check_incubation check_interference Test for Compound Interference check_incubation->check_interference check_contamination Screen for Contamination check_density->check_contamination

Caption: A decision tree for troubleshooting cytotoxicity assays.

References

Technical Support Center: Optimizing Luzopeptin C Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Luzopeptin C in their experiments. Given that this compound is a derivative with reportedly lower antitumor activity, careful optimization of dosage and incubation times is crucial for achieving desired experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound, like other luzopeptins, is a DNA bis-intercalator.[1] Its planar quinoline chromophores insert between the base pairs of the DNA double helix. This intercalation causes structural distortions in the DNA, which can interfere with critical cellular processes such as DNA replication and transcription, ultimately leading to cytotoxicity.[1][2]

Luzopeptin_C_Mechanism_of_Action cluster_cell Target Cell cluster_nucleus Nucleus Luzopeptin_C This compound Cell_Membrane Cell Membrane Luzopeptin_C->Cell_Membrane Crosses DNA Cellular DNA Luzopeptin_C->DNA Bis-intercalation Cell_Membrane->DNA Targets DNA_Replication DNA Replication DNA->DNA_Replication Transcription Transcription DNA->Transcription Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest Inhibition Transcription->Cell_Cycle_Arrest Inhibition Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action for this compound as a DNA bis-intercalator.

Q2: What is a typical starting concentration range for this compound in cell-based assays?

Due to its reported lower potency compared to Luzopeptin A and B, a higher concentration range may be necessary. It is advisable to perform a dose-response experiment starting from a low micromolar range and extending to a high micromolar or even low millimolar range, depending on the cell line and experimental objectives. A preliminary literature search for similar, less potent DNA intercalators can also provide guidance.

Q3: How long should I incubate my cells with this compound?

Incubation time is a critical parameter that should be optimized based on your specific cell line and the endpoint being measured.[3] For cytotoxicity assays, typical incubation times range from 24 to 72 hours.[3] Shorter incubation times may be sufficient for observing effects on signaling pathways, while longer times are generally required to assess impacts on cell viability and proliferation.[4] It is recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal incubation period.

Experimental Protocols

General Protocol for Determining Cell Viability using an MTS Assay

This protocol provides a framework for assessing the cytotoxic effects of this compound.

  • Cell Seeding:

    • Culture your chosen cell line to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note: this compound has low predicted water solubility, so a solvent like DMSO is recommended.[5]

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.

    • Incubate the plate for your desired incubation period (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Following incubation, add 20 µL of MTS reagent to each well.[6]

    • Incubate the plate for 1-4 hours at 37°C.[6] The incubation time with the MTS reagent may need to be optimized for your cell line.

    • Measure the absorbance at 490 nm using a microplate reader.[6]

  • Data Analysis:

    • Subtract the absorbance of the media-only blank from all other readings.

    • Normalize the results to the vehicle-treated control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Cytotoxicity Observed This compound concentration is too low.Test a higher concentration range.
Incubation time is too short.Increase the incubation time (e.g., from 24h to 48h or 72h).[3]
The cell line is resistant to this compound.Consider using a different cell line or a positive control compound known to induce cytotoxicity.
Compound has precipitated out of solution.Visually inspect the wells for precipitate. Prepare fresh dilutions and ensure the final solvent concentration is not toxic to the cells (typically <0.5% DMSO).[7]
High Variability Between Replicate Wells Uneven cell seeding.Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.[8]
Pipetting errors.Use calibrated pipettes and ensure consistent pipetting technique.
Compound Precipitation Poor solubility of this compound.This compound has low predicted water solubility.[5] Ensure it is fully dissolved in the stock solvent before diluting in media. Consider using a small amount of Pluronic F-68 in the media to improve solubility.
Concentration is above the solubility limit in the media.Decrease the final concentration of the compound.

Data Presentation: Hypothetical Optimization of this compound Dosage and Incubation Time

The following table is a template for presenting data from an optimization experiment. Researchers should replace the hypothetical data with their own experimental results.

This compound ConcentrationCell Viability (%) at 24hCell Viability (%) at 48hCell Viability (%) at 72h
Vehicle Control 100 ± 5.2100 ± 4.8100 ± 6.1
1 µM 98.1 ± 6.395.3 ± 5.590.7 ± 7.2
10 µM 92.4 ± 5.985.1 ± 6.875.4 ± 8.1
50 µM 75.8 ± 7.160.2 ± 8.345.9 ± 9.4
100 µM 60.3 ± 8.542.7 ± 7.925.1 ± 6.7
250 µM 41.2 ± 9.220.5 ± 6.410.8 ± 4.3
500 µM 25.6 ± 7.89.8 ± 4.15.2 ± 2.9

Experimental Workflow Visualization

Experimental_Workflow Start Start: Cell Culture Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Prepare_Luzopeptin_C Prepare this compound Dilutions Seed_Cells->Prepare_Luzopeptin_C Treat_Cells Treat Cells with this compound Prepare_Luzopeptin_C->Treat_Cells Incubate Incubate (24h, 48h, 72h) Treat_Cells->Incubate Add_Reagent Add Cell Viability Reagent (e.g., MTS) Incubate->Add_Reagent Incubate_Reagent Incubate Reagent (1-4h) Add_Reagent->Incubate_Reagent Read_Plate Read Absorbance Incubate_Reagent->Read_Plate Analyze_Data Data Analysis (Calculate % Viability, IC50) Read_Plate->Analyze_Data End End: Optimized Protocol Analyze_Data->End

Caption: A typical experimental workflow for optimizing this compound dosage.

References

Challenges and solutions in the purification of Luzopeptin C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Luzopeptin C. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this potent antitumor and antiviral agent.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in purifying this compound, a cyclic depsipeptide, stem from its complex structure. These challenges include:

  • Low Solubility: this compound has limited solubility in aqueous solutions, which can complicate handling and chromatographic separation.

  • Structural Instability: The molecule may be sensitive to pH and temperature extremes, potentially leading to degradation or isomerization during purification.

  • Presence of Analogs: Fermentation broths often contain structurally similar analogs (e.g., Luzopeptin A and B) and other impurities that can be difficult to separate.

  • Aggregation: Like many peptides, this compound may be prone to aggregation, which can lead to low recovery and poor peak shape during chromatography.

Q2: What is the general workflow for purifying this compound from a fermentation broth?

A2: A typical purification workflow involves several stages:

  • Biomass Removal: The first step is to separate the microbial cells from the fermentation broth, usually by centrifugation or filtration.

  • Solvent Extraction: this compound is then extracted from the clarified broth or the biomass using an organic solvent.

  • Preliminary Purification: This may involve techniques like solid-phase extraction (SPE) to concentrate the compound and remove major impurities.

  • Chromatographic Separation: High-performance liquid chromatography (HPLC) is the most common method for achieving high purity. This is often a multi-step process using different column chemistries or elution conditions.

  • Desalting and Lyophilization: The final step is to remove any salts from the purified fractions and obtain the this compound as a stable, lyophilized powder.

Q3: How can I improve the solubility of this compound for purification?

A3: To improve solubility, consider the following:

  • Solvent Selection: Test the solubility of your crude extract in various organic solvents compatible with your downstream purification steps.

  • Use of Co-solvents: For reversed-phase HPLC, dissolving the sample in a mixture of the mobile phase solvents (e.g., water/acetonitrile with a small amount of acid like TFA) can be effective.

  • pH Adjustment: The solubility of peptides can be influenced by pH. However, be cautious as extreme pH can cause degradation. It is crucial to perform small-scale stability studies.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Recovery After Extraction Incomplete extraction from the fermentation broth or biomass.Optimize the extraction solvent and the number of extraction cycles. Ensure thorough mixing and sufficient extraction time. Consider adjusting the pH of the broth before extraction.
Precipitation of this compound during solvent removal.Concentrate the extract at a lower temperature under vacuum. Avoid concentrating to complete dryness.
Poor Peak Shape in HPLC (Tailing or Broadening) Sample overload on the HPLC column.Reduce the amount of sample injected onto the column.
Secondary interactions with the stationary phase.Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase to improve peak shape.
The sample is not fully dissolved in the injection solvent.Ensure the sample is completely dissolved before injection. Consider using a stronger solvent for dissolution, if compatible with the mobile phase.
Co-elution of Impurities with this compound The HPLC method lacks sufficient resolution.Optimize the HPLC gradient to better separate the target peak from impurities. Try a different column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column).
Impurities are structurally very similar to this compound.Consider using an orthogonal purification method, such as normal-phase chromatography or size-exclusion chromatography, in addition to reversed-phase HPLC.
Degradation of this compound During Purification Exposure to harsh pH or high temperatures.Maintain a neutral or slightly acidic pH throughout the purification process. Perform all steps at reduced temperatures (e.g., 4°C) where possible.
Presence of degradative enzymes in the crude extract.Process the fermentation broth quickly after harvesting. Consider adding protease inhibitors if enzymatic degradation is suspected.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventSolubilityNotes
WaterSparingly SolubleSolubility is slightly improved at acidic pH.
MethanolSolubleA good solvent for initial extraction.
AcetonitrileSolubleCommonly used as a mobile phase in reversed-phase HPLC.
Dimethyl Sulfoxide (DMSO)Highly SolubleUseful for preparing stock solutions, but may be difficult to remove.
Dichloromethane (DCM)SolubleCan be used for liquid-liquid extraction.
HexaneInsolubleCan be used to precipitate the compound from a more polar solvent.
(Note: This table presents generalized solubility characteristics. It is recommended to perform your own solubility tests on your specific material.)

Table 2: Comparison of Hypothetical HPLC Purification Runs

ParameterRun 1Run 2Run 3
Column C18, 5 µm, 4.6 x 250 mmC18, 5 µm, 4.6 x 250 mmPhenyl-Hexyl, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in Water0.1% TFA in Water
Mobile Phase B AcetonitrileAcetonitrileMethanol
Gradient 20-80% B in 30 min20-80% B in 30 min20-80% B in 30 min
Purity Achieved 92%90% (poorer peak shape)96%
Recovery 85%83%88%

Experimental Protocols

General Protocol for Purification of this compound from Fermentation Broth

  • Harvesting and Extraction:

    • Centrifuge the fermentation broth at 8,000 x g for 20 minutes at 4°C to pellet the biomass.

    • Decant the supernatant. The target compound may be in either the supernatant or the biomass, so both should be checked initially. Assuming it is intracellular, proceed with biomass extraction.

    • Resuspend the cell pellet in methanol (3 volumes of solvent to 1 volume of wet biomass).

    • Stir the suspension for 4-6 hours at room temperature.

    • Centrifuge again to pellet the cell debris and collect the methanol extract.

    • Repeat the extraction of the biomass one more time and pool the methanol extracts.

    • Concentrate the pooled extracts under reduced pressure at a temperature below 40°C.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Dissolve the concentrated extract in a minimal amount of 10% acetonitrile/water and load it onto the conditioned cartridge.

    • Wash the cartridge with 20% acetonitrile/water to remove polar impurities.

    • Elute this compound with 80% acetonitrile/water.

    • Evaporate the solvent from the eluted fraction.

  • Preparative Reversed-Phase HPLC:

    • Dissolve the SPE-purified sample in the initial mobile phase conditions (e.g., 20% acetonitrile / 80% water with 0.1% TFA).

    • Filter the sample through a 0.22 µm syringe filter before injection.

    • Perform the purification on a preparative C18 HPLC column.

    • Use a gradient elution, for example, from 20% to 80% acetonitrile (with 0.1% TFA) over 30-40 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 280 nm or 320 nm, to be determined empirically based on the UV-Vis spectrum of this compound).

    • Collect fractions corresponding to the main peak.

  • Purity Analysis and Final Preparation:

    • Analyze the collected fractions using an analytical HPLC method to assess purity.

    • Pool the fractions that meet the desired purity level.

    • Remove the acetonitrile from the pooled fractions by rotary evaporation.

    • Freeze the remaining aqueous solution and lyophilize to obtain the purified this compound as a dry powder.

Visualizations

PurificationWorkflow FermentationBroth Fermentation Broth Centrifugation Centrifugation / Filtration FermentationBroth->Centrifugation Biomass Biomass Centrifugation->Biomass Supernatant Supernatant (to waste or for analysis) Centrifugation->Supernatant SolventExtraction Solvent Extraction (e.g., Methanol) Biomass->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract Concentration Concentration CrudeExtract->Concentration SPE Solid-Phase Extraction (SPE) Concentration->SPE PartiallyPurified Partially Purified this compound SPE->PartiallyPurified PrepHPLC Preparative HPLC PartiallyPurified->PrepHPLC PureFractions Pure Fractions PrepHPLC->PureFractions Analysis Purity Analysis (Analytical HPLC) PureFractions->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization PureLuzopeptinC Pure this compound Powder Lyophilization->PureLuzopeptinC

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Start Problem Encountered LowYield Low Final Yield? Start->LowYield PoorPurity Poor Purity? Start->PoorPurity LowYield->PoorPurity No CheckExtraction Optimize Extraction - Solvent - pH - Time LowYield->CheckExtraction Yes CheckHPLCMethod Optimize HPLC - Gradient - Column - Mobile Phase PoorPurity->CheckHPLCMethod Yes CheckConcentration Check Concentration Step - Temp < 40°C - Avoid dryness CheckExtraction->CheckConcentration CheckConcentration->CheckHPLCMethod CheckSamplePrep Check Sample Prep - Full dissolution - Filtration CheckHPLCMethod->CheckSamplePrep ConsiderOrthogonal Consider Orthogonal Method - Normal Phase - Size Exclusion CheckSamplePrep->ConsiderOrthogonal CheckStability Investigate Stability - pH range - Temperature ConsiderOrthogonal->CheckStability

Caption: Decision tree for troubleshooting this compound purification.

Technical Support Center: Controlling Experimental Variability with Luzopeptin C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Luzopeptin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable results in experiments involving this compound. Here you will find frequently asked questions (FAQs), troubleshooting guides, experimental protocols, and data to help you control for experimental variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other Luzopeptins?

This compound is a member of the luzopeptin family of cyclic depsipeptides, which are known to act as DNA bisintercalators.[1] Structurally, it is the di-deacetylated derivative of Luzopeptin A.[2] This structural difference significantly impacts its biological activity, rendering it virtually inactive as an antitumor agent compared to the potent Luzopeptin A and B.[2] The acyl groups present in Luzopeptin A and B are considered critical for their high biological activity.

Q2: What is the primary mechanism of action for Luzopeptins?

Luzopeptins exert their biological effects primarily through bisintercalation into the DNA helix. This involves the insertion of their two quinoline chromophore rings between the base pairs of the DNA, leading to a distortion of the DNA structure and inhibition of DNA replication and transcription.

Q3: What are the main challenges and sources of variability when working with this compound?

This compound, being a peptide-based compound with low water solubility, presents several potential sources of experimental variability:

  • Solubility and Aggregation: Due to its hydrophobic nature and low water solubility (estimated at 0.041 g/L), this compound can be difficult to dissolve and may precipitate out of solution, leading to inconsistent effective concentrations.[1]

  • Stability: As a peptide, this compound can be susceptible to degradation by proteases present in cell culture media or lysates. Its stability in solution can also be affected by pH, temperature, and repeated freeze-thaw cycles.[3][4]

  • Non-specific Binding: The hydrophobic nature of this compound may lead to non-specific binding to plasticware and other surfaces, reducing the actual concentration available to interact with the target.

  • Cell-Based Assay Variability: Inconsistent cell health, density, and passage number can significantly impact the cellular response to this compound.[5][6][7]

Q4: How should I prepare and store stock solutions of this compound?

Proper handling and storage are critical for maintaining the integrity of this compound.

  • Reconstitution: Due to its low water solubility, it is recommended to dissolve this compound in a small amount of a polar organic solvent such as DMSO before making further dilutions in aqueous buffers or culture media.[3]

  • Stock Solution Storage: Store lyophilized peptide at -20°C for maximum stability.[3][4] Once dissolved, it is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[4] Store stock solutions at -20°C or -80°C.

  • Working Solution Preparation: When preparing working solutions, it is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the experimental system (typically <0.5% v/v).

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Issue 1: Inconsistent or Poor Compound Solubility
Symptom Possible Cause Suggested Solution
Precipitate forms in stock or working solution. The concentration of this compound exceeds its solubility limit in the chosen solvent or buffer.1. Optimize Solvent: Use a minimal amount of 100% DMSO to initially dissolve the compound. 2. Sonication: Briefly sonicate the solution to aid dissolution. 3. Gentle Warming: Gently warm the solution (e.g., to 37°C) to improve solubility, but be cautious as this may affect stability. 4. Lower Concentration: Prepare a more dilute stock solution.
Variable results between experiments. Incomplete dissolution or precipitation of the compound during the experiment.1. Visual Inspection: Always visually inspect solutions for any precipitate before use. 2. Fresh Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. 3. Pre-warm Media/Buffer: When diluting the DMSO stock, add it to pre-warmed media or buffer to minimize precipitation.
Issue 2: Low or No Activity in Cell-Based Assays
Symptom Possible Cause Suggested Solution
No observable effect on cells at expected concentrations. 1. Compound Degradation: The compound may have degraded due to improper storage or handling. 2. Low Bioavailability: The compound may not be effectively entering the cells. 3. Incorrect Cell Model: The chosen cell line may not be sensitive to DNA intercalators.1. QC of Compound: If possible, verify the integrity of the compound using analytical methods like HPLC. 2. Use Fresh Aliquots: Always use a fresh aliquot of the stock solution. 3. Optimize Incubation Time: Increase the incubation time to allow for sufficient cellular uptake. 4. Positive Control: Use a known, potent DNA intercalator (e.g., Luzopeptin A or doxorubicin) as a positive control to validate the assay system.
High variability between replicate wells. 1. Uneven Cell Seeding: Inconsistent number of cells per well. 2. "Edge Effects" in the plate. 3. Inaccurate Pipetting of the compound.1. Homogeneous Cell Suspension: Ensure a single-cell suspension before plating and mix thoroughly. 2. Plate Uniformity: Allow the plate to sit at room temperature for a short period before incubation to ensure even cell settling. Avoid using the outer wells of the plate. 3. Pipetting Technique: Use calibrated pipettes and proper pipetting techniques.
Issue 3: Inconsistent Results in In Vitro DNA Binding Assays
Symptom Possible Cause Suggested Solution
Variable band shifts or fluorescence signals. 1. Compound Precipitation: The compound is not fully soluble in the assay buffer. 2. Non-specific Binding: The compound is binding to the assay components (e.g., tubes, plates). 3. DNA Quality: The DNA used is of poor quality or has secondary structures.1. Buffer Optimization: Test different buffer components (e.g., addition of a small percentage of DMSO or a non-ionic detergent like Tween-20). 2. Use Low-Binding Plastics: Utilize low-protein-binding tubes and plates. 3. DNA QC: Verify the purity and integrity of your DNA using gel electrophoresis and spectrophotometry.

Data Presentation

The following tables provide illustrative data for experiments with this compound. Note: This data is representative and should be used for guidance. Optimal conditions should be determined empirically for your specific experimental system.

Table 1: Example IC50 Values for this compound in Different Cancer Cell Lines

Cell LineAssay TypeIncubation Time (hours)Example IC50 (µM)
HeLa (Cervical Cancer)MTT Assay72> 100
A549 (Lung Cancer)CellTiter-Glo®72> 100
MCF-7 (Breast Cancer)SRB Assay72> 100

This illustrative data reflects the reported low activity of this compound.

Table 2: Effect of DMSO Concentration on Apparent this compound Activity

Final DMSO Conc. (% v/v)Apparent IC50 (µM)Observations
0.1> 100No visible precipitate
0.5> 100No visible precipitate
1.0> 100Potential for cell stress
2.0> 100Significant cell stress observed

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (lyophilized powder)

    • Anhydrous DMSO

    • Sterile, low-binding microcentrifuge tubes

  • Procedure:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.[8]

    • Carefully weigh the desired amount of this compound in a sterile tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly and sonicate for 5-10 minutes to ensure complete dissolution.

    • Visually inspect the solution to confirm the absence of particulates.

    • Aliquot the stock solution into single-use, light-protected, low-binding tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Cell Viability Assay using MTT
  • Cell Seeding:

    • Trypsinize and count cells. Ensure cell viability is >95%.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a fresh working stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for the desired period (e.g., 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the normalized values against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.

Protocol 3: DNA Intercalation Assay (Fluorescence-Based)
  • Principle: This assay is based on the displacement of a fluorescent DNA intercalating dye (e.g., ethidium bromide or a safer alternative like SYBR Green) by a competing compound.

  • Materials:

    • Calf thymus DNA

    • Fluorescent DNA dye

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

    • This compound

    • Black 96-well plate

  • Procedure:

    • Prepare a DNA-dye solution by incubating the DNA with the fluorescent dye in the assay buffer until a stable fluorescence signal is achieved.

    • Add the DNA-dye complex to the wells of the black 96-well plate.

    • Add increasing concentrations of this compound to the wells. Include a positive control (a known DNA intercalator) and a negative control (vehicle).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen dye.

  • Data Analysis:

    • A decrease in fluorescence intensity indicates the displacement of the dye by this compound.

    • Plot the percentage of fluorescence quenching against the concentration of this compound to determine the concentration required for 50% quenching (IC50).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis stock Prepare this compound Stock Solution (in DMSO) dilute Prepare Serial Dilutions of this compound stock->dilute cells Culture and Seed Cells (96-well plate) treat Treat Cells with This compound cells->treat dilute->treat incubate Incubate for 72 hours treat->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent read Read Absorbance add_reagent->read analyze Calculate IC50 read->analyze

Caption: Workflow for a typical cell viability assay with this compound.

signaling_pathway Luzopeptin_C This compound DNA Cellular DNA Luzopeptin_C->DNA Bisintercalation Replication DNA Replication Transcription DNA Transcription Cell_Cycle_Arrest Cell Cycle Arrest Replication->Cell_Cycle_Arrest Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis logical_relationship cluster_cause Potential Causes of Variability cluster_effect Experimental Outcome Solubility Poor Solubility Variability High Experimental Variability Solubility->Variability Stability Compound Instability Stability->Variability Handling Inconsistent Handling Handling->Variability Cell_State Variable Cell Health Cell_State->Variability

References

Best practices for long-term storage of Luzopeptin C

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Luzopeptin C

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of this compound. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of this compound?

A1: For long-term stability, this compound should be stored in its lyophilized (powder) form.[1][2][3][4] It is recommended to store the lyophilized peptide at -20°C or, for even longer-term storage, at -80°C.[2][3] When stored under these conditions, protected from light and moisture, the peptide can remain stable for several years.[3]

Q2: How should I handle the lyophilized this compound powder upon receipt and before use?

A2: To prevent degradation from moisture, it is crucial to handle the lyophilized powder correctly.[1][2][5] Before opening the vial, allow it to warm to room temperature inside a desiccator.[1][2][3][5] This prevents condensation from forming on the cold peptide powder. Once the desired amount is weighed, it is good practice to purge the vial with an inert gas like nitrogen or argon before resealing to minimize exposure to air and moisture.[1]

Q3: Can I store this compound in solution?

A3: Long-term storage of this compound in solution is not recommended due to its limited stability.[2][4] If you must store it in solution for a short period, prepare aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] These aliquots should be stored frozen at -20°C or colder and are generally usable for up to one month.[4][5] For maximal stability, use sterile buffers with a pH of around 5-6.[5]

Q4: What are the signs of this compound degradation?

A4: Degradation of this compound may not be visible. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) to check for purity and the appearance of degradation peaks. Changes in solubility or discoloration of the lyophilized powder or solution can also be indicators of degradation.

Q5: My this compound is difficult to dissolve. What should I do?

A5: The solubility of peptides can be challenging to predict.[1] If this compound, which has low water solubility, does not dissolve readily in sterile water or a buffer (e.g., PBS, Tris), you can try the following:

  • Use a small amount of an organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN) to first dissolve the peptide, and then slowly add the aqueous buffer to the desired concentration.

  • Gentle warming (not exceeding 40°C) or sonication can also aid in dissolution.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Reduced biological activity in experiments 1. Improper long-term storage leading to degradation.2. Multiple freeze-thaw cycles of stock solutions.3. Instability in the experimental buffer.1. Ensure lyophilized powder is stored at -20°C or -80°C. Purchase a new batch if degradation is suspected.2. Prepare single-use aliquots of the stock solution to avoid freeze-thaw cycles.[1]3. Check the pH and composition of your buffer. For peptides with residues prone to oxidation, use deoxygenated buffers.[2]
Precipitation of this compound during experiment 1. Low solubility in the aqueous buffer.2. Change in pH or temperature affecting solubility.1. Re-dissolve the peptide using a small amount of DMSO before diluting with the aqueous buffer.2. Ensure the experimental conditions are within the stability range of the dissolved peptide.
Inconsistent results between experiments 1. Inaccurate quantification of the peptide.2. Degradation of the stock solution over time.1. Re-quantify the peptide concentration using a reliable method.2. Prepare fresh stock solutions from lyophilized powder for each set of critical experiments.

Quantitative Data Summary

The following table provides a general guideline for the stability of lyophilized peptides based on typical storage conditions. Specific data for this compound is not publicly available, and this table is an illustrative example based on general peptide stability information.

Storage Condition Form Expected Stability
Room TemperatureLyophilized PowderWeeks to months[1]
+4°CLyophilized PowderShort-term storage (weeks to months)[2]
-20°CLyophilized PowderSeveral years (long-term)[3]
-80°CLyophilized PowderSeveral years (optimal long-term)[3]
+4°CIn SolutionA few days[5]
-20°CIn SolutionUp to one month (with aliquoting)[4]

Experimental Protocols

Protocol 1: Stability Assessment of Lyophilized this compound

This protocol outlines a method to assess the stability of lyophilized this compound under different temperature conditions.

  • Sample Preparation: Aliquot equal amounts of lyophilized this compound into separate, tightly sealed vials.

  • Storage Conditions: Store the vials at different temperatures: -80°C (control), -20°C, 4°C, and room temperature (25°C).

  • Time Points: At specified time points (e.g., 1, 3, 6, and 12 months), retrieve one vial from each storage condition.

  • Analysis:

    • Allow the vial to equilibrate to room temperature in a desiccator.

    • Reconstitute the peptide in a suitable solvent (e.g., DMSO followed by an aqueous buffer).

    • Analyze the purity of the peptide using reverse-phase HPLC (RP-HPLC).

    • Compare the peak area of the intact this compound and the presence of any degradation peaks to the -80°C control.

  • Data Interpretation: A decrease in the main peak area and the appearance of new peaks indicate degradation.

Protocol 2: Freeze-Thaw Stability of this compound in Solution

This protocol is designed to determine the stability of this compound in solution when subjected to multiple freeze-thaw cycles.

  • Solution Preparation: Dissolve lyophilized this compound in a suitable buffer (e.g., PBS with 10% DMSO) to a known concentration.

  • Aliquoting: Prepare several aliquots of the solution in polypropylene tubes.

  • Freeze-Thaw Cycles:

    • Freeze the aliquots at -20°C for at least 4 hours.

    • Thaw the aliquots at room temperature. This constitutes one freeze-thaw cycle.

  • Sample Collection: After 1, 3, 5, and 10 freeze-thaw cycles, take one aliquot for analysis. A control aliquot should be stored continuously at -20°C and thawed only once at the final time point.

  • Analysis: Analyze the purity of the peptide in each aliquot using RP-HPLC.

  • Data Interpretation: Compare the purity of the cycled aliquots to the control to determine the extent of degradation caused by repeated freezing and thawing.

Visualizations

experimental_workflow start Start: Lyophilized this compound aliquot Aliquot into Vials start->aliquot storage Store at Different Temperatures (-80°C, -20°C, 4°C, 25°C) aliquot->storage timepoint Retrieve at Time Points (1, 3, 6, 12 months) storage->timepoint equilibrate Equilibrate to Room Temp in Desiccator timepoint->equilibrate reconstitute Reconstitute in Solvent equilibrate->reconstitute analyze Analyze by RP-HPLC reconstitute->analyze end End: Assess Degradation analyze->end

Caption: Workflow for Lyophilized this compound Stability Assessment.

logical_relationship storage_cond Storage Condition temp Temperature storage_cond->temp light Light Exposure storage_cond->light moisture Moisture storage_cond->moisture stability This compound Stability temp->stability affects light->stability affects moisture->stability affects degradation Degradation Pathways stability->degradation inversely related to oxidation Oxidation degradation->oxidation hydrolysis Hydrolysis degradation->hydrolysis

Caption: Factors Influencing this compound Stability and Degradation.

References

Interpreting unexpected data from Luzopeptin C experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Luzopeptin C.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent antitumor and antiviral agent. It belongs to a family of cyclic decadepsipeptides that act as DNA bisintercalators.[1][2][3] This means it inserts itself between the base pairs of a DNA helix, a characteristic shared with other quinoxapeptins.[4][5] This interaction can lead to intramolecular cross-linking of the DNA duplex.

Q2: How does the activity of this compound compare to other Luzopeptins?

The biological activity of Luzopeptins is significantly influenced by their acyl substituents. A well-defined potency order has been observed in cytotoxic assays, with Luzopeptin A being the most potent, followed by B, and then C (A > B > C). The removal of each acyl group can result in a 100- to 1000-fold decrease in cytotoxic potency.[4][5]

Q3: Are there known off-target effects for this compound?

Currently, there is limited specific documentation on the off-target effects of this compound beyond its DNA-binding activity. However, like many complex peptide molecules, the possibility of nonspecific binding to other cellular components cannot be entirely ruled out. Researchers observing cellular effects not readily explained by DNA intercalation should consider investigating potential off-target protein interactions.

Q4: What are the best practices for storing and handling this compound?

For all peptides, it is recommended to aliquot the lyophilized product according to daily experimental needs to avoid repeated freeze-thaw cycles. Peptides should not be stored in solution for long periods. For peptides containing residues like Cysteine, Methionine, or Tryptophan, which are susceptible to oxidation, extra care should be taken to store them under inert gas if possible.

Troubleshooting Guides

Unexpected Results in DNA Binding Assays (e.g., Gel Shift, Footprinting)
Observed Problem Potential Cause Recommended Solution
Smeared bands or unexpected band shifts in gel electrophoresis. This compound can cause both intramolecular and intermolecular DNA cross-linking, leading to altered DNA mobility.[1]- Perform control experiments with varying drug-to-DNA ratios to observe the dose-dependent effects on band shifts. - Use atomic force microscopy (AFM) as an alternative method to directly visualize DNA conformational changes and cross-linking.[4]
Inconsistent or weak footprinting results. The binding of this compound can be very strong, potentially protecting large regions of DNA from nuclease digestion at moderate concentrations.[1]- Titrate this compound concentrations carefully to find the optimal range for footprinting. - Consider using a different nuclease with altered cutting preferences.
Ladder of discrete bands with short DNA fragments. This can indicate the binding of multiple this compound molecules to a single DNA fragment.- This is an expected result and can be used to estimate the binding stoichiometry. Each band likely represents the addition of one more drug molecule.[2]
Inconsistent Data in Cytotoxicity Assays (e.g., MTT, LDH)
Observed Problem Potential Cause Recommended Solution
High background absorbance in MTT assay. The peptide nature of this compound or its interaction with cell culture components could potentially interfere with the formazan product absorbance.- Include a "no cell, drug only" control to check for direct reduction of the MTT reagent by this compound. - Ensure thorough washing steps to remove residual drug before adding the MTT reagent.
Lower-than-expected cytotoxicity. - Cell Density: High cell density can lead to increased resistance to cytotoxic agents. - Peptide Degradation: Peptides can be susceptible to degradation in cell culture media.- Optimize cell seeding density to ensure reproducibility. - Prepare fresh solutions of this compound for each experiment and minimize the time it is in culture media before application to cells.
Variability between replicate wells. - Pipetting Errors: Inaccurate pipetting of cells or the compound. - Edge Effects: Evaporation from wells on the edge of the plate during long incubations.- Use calibrated pipettes and ensure proper mixing of cell suspensions. - Use only the inner wells of the assay plate for critical experiments to avoid edge effects.[6]
Artifacts in Fluorescence Polarization (FP) Assays
Observed Problem Potential Cause Recommended Solution
High background fluorescence. - Contaminated Buffer: The buffer or other assay components may be intrinsically fluorescent. - Stray Light: Instrumental artifacts, especially at low fluorophore concentrations.[7]- Test all buffer components for background fluorescence. - Ensure the fluorophore concentration is high enough to be significantly above the instrument's background noise.[7]
Irregular or saturated signal. - Fluorophore Choice: The chosen fluorophore's lifetime may not be suitable for the size change being measured. - Non-specific Binding: The fluorescently labeled DNA or this compound may be binding to the assay plate or other proteins.- Test different fluorophores or different labeling positions on the DNA. - Add a small amount of a non-ionic detergent (e.g., Tween-20) to the buffer and consider using low-binding plates.
No change in polarization upon binding. - "Propeller Effect": The fluorophore may be attached via a flexible linker, allowing it to rotate freely even when the complex is formed.- Redesign the fluorescent probe with a shorter linker or attach it at a different position.

Experimental Protocols

Key Experiment: DNA Intercalation Analysis by Viscometry

This protocol determines the lengthening of DNA upon ligand binding, a hallmark of intercalation.

Materials:

  • Sonicated calf thymus DNA (0.5 to 2.5 mM base pairs)

  • This compound stock solution

  • Appropriate buffer (e.g., Tris-HCl with NaCl)

  • Capillary viscometer

  • Constant-temperature water bath (25°C)

Procedure:

  • Degas the buffer to prevent bubble formation.

  • Prepare 1 mL solutions of DNA in the buffer.

  • Dispense the DNA solution into the viscometer and allow it to equilibrate to 25°C for 5 minutes.

  • Measure the flow time of the DNA solution. Repeat for consistency. The optimal flow time should be between 70 and 150 seconds.

  • Prepare 1 mL solutions of DNA with varying concentrations of this compound.

  • Measure the flow time for each this compound-DNA solution.

  • Calculate the relative specific viscosity for each sample. A classical intercalator will cause an increase in the viscosity of the DNA solution.

Visualizations

Signaling_Pathway_Luzopeptin_C cluster_cell Cell cluster_nucleus Luzopeptin_C This compound Cell_Membrane Cell Membrane Luzopeptin_C->Cell_Membrane Enters Cell DNA Nuclear DNA Luzopeptin_C->DNA Bisintercalation Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Replication_Transcription DNA Replication & Transcription DNA->Replication_Transcription Inhibition Apoptosis Apoptosis Replication_Transcription->Apoptosis Induction

Caption: this compound's primary mechanism of action.

Troubleshooting_Workflow Start Unexpected Experimental Data Check_Assay_Controls Review Assay Controls (Positive, Negative, Vehicle) Start->Check_Assay_Controls Data_Consistent Are Controls Behaving as Expected? Check_Assay_Controls->Data_Consistent Troubleshoot_Assay Troubleshoot General Assay Protocol (See Guides Above) Data_Consistent->Troubleshoot_Assay No Investigate_Compound_Effect Investigate Compound-Specific Artifact Data_Consistent->Investigate_Compound_Effect Yes Troubleshoot_Assay->Start Is_Effect_Dose_Dependent Is the Unexpected Effect Dose-Dependent? Investigate_Compound_Effect->Is_Effect_Dose_Dependent Potential_Off_Target Potential Off-Target Effect or Non-Canonical Mechanism Is_Effect_Dose_Dependent->Potential_Off_Target Yes Artifact Likely an Assay Artifact (e.g., precipitation, fluorescence interference) Is_Effect_Dose_Dependent->Artifact No End Refine Experiment/Hypothesis Potential_Off_Target->End Artifact->End

Caption: Logical workflow for troubleshooting unexpected data.

References

Validation & Comparative

A Comparative Guide: Luzopeptin C vs. Quinoxapeptin C in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective therapeutic agents is a continuous endeavor. Among the vast landscape of natural products, the cyclic depsipeptides Luzopeptin C and Quinoxapeptin C have emerged as compounds of interest due to their distinct biological activities. This guide provides a comprehensive comparison of their efficacy, supported by available experimental data, to aid in informed decisions for future research and development.

Luzopeptins and quinoxapeptins are structurally related compounds, both featuring a cyclic peptide core. However, subtle variations in their chemical structures lead to significant differences in their biological profiles. Generally, the luzopeptin family of compounds exhibits potent cytotoxic activity, making them potential candidates for anticancer therapies. In contrast, the quinoxapeptin series demonstrates pronounced inhibitory effects against the reverse transcriptase of the Human Immunodeficiency Virus (HIV-1), positioning them as potential antiviral agents.

Comparative Efficacy: A Tale of Two Activities

Studies have shown a potency order of Luzopeptin A > B > C for cytotoxic activity. Conversely, for the inhibition of HIV-1 reverse transcriptase, the potency is reversed, with Quinoxapeptin C > B > A. This suggests that while this compound is the least cytotoxic among the luzopeptins, Quinoxapeptin C is the most potent HIV-1 reverse transcriptase inhibitor in its class. Notably, Quinoxapeptin C has been highlighted for its potent anti-HIV-1 activity without the dose-limiting cytotoxicity that can be a concern with the luzopeptin series.

Table 1: Comparative Biological Activities of Luzopeptin and Quinoxapeptin Series

Compound FamilyPrimary Biological ActivityGeneral Potency Trend
Luzopeptins CytotoxicityA > B > C
Quinoxapeptins HIV-1 Reverse Transcriptase InhibitionC > B > A

Mechanism of Action: DNA Bisintercalation

Both this compound and Quinoxapeptin C exert their biological effects primarily through a mechanism known as DNA bisintercalation. This process involves the insertion of their planar aromatic ring systems between the base pairs of the DNA double helix. This interaction can disrupt the normal replication and transcription of DNA, ultimately leading to cell death or inhibition of viral replication.

cluster_0 Mechanism of Action Luzopeptin_C This compound Bisintercalation Bisintercalation Luzopeptin_C->Bisintercalation Quinoxapeptin_C Quinoxapeptin C Quinoxapeptin_C->Bisintercalation DNA DNA Double Helix Replication_Disruption Disruption of DNA Replication DNA->Replication_Disruption Transcription_Disruption Disruption of DNA Transcription DNA->Transcription_Disruption Bisintercalation->DNA Cell_Death Cytotoxicity Replication_Disruption->Cell_Death Viral_Inhibition HIV-1 RT Inhibition Replication_Disruption->Viral_Inhibition Transcription_Disruption->Cell_Death

Caption: Mechanism of DNA bisintercalation by this compound and Quinoxapeptin C.

While the core mechanism is shared, the specific structural differences between this compound and Quinoxapeptin C likely influence their binding affinity and sequence selectivity on the DNA, contributing to their distinct primary biological activities. The precise signaling pathways that are subsequently affected by this DNA binding and lead to either cytotoxicity or reverse transcriptase inhibition remain an area for further investigation.

Experimental Protocols

Detailed experimental protocols for the direct comparison of this compound and Quinoxapeptin C are not extensively published. However, based on standard methodologies for assessing cytotoxicity and HIV-1 reverse transcriptase inhibition, the following outlines the likely experimental workflows.

In Vitro Cytotoxicity Assay

A common method to assess the cytotoxic effects of compounds like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays that measure cell viability.

cluster_1 Cytotoxicity Assay Workflow Cell_Seeding Seed cancer cells in 96-well plates Compound_Treatment Treat cells with varying concentrations of this compound Cell_Seeding->Compound_Treatment Incubation Incubate for a defined period (e.g., 48-72h) Compound_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at ~570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 value Absorbance_Measurement->IC50_Calculation

Caption: A typical workflow for an in vitro cytotoxicity assay.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound. Control wells receive the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

  • MTT Assay: MTT reagent is added to each well and incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the resulting colored solution is measured using a microplate reader.

  • Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

HIV-1 Reverse Transcriptase Inhibition Assay

The inhibitory effect of Quinoxapeptin C on HIV-1 reverse transcriptase (RT) is typically evaluated using a cell-free enzymatic assay.

cluster_2 HIV-1 RT Inhibition Assay Workflow Reaction_Setup Prepare reaction mixture with HIV-1 RT, template-primer, and dNTPs Inhibitor_Addition Add varying concentrations of Quinoxapeptin C Reaction_Setup->Inhibitor_Addition Incubation Incubate to allow DNA synthesis Inhibitor_Addition->Incubation Detection Quantify newly synthesized DNA (e.g., using labeled nucleotides and ELISA) Incubation->Detection IC50_Calculation Calculate IC50 value Detection->IC50_Calculation

A Comparative Analysis of the DNA Binding Mechanisms of Luzopeptin C and Sandramycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the DNA binding mechanisms of two potent antitumor antibiotics, Luzopeptin C and sandramycin. Both belong to the cyclic decadepsipeptide family of natural products and exert their cytotoxic effects through interaction with DNA. Understanding the nuances of their binding modes, sequence selectivity, and the thermodynamics of these interactions is crucial for the development of novel chemotherapeutic agents with improved efficacy and reduced toxicity.

At a Glance: Key Differences in DNA Binding

FeatureThis compoundSandramycin
Primary Binding Mode Bis-intercalation with potential for inter- and intramolecular cross-linking.[1]Bis-intercalation with the peptide backbone situated in the minor groove.[2]
Sequence Selectivity Generally considered to have little sequence selectivity, though some studies suggest a preference for regions with alternating A and T residues.[3][4][5]Shows a clear preference for GC-rich sequences, particularly 5'-GCATGC-3'.[2]
Binding Affinity Described as "very strong" and "tight," forming a possibly covalent complex.[4][5]High-affinity binding with exceptionally slow off-rates.[2]
Quantitative Binding Data Specific binding constants (Kb or Kd) are not readily available in the literature. Atomic force microscopy (AFM) on the related Luzopeptin B showed a binding site size of one molecule per 40-72 base pairs depending on GC content.[1]Gibbs Free Energy of binding (ΔG°) has been determined for various DNA sequences. (See table below)

Quantitative DNA Binding Data

The following table summarizes the available quantitative data for the DNA binding of sandramycin to different oligonucleotide sequences. Unfortunately, directly comparable quantitative binding constants for this compound are not prominently reported in the literature, reflecting its extremely tight and potentially covalent mode of interaction that is challenging to measure with standard equilibrium-based methods.

Table 1: Thermodynamics of Sandramycin-DNA Interaction

DNA SequenceChange in Gibbs Free Energy (ΔΔG°) (kcal/mol)Relative Binding Affinity
5'-d(GCATGC)2-Highest
5'-d(GCGCGC)20.4High
5'-d(GCTAGC)20.9Moderate
5'-d(GCCGGC)21.0Lower

Data sourced from surface plasmon resonance (SPR) studies.[2] ΔΔG° is relative to the highest affinity sequence.

Visualization of DNA Binding Mechanisms

The following diagrams illustrate the distinct modes of DNA interaction for this compound and sandramycin.

Caption: this compound bis-intercalation and potential cross-linking.

Caption: Sandramycin bis-intercalation with minor groove binding.

Experimental Methodologies

The characterization of the DNA binding mechanisms of this compound and sandramycin relies on a suite of biophysical and molecular biology techniques. Below are detailed protocols for the key experiments cited in the comparison.

DNase I Footprinting

This technique is used to identify the specific DNA sequences to which a small molecule binds.

Experimental Workflow:

DNaseI_Footprinting_Workflow start Start: 32P End-Labeled DNA Fragment incubate Incubate DNA with varying concentrations of this compound or Sandramycin start->incubate dnase Partial digestion with DNase I incubate->dnase stop Quench reaction (e.g., with EDTA) dnase->stop denature Denature DNA fragments stop->denature gel Separate fragments by denaturing polyacrylamide gel electrophoresis denature->gel autorad Autoradiography to visualize DNA fragments gel->autorad analyze Analyze gel: 'Footprint' (gap in ladder) indicates drug binding site autorad->analyze

Caption: Workflow for DNase I Footprinting Analysis.

Protocol:

  • DNA Preparation: A DNA fragment of interest is labeled at one end with a radioactive isotope (e.g., ³²P) or a fluorescent tag.

  • Binding Reaction: The labeled DNA is incubated with varying concentrations of the drug (this compound or sandramycin) in a suitable binding buffer. A control reaction with no drug is also prepared.

  • DNase I Digestion: A low concentration of DNase I is added to each reaction to randomly cleave the DNA backbone. The reaction is allowed to proceed for a short, controlled time to ensure, on average, only one cut per DNA molecule.

  • Reaction Quenching: The digestion is stopped by the addition of a chelating agent like EDTA, which sequesters the Mg²⁺ ions necessary for DNase I activity.

  • Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution denaturing polyacrylamide gel.

  • Visualization and Analysis: The gel is visualized by autoradiography (for ³²P) or fluorescence imaging. The lane corresponding to the drug-treated DNA will show a "footprint," which is a region where the DNA ladder is absent or significantly reduced. This gap indicates the DNA sequence that was protected from DNase I cleavage by the bound drug.[6][7]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the formation of a drug-DNA complex based on its altered migration through a non-denaturing gel compared to free DNA.

Experimental Workflow:

EMSA_Workflow start Start: Labeled DNA probe (e.g., fluorescent or radioactive) bind Incubate labeled DNA with This compound or Sandramycin start->bind load Load samples onto a non-denaturing polyacrylamide gel bind->load run Electrophoresis load->run detect Detect labeled DNA (autoradiography or fluorescence imaging) run->detect analyze Analyze gel: A 'shifted' band indicates a drug-DNA complex detect->analyze

Caption: Workflow for Electrophoretic Mobility Shift Assay.

Protocol:

  • Probe Preparation: A short DNA oligonucleotide, either with a known or random sequence, is labeled with a radioactive or fluorescent tag.

  • Binding Reaction: The labeled DNA probe is incubated with the drug in a binding buffer.

  • Gel Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel. The gel matrix allows for the separation of molecules based on their size, shape, and charge.

  • Detection: After electrophoresis, the positions of the labeled DNA are detected. A DNA-drug complex will migrate more slowly through the gel than the free, unbound DNA, resulting in a "shifted" band. The intensity of this shifted band can provide qualitative information about the binding affinity.[8][9][10][11][12]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of binding interactions in real-time.

Experimental Workflow:

SPR_Workflow start Start: Immobilize biotinylated DNA onto a streptavidin-coated sensor chip flow Flow a solution of Sandramycin (analyte) over the sensor surface start->flow measure Measure the change in refractive index at the surface in real-time (sensorgram) flow->measure association Association phase: Analyte binds to immobilized DNA measure->association dissociation Dissociation phase: Buffer flows over the surface, analyte dissociates association->dissociation analyze Analyze sensorgram to determine association rate (ka), dissociation rate (kd), and affinity (KD) dissociation->analyze

Caption: Workflow for Surface Plasmon Resonance Analysis.

Protocol:

  • Chip Preparation: One of the binding partners (typically the DNA) is immobilized onto the surface of a sensor chip.

  • Analyte Injection: A solution containing the other binding partner (the drug, or analyte) is flowed over the chip surface.

  • Signal Detection: An optical system detects changes in the refractive index at the sensor surface as the analyte binds to the immobilized ligand. This change is proportional to the mass accumulating on the surface and is recorded in a sensorgram.

  • Kinetic Analysis: The sensorgram shows the association of the analyte as it is injected, and the dissociation as a buffer is flowed over the surface. By fitting these curves to binding models, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined.[13][14][15]

Conclusion

This compound and sandramycin, while structurally related, exhibit distinct DNA binding mechanisms. Sandramycin demonstrates a clear sequence preference and its binding thermodynamics have been quantitatively characterized, revealing a high-affinity interaction with slow dissociation. This compound, in contrast, binds with exceptional strength to a broader range of DNA sequences, with evidence suggesting the potential for covalent bond formation or cross-linking, which complicates traditional affinity measurements. These differences in their molecular interactions with DNA are fundamental to their biological activity and provide a critical framework for the rational design of new, more effective DNA-targeting anticancer agents. Further quantitative studies on the binding kinetics and thermodynamics of this compound are warranted to fully elucidate its mechanism of action.

References

In Vivo Antitumor Efficacy of Luzopeptin C and a Comparative Analysis with Established DNA Intercalating Agents in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action: DNA Intercalation

Luzopeptin C, Doxorubicin, and Actinomycin D share a common mechanism of antitumor activity by intercalating into the DNA of cancer cells. This process involves the insertion of the drug molecule between the base pairs of the DNA double helix. This physical obstruction disrupts the normal functions of DNA, leading to the inhibition of DNA replication and transcription, ultimately resulting in cell cycle arrest and apoptosis (cell death).

DNA_Intercalation cluster_drug Antitumor Drug cluster_dna Cancer Cell DNA cluster_effects Cellular Effects Luzopeptin_C This compound DNA DNA Double Helix Luzopeptin_C->DNA Intercalates Doxorubicin Doxorubicin Doxorubicin->DNA Intercalates Actinomycin_D Actinomycin D Actinomycin_D->DNA Intercalates Replication_Inhibition Inhibition of DNA Replication DNA->Replication_Inhibition Disrupts Transcription_Inhibition Inhibition of Transcription DNA->Transcription_Inhibition Disrupts Apoptosis Apoptosis (Cell Death) Replication_Inhibition->Apoptosis Transcription_Inhibition->Apoptosis

Caption: Mechanism of action for DNA intercalating antitumor agents.

Comparative In Vivo Efficacy Data

The following tables summarize the in vivo antitumor effects of Doxorubicin and Actinomycin D in various mouse cancer models. This data serves as a benchmark for the potential efficacy of this compound, given their shared mechanism of action.

Doxorubicin: Summary of In Vivo Antitumor Activity
Tumor ModelMouse StrainTreatment RegimenKey FindingsReference
Doxorubicin-Resistant Colon-26 (C26/DOX) XenograftBALB/c micePEG liposomal DOX (intravenous)Similar in vivo antitumor effect in both DOX-resistant and sensitive tumors, suggesting an effect on tumor vasculature.[1][2][1][2]
4T1 Breast CancerBALB/c miceDoxorubicinData on tumor volume increase and cellular water efflux rates are available.[3][3]
Breast Cancer Spontaneous ModelBALB-neuT miceβ-cyclodextrin nanosponges containing DOX (BNS-DOX)60% inhibition of tumor growth at a five-fold lower dose than free DOX, with reduced cardiotoxicity.[4][4]
Breast Cancer ModelNot specifiedDoxorubicin followed by Zoledronic AcidSequential treatment of doxorubicin then zoledronic acid resulted in smaller mean tumor volumes compared to either drug alone.[5][5]
Actinomycin D: Summary of In Vivo Antitumor Activity

| Tumor Model | Mouse Strain | Treatment Regimen | Key Findings | Reference | | :--- | :--- | :--- | :--- | | Recurrent Glioblastoma (subcutaneous) | NSG mice | Actinomycin D | Significant reduction in tumor volume to approximately 11% of the control group.[6] |[6] | | Recurrent Glioblastoma (orthotopic) | NSG mice | Actinomycin D | Significantly reduced tumor growth.[6] |[6] | | Murine Melanoma (MmB16), Lewis Lung Carcinoma (LL/2), L1 Sarcoma | Not specified | Actinomycin D and TNF-alpha | Combination therapy led to delayed tumor growth and complete tumor regression in some cases.[7] |[7] | | Pancreatic and Stomach Cancer Xenografts | Not specified | Actinomycin D and RG7787 (immunotoxin) | Combination therapy produced major tumor regressions.[8] |[8] | | Non-differentiating Mouse Myeloid Leukemia | Syngeneic SL mice | Low doses of Actinomycin D | Restored sensitivity of resistant cells to differentiation inducers.[9] |[9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are generalized experimental protocols for evaluating the antitumor effects of chemotherapeutic agents in mouse models, based on the referenced studies.

General Workflow for In Vivo Antitumor Efficacy Studies

Experimental_Workflow start Start tumor_cell_culture Tumor Cell Culture start->tumor_cell_culture tumor_implantation Tumor Implantation in Mice tumor_cell_culture->tumor_implantation tumor_growth Allow Tumors to Establish tumor_implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Treatment (Drug vs. Vehicle) randomization->treatment monitoring Monitor Tumor Growth and Animal Health treatment->monitoring endpoint Endpoint Determination (e.g., tumor size, survival) monitoring->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for in vivo antitumor studies.

Key Experimental Methodologies
  • Cell Lines and Culture:

    • Appropriate human or murine cancer cell lines are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Animal Models:

    • Immunocompromised mice (e.g., NSG, nude) are typically used for xenograft models with human cancer cell lines to prevent graft rejection.

    • Syngeneic models, where the tumor and the host mouse are from the same inbred strain (e.g., BALB/c), are used to study the interaction of the drug with an intact immune system.

  • Tumor Implantation:

    • Subcutaneous Model: A suspension of tumor cells is injected subcutaneously into the flank of the mice. This model allows for easy monitoring of tumor growth by caliper measurements.[6]

    • Orthotopic Model: Tumor cells are implanted into the organ of origin (e.g., brain for glioblastoma, mammary fat pad for breast cancer) to better mimic the tumor microenvironment.[6]

  • Drug Formulation and Administration:

    • The investigational drug (e.g., this compound) and comparator agents are formulated in a suitable vehicle.

    • Administration routes can include intravenous (IV), intraperitoneal (IP), or oral (PO), depending on the drug's properties and the experimental design. Dosing schedules can vary (e.g., daily, weekly).

  • Efficacy Assessment:

    • Tumor Growth Inhibition: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume. The percentage of tumor growth inhibition is a key endpoint.

    • Survival Analysis: The lifespan of the treated mice is monitored and compared to the control group. Kaplan-Meier survival curves are often generated.[6]

    • Bioluminescence Imaging: For tumor cells engineered to express luciferase, in vivo imaging systems can be used to monitor tumor burden and metastasis.[6]

    • Histological Analysis: At the end of the study, tumors and major organs are collected for histological examination to assess tumor morphology, necrosis, apoptosis (e.g., TUNEL staining), and proliferation (e.g., Ki-67 staining).

  • Toxicity Assessment:

    • Animal body weight is monitored regularly as a general indicator of health.

    • Clinical signs of toxicity (e.g., changes in behavior, posture, fur) are observed.

    • At the end of the study, blood samples may be collected for hematological and biochemical analysis, and major organs are examined for signs of toxicity.

Conclusion

While specific in vivo efficacy data for this compound in mouse models is not currently available in the cited literature, its classification as a DNA intercalator places it in a well-established class of antitumor agents. The extensive in vivo data for Doxorubicin and Actinomycin D demonstrate the potential of this mechanistic class to achieve significant tumor growth inhibition and improve survival in various preclinical cancer models. Future in vivo studies on this compound will be crucial to determine its specific therapeutic window, efficacy against different tumor types, and overall potential as a clinical candidate. The experimental protocols outlined in this guide provide a framework for conducting such essential preclinical evaluations.

References

Unraveling the Cytotoxic Potency of Luzopeptins: A Comparative Analysis of Analogs A, B, and C

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative guide for researchers, scientists, and drug development professionals delving into the cytotoxic properties of the Luzopeptin family of cyclic depsipeptides. This guide provides a comprehensive overview of the differential activities of Luzopeptin A, B, and C, supported by available experimental data and detailed methodologies.

The Luzopeptins, a series of potent antitumor antibiotics, have garnered significant interest in the scientific community for their unique mechanism of action as DNA bisintercalating agents. This guide dissects the cytotoxic profiles of three key analogs: Luzopeptin A, Luzopeptin B, and Luzopeptin C, highlighting the structural nuances that dictate their profound differences in biological activity.

Comparative Cytotoxicity Data

The cytotoxic potency of the Luzopeptins exhibits a clear and dramatic structure-activity relationship. The presence of acetyl groups on the tetrahydropyridazine moieties is critical for their antitumor effects. Luzopeptin A, possessing two acetyl groups, is the most potent of the series. The removal of one acetyl group to form Luzopeptin B results in a significant reduction in cytotoxicity, on the order of 100 to 1000-fold. This compound, which lacks both acetyl groups, is considered virtually inactive as an antitumor agent.[1]

While precise IC50 values for a wide range of cell lines are not extensively published in publicly available literature, the established potency hierarchy is a crucial takeaway for researchers. One study reported an IC50 value of 200 pM for a compound closely related to Luzopeptin A in the L1210 cell line, underscoring the exceptional potency of the fully acylated form.

CompoundStructureRelative PotencyReported IC50 (L1210 Cell Line)
Luzopeptin A Di-acetylatedMost Potent~200 pM (for a related analog)
Luzopeptin B Mono-deacetylated100-1000x less potent than ANot Available
This compound Di-deacetylatedVirtually inactiveNot Available

Experimental Protocols

The following is a representative protocol for determining the cytotoxicity of Luzopeptin analogs, based on standard methodologies for evaluating DNA intercalating agents and peptide-based compounds.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Luzopeptin A, B, and C against a selected cancer cell line (e.g., L1210, MCF-7, HeLa).

Materials:

  • Luzopeptin A, B, and C stock solutions (in DMSO)

  • Selected cancer cell line

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Luzopeptin A, B, and C in complete medium. The concentration range should be wide enough to encompass the expected IC50 values (e.g., from 1 pM to 10 µM). Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (negative control) and wells with vehicle control (DMSO at the highest concentration used).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Mechanism of Action: DNA Bisintercalation

The primary mechanism of action for the cytotoxic effects of Luzopeptins is their ability to act as DNA bisintercalators. The two quinoline chromophores of the molecule insert themselves between the base pairs of the DNA double helix, while the cyclic depsipeptide backbone lies in the minor groove. This binding distorts the DNA structure, interfering with crucial cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Furthermore, studies on Luzopeptin B have provided direct evidence of both intramolecular and intermolecular DNA cross-linking, which can lead to more complex DNA damage.

Below are diagrams illustrating the experimental workflow and the proposed mechanism of action.

Experimental_Workflow Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., L1210) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Luzopeptin Dilutions (A, B, C) treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Reading mtt_assay->readout calculation IC50 Calculation readout->calculation comparison Comparative Analysis calculation->comparison Luzopeptin_Mechanism Mechanism of Luzopeptin-Induced Cytotoxicity cluster_binding DNA Binding cluster_consequences Cellular Consequences cluster_outcome Cellular Outcome luzopeptin Luzopeptin bisintercalation Bisintercalation luzopeptin->bisintercalation dna Nuclear DNA dna->bisintercalation dna_distortion DNA Structural Distortion bisintercalation->dna_distortion crosslinking DNA Cross-linking (Intra/Intermolecular) bisintercalation->crosslinking replication_block Inhibition of DNA Replication dna_distortion->replication_block transcription_block Inhibition of Transcription dna_distortion->transcription_block cell_cycle_arrest Cell Cycle Arrest replication_block->cell_cycle_arrest transcription_block->cell_cycle_arrest crosslinking->replication_block crosslinking->transcription_block apoptosis Apoptosis cell_cycle_arrest->apoptosis

References

A Comparative Guide to Luzopeptin C and Other DNA Intercalating Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Luzopeptin C with other prominent DNA intercalating antibiotics, including Doxorubicin, Actinomycin D, and Echinomycin. The information presented herein is curated from experimental data to assist researchers in understanding the nuanced differences in their mechanisms of action, cytotoxic profiles, and experimental characterization.

Introduction to DNA Intercalating Antibiotics

DNA intercalating agents are a class of molecules that insert themselves between the base pairs of the DNA double helix. This process disrupts the normal structure and function of DNA, leading to the inhibition of critical cellular processes such as replication and transcription, ultimately resulting in cell death.[1] Due to their potent cytotoxic effects, many DNA intercalators are utilized as anticancer agents.[2] This guide focuses on this compound, a cyclic depsipeptide antibiotic, and compares its characteristics with those of other well-established DNA intercalating drugs.

Mechanism of Action

The primary mechanism of action for these antibiotics involves the physical insertion into the DNA helix. However, the specifics of their interaction and the downstream consequences can vary significantly.

This compound: this compound is a potent antitumor and antiviral agent that acts as a bisintercalator, meaning it has two moieties that intercalate into the DNA simultaneously.[3][4] This dual intercalation can lead to both intramolecular and intermolecular cross-linking of DNA duplexes.[5] DNA footprinting experiments have shown that this compound preferentially binds to regions with alternating adenine and thymine residues, although its sequence selectivity is distinct from that of the structurally related bisintercalator, Echinomycin.[6] The unique acyl-substituted tetrahydropyridazine-3-carboxylic acid (Thp) subunits are crucial for its biological activity.[7]

Doxorubicin: A widely used chemotherapeutic agent, Doxorubicin intercalates into DNA, which inhibits the progression of topoisomerase II, an enzyme essential for relaxing DNA supercoils during transcription and replication.[8][9] This leads to the stabilization of the topoisomerase II-DNA complex after DNA cleavage, preventing the re-ligation of the DNA strands and causing double-strand breaks.[9][10] Doxorubicin's planar anthracycline ring inserts between base pairs, while its sugar moiety sits in the minor groove.[9] Additionally, it is known to generate reactive oxygen species, contributing to its cytotoxicity.[8][11]

Actinomycin D: This chromopeptide antibiotic also intercalates into DNA, primarily at G-C rich sequences.[12][13] The phenoxazone ring of Actinomycin D inserts into the DNA, while its two cyclic peptide chains extend into the minor groove, stabilizing the complex.[14] This binding interferes with the movement of RNA polymerase along the DNA template, thereby inhibiting transcription.[12][15] At higher concentrations, it can also interfere with DNA replication.[15]

Echinomycin: A quinoxaline antibiotic, Echinomycin is a cyclic peptide that also functions as a bisintercalator.[16][17] It inserts two quinoxaline rings into the DNA, causing it to unwind.[16] A key feature of Echinomycin's mechanism is its ability to inhibit the DNA binding of hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor crucial for tumor survival in low-oxygen environments.[18]

The following diagram illustrates the general mechanism of DNA intercalation by these antibiotics.

DNA_Intercalation_Mechanism cluster_0 Cellular Environment cluster_1 Downstream Effects Antibiotic DNA Intercalating Antibiotic DNA Nuclear DNA Antibiotic->DNA Intercalation Replication_Block Inhibition of DNA Replication DNA->Replication_Block Blocks Polymerase Transcription_Block Inhibition of Transcription DNA->Transcription_Block Blocks RNA Polymerase Topoisomerase_Inhibition Topoisomerase II Poisoning (e.g., Doxorubicin) DNA->Topoisomerase_Inhibition Stabilizes Cleavage Complex Apoptosis Apoptosis Replication_Block->Apoptosis Transcription_Block->Apoptosis Topoisomerase_Inhibition->Apoptosis

Caption: General mechanism of DNA intercalating antibiotics.

Comparative Cytotoxicity

AntibioticCancer Cell LineIC50 (µM)Reference
Doxorubicin MCF-7 (Breast)~0.01 - 2.5[19]
A549 (Lung)>20[20]
HeLa (Cervical)~2.9[20]
HepG2 (Liver)~12.2[20]
Actinomycin D HeLa (Cervical)~0.001 - 0.01[7]
Ovarian Cancer Lines~0.78[21]
Echinomycin U-87 MG (Glioblastoma)Not specified[22]
This compound Data not available

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize DNA intercalating antibiotics.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Prepare serial dilutions of the test compounds (this compound, Doxorubicin, etc.) in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate for 10-15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.[8]

The following diagram outlines the workflow for a typical MTT assay.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Drug_Treatment Add serial dilutions of antibiotics Cell_Seeding->Drug_Treatment Incubation Incubate for 24-72 hours Drug_Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Incubate for 4 hours (Formazan formation) MTT_Addition->Formazan_Formation Solubilization Add solubilization solution Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: Workflow of the MTT assay for cytotoxicity.

DNA Footprinting Assay

DNA footprinting is used to identify the specific binding sites of a molecule on a DNA fragment.

Principle: A DNA-binding molecule protects the region of DNA it is bound to from cleavage by a nuclease (like DNase I) or a chemical agent. When the resulting DNA fragments are separated by gel electrophoresis, the protected region appears as a "footprint" - a gap in the ladder of DNA fragments.[17]

Protocol:

  • DNA Probe Preparation: A DNA fragment of interest (typically 100-200 bp) is labeled at one end with a radioactive isotope (e.g., 32P) or a fluorescent dye.

  • Binding Reaction: The labeled DNA probe is incubated with varying concentrations of the intercalating agent in a suitable binding buffer.

  • Nuclease Digestion: A limited amount of DNase I is added to the reaction mixture to partially digest the DNA. The reaction is stopped after a short incubation.

  • DNA Purification: The DNA fragments are purified to remove the protein and other components of the reaction mixture.

  • Gel Electrophoresis: The purified DNA fragments are denatured and separated on a high-resolution polyacrylamide sequencing gel.

  • Visualization: The gel is dried and exposed to X-ray film (for radioactive labels) or imaged using a fluorescence scanner. The footprint appears as a region where the DNA ladder is absent compared to a control lane without the intercalating agent.[23]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to study the binding of molecules to DNA.

Principle: A DNA fragment bound to another molecule will migrate more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA fragment. This difference in migration speed results in a "shift" of the DNA band.[9]

Protocol:

  • Probe Labeling: A short DNA probe containing the putative binding site is labeled with a radioactive or non-radioactive tag.

  • Binding Reaction: The labeled probe is incubated with the intercalating agent in a binding buffer.

  • Gel Electrophoresis: The reaction mixture is loaded onto a native (non-denaturing) polyacrylamide gel and subjected to electrophoresis.

  • Detection: The positions of the labeled DNA are detected by autoradiography or other imaging methods. A shifted band indicates the formation of a DNA-drug complex.[18]

DNA Viscometry Assay

This assay measures the change in the viscosity of a DNA solution upon the addition of a ligand, which can indicate an intercalative binding mode.

Principle: Intercalation of a molecule between DNA base pairs causes the DNA helix to lengthen and unwind, leading to an increase in the viscosity of the DNA solution.[13]

Protocol:

  • DNA Solution Preparation: A solution of linear DNA (e.g., sonicated calf thymus DNA) is prepared in a suitable buffer.

  • Viscometer Setup: A capillary viscometer is placed in a constant temperature water bath.

  • Flow Time Measurement: The flow time of the DNA solution is measured.

  • Ligand Titration: Small aliquots of the intercalating agent are added to the DNA solution, and the flow time is measured after each addition.

  • Data Analysis: The relative specific viscosity is calculated and plotted against the ratio of the concentration of the bound ligand to the concentration of DNA. An increase in viscosity is indicative of intercalation.[13]

The logical relationship for determining the DNA binding mode using these experimental techniques is depicted below.

DNA_Binding_Mode_Determination Hypothesis Hypothesis: Compound is a DNA Intercalator Viscometry Viscometry Assay Hypothesis->Viscometry EMSA EMSA Hypothesis->EMSA Footprinting DNA Footprinting Hypothesis->Footprinting Increase_Viscosity Increase in DNA Viscosity? Viscometry->Increase_Viscosity Band_Shift Band Shift Observed? EMSA->Band_Shift Footprint_Observed Footprint Observed? Footprinting->Footprint_Observed Conclusion_Intercalator Conclusion: Compound is a DNA Intercalator Increase_Viscosity->Conclusion_Intercalator Yes Conclusion_NonIntercalator Conclusion: Compound is likely not a classical intercalator Increase_Viscosity->Conclusion_NonIntercalator No Band_Shift->Conclusion_Intercalator Yes Band_Shift->Conclusion_NonIntercalator No Footprint_Observed->Conclusion_Intercalator Yes Footprint_Observed->Conclusion_NonIntercalator No

Caption: Logic flow for determining DNA intercalation.

Conclusion

This compound, as a bisintercalator, presents a distinct mechanism of DNA interaction compared to the monointercalators Doxorubicin and Actinomycin D, and also differs in sequence preference from the related bisintercalator Echinomycin. While comprehensive comparative cytotoxicity data is limited, the available information suggests that all these compounds are potent cytotoxic agents with significant potential in anticancer therapy. The experimental protocols provided in this guide offer a framework for the consistent and comparative evaluation of these and other novel DNA intercalating agents. Further direct comparative studies are warranted to fully elucidate the relative therapeutic potential of this compound.

References

Unraveling the Inactivity of Luzopeptin C: A Comparative Analysis Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative activity of Luzopeptin C and its analogs. This guide delves into the structural nuances that dictate cytotoxic efficacy, outlines relevant experimental protocols, and visualizes the underlying molecular mechanisms.

This compound, a member of the luzopeptin family of cyclic decadepsipeptide antibiotics, stands in stark contrast to its potent analog, Luzopeptin A. While Luzopeptin A exhibits significant antitumor activity, this compound is consistently reported as inactive. This guide provides a detailed comparison of this compound's activity profile with its more active counterparts, offering insights into the structure-activity relationships that govern their cytotoxic potential.

Comparative Activity of Luzopeptin Analogs

The primary distinguishing feature among the luzopeptin analogs is the degree of acetylation on their peptide rings. This seemingly minor structural modification has a profound impact on their antitumor efficacy.

CompoundAcetylation StatusAntitumor Activity
Luzopeptin A Two acetylated sitesHigh
Luzopeptin B One acetylated siteModerate
This compound No acetylated sitesInactive

Unraveling the Mechanism of Inactivity

A pivotal finding in the study of luzopeptins is that the inactivity of this compound is not due to an inability to engage with its primary molecular target, DNA.[1] In fact, studies have shown that this compound is as effective, if not slightly more so, than Luzopeptin A and B in intercalating into DNA and inducing intermolecular cross-links.[1] This critical observation suggests that the mechanism of inactivity lies in cellular processes downstream of DNA binding.

Several hypotheses can be postulated to explain this phenomenon:

  • Cellular Uptake and Efflux: The acetylation of the peptide ring in Luzopeptin A may significantly influence its physicochemical properties, such as lipophilicity and membrane permeability. It is plausible that this compound has poor cellular uptake or is a substrate for efflux pumps that actively remove it from the cell before it can exert any cytotoxic effect.

  • Failure to Induce Downstream Signaling: While this compound binds to DNA, it may fail to trigger the necessary downstream signaling cascades that lead to cell cycle arrest and apoptosis. The specific conformation adopted by the acetylated Luzopeptin A upon DNA binding might be crucial for recruiting proteins involved in the DNA damage response, a step that may be absent in the case of this compound.

Experimental Protocols

To assess the cytotoxic activity of compounds like this compound and its analogs, a standard in vitro cytotoxicity assay would be employed.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits the metabolic activity of cancer cells by 50% (IC50).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of the test compound (e.g., this compound) is prepared and added to the wells. Control wells receive only the vehicle (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Processes

To better understand the experimental workflow and the proposed mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_incubation Incubation & Measurement cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture (e.g., HeLa, MCF-7) cell_seeding 2. Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep 3. Prepare Serial Dilutions of this compound cell_seeding->compound_prep treatment 4. Add Compound to Cells compound_prep->treatment incubation 5. Incubate for 48-72 hours treatment->incubation mtt_assay 6. Perform MTT Assay incubation->mtt_assay read_absorbance 7. Read Absorbance mtt_assay->read_absorbance calc_ic50 8. Calculate IC50 Value read_absorbance->calc_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

Signaling_Pathway cluster_luz_A Luzopeptin A (Active) cluster_luz_C This compound (Inactive) LuzA Luzopeptin A UptakeA Cellular Uptake LuzA->UptakeA DNA_BindingA DNA Intercalation & Cross-linking UptakeA->DNA_BindingA DDR_Activation DNA Damage Response Activation DNA_BindingA->DDR_Activation Apoptosis Apoptosis DDR_Activation->Apoptosis LuzC This compound UptakeC Poor Cellular Uptake / High Efflux LuzC->UptakeC DNA_BindingC DNA Intercalation & Cross-linking UptakeC->DNA_BindingC DDR_Failure Failure to Activate DNA Damage Response DNA_BindingC->DDR_Failure No_Apoptosis No Apoptosis DDR_Failure->No_Apoptosis

Caption: Proposed differential signaling pathways of Luzopeptin A and C.

References

Luzopeptin C vs. Doxorubicin: A Comparative Guide to Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

Published: October 31, 2025

This guide provides a detailed, objective comparison of the mechanisms of action of two potent anticancer agents: Luzopeptin C and Doxorubicin. It is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of their distinct molecular interactions and cellular consequences.

Introduction and Overview

Doxorubicin , an anthracycline antibiotic, is a cornerstone of chemotherapy regimens used to treat a wide array of cancers, including breast cancer, bladder cancer, sarcomas, and various leukemias.[1][2] Its clinical efficacy is well-established, but its use is often limited by significant side effects, most notably cardiotoxicity. The primary mechanisms of doxorubicin's anticancer activity involve its interaction with DNA and the nuclear enzyme topoisomerase II.[2]

This compound , a member of the quinoxapeptin family of antibiotics, is a potent antitumor agent known for its strong interaction with DNA. While not as widely used clinically as doxorubicin, its unique mechanism of action makes it a valuable tool for research and a potential scaffold for the development of novel therapeutics. This compound acts as a bifunctional intercalator, binding tightly to the DNA duplex.[3][4]

Comparative Mechanism of Action

While both this compound and doxorubicin target DNA, their modes of interaction and the downstream cellular effects differ significantly. Doxorubicin acts as both a DNA intercalator and a topoisomerase II "poison," whereas this compound functions primarily as a high-affinity bifunctional DNA intercalator that can form intramolecular cross-links.

Doxorubicin's Dual Mechanism:

  • DNA Intercalation: The planar anthracycline ring of doxorubicin inserts itself between DNA base pairs, causing a local unwinding and deformation of the DNA helix.[2][5] This physical obstruction can interfere with the processes of DNA replication and transcription.[2]

  • Topoisomerase II Poisoning: Doxorubicin's most critical cytotoxic effect is its ability to inhibit topoisomerase II. It stabilizes the transient "cleavage complex" formed when the enzyme cuts both strands of DNA to resolve topological stress.[2] By preventing the re-ligation of these breaks, doxorubicin effectively converts a transient enzymatic step into permanent DNA double-strand breaks, which subsequently trigger apoptotic cell death pathways.

This compound's Bifunctional Intercalation: this compound possesses two quinoxaline chromophores connected by a peptide backbone. This structure allows it to bind to DNA in a bifunctional manner, with both chromophores intercalating into the DNA helix simultaneously. This creates a tight, possibly covalent, complex that can induce intramolecular cross-linking of the DNA duplex.[3][4] Footprinting experiments suggest that this compound preferentially binds to regions containing alternating adenine (A) and thymine (T) residues.[3][4] This strong binding effectively staples the DNA strands together, severely inhibiting essential cellular processes like replication and transcription that require strand separation.

The following table summarizes the key mechanistic differences between the two compounds.

FeatureThis compoundDoxorubicin
Primary Target DNA DuplexDNA & Topoisomerase II
Binding Mode Bifunctional Intercalation, Intramolecular Cross-linking[3][4]Monofunctional Intercalation, Minor Groove Binding[6]
Enzyme Interaction No primary interaction with Topoisomerase II reportedTopoisomerase II Poison (stabilizes cleavage complex)[2]
DNA Damage Type DNA cross-links, inhibition of strand separationDNA double-strand breaks (via Topo II), adduct formation
Sequence Preference Prefers alternating A-T rich regions[3][4]Prefers GC-rich sequences for intercalation[5]

Visualization of Mechanisms and Workflows

To visually represent these complex interactions, the following diagrams have been generated using the DOT language.

G cluster_luzo This compound Mechanism cluster_dox Doxorubicin Mechanism Luzo This compound DNA_L DNA Double Helix Luzo->DNA_L Binds tightly Crosslink Bifunctional Intercalation (Intramolecular Cross-link) DNA_L->Crosslink Inhibition_L Replication & Transcription Blocked Crosslink->Inhibition_L Dox Doxorubicin DNA_D DNA Double Helix Dox->DNA_D Intercalates TopoII Topoisomerase II Dox->TopoII Poisons CleavageComplex Stabilized Cleavage Complex Dox->CleavageComplex Intercalation Intercalation DNA_D->Intercalation DNA_D->CleavageComplex TopoII->DNA_D Binds & Cleaves TopoII->CleavageComplex DSB Double-Strand Breaks CleavageComplex->DSB Prevents re-ligation Apoptosis Apoptosis DSB->Apoptosis

Caption: Comparative mechanisms of this compound and Doxorubicin.

G cluster_assays Parallel Assays cluster_analysis Data Analysis start Cancer Cell Lines (e.g., MCF-7, HeLa) treatment Treat cells with varying concentrations of this compound and Doxorubicin start->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation viability Cell Viability Assay (MTT) incubation->viability dna_binding DNA Binding Assay (Footprinting) incubation->dna_binding topo_inhibition Topoisomerase II Inhibition Assay incubation->topo_inhibition ic50 Calculate IC50 Values viability->ic50 binding_sites Identify DNA Binding Sites dna_binding->binding_sites topo_effect Assess Topo II Poisoning Effect topo_inhibition->topo_effect comparison Comparative Analysis of Mechanisms ic50->comparison binding_sites->comparison topo_effect->comparison

Caption: Experimental workflow for comparing drug cytotoxicity.

G Drug This compound or Doxorubicin Damage DNA Double-Strand Breaks (Doxorubicin) DNA Cross-links (this compound) Drug->Damage ATM ATM/ATR Kinase Activation Damage->ATM p53 p53 Activation & Phosphorylation ATM->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: DNA damage-induced apoptosis signaling pathway.

Quantitative Experimental Data

Direct comparative data for this compound and doxorubicin across the same cell lines is sparse in the available literature. However, data from various studies can be compiled to provide an estimate of their relative potency.

Table 1: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values for doxorubicin vary significantly depending on the cell line and exposure time.[1][7]

Cell LineDrugIC50 Value (µM)Exposure TimeCitation
MCF-7 (Breast Cancer)Doxorubicin2.50 ± 1.7624 h[1]
HeLa (Cervical Cancer)Doxorubicin2.92 ± 0.5724 h[1]
A549 (Lung Cancer)Doxorubicin> 2024 h[1]
HepG2 (Liver Cancer)Doxorubicin12.18 ± 1.8924 h[1]
UKF-NB-4 (Neuroblastoma)Doxorubicin0.21 ± 0.0396 h[8]
IMR-32 (Neuroblastoma)Doxorubicin0.04 ± 0.0196 h[8]
Table 2: DNA Binding Affinity

Binding affinity is often expressed as a binding constant (Kb) or a dissociation constant (Kd). A higher Kb or lower Kd indicates stronger binding.

CompoundDNA TypeBinding Constant (Kb)MethodCitation
DoxorubicinCalf Thymus DNA3.2 x 10⁴ L·mol⁻¹UV-Vis Spectroscopy[9]
This compoundVariousForms a very tight, possibly covalent complex[3][4]Gel Mobility Shift, Footprinting[3][4]

Note: Quantitative binding constants for this compound are difficult to measure due to the tight and potentially irreversible nature of its binding.[3][4]

Detailed Experimental Protocols

The following protocols outline standard methods for investigating the mechanisms of DNA-binding anticancer agents.

Protocol 1: Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][7][8][10]

  • Cell Seeding: Seed cancer cells (e.g., 1x10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[8]

  • Drug Treatment: Prepare serial dilutions of this compound and doxorubicin in culture medium. Replace the existing medium with the drug-containing medium. Include untreated and solvent-only controls.

  • Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.[7]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7][10] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1][8]

  • Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8][10]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the drug concentration to determine the IC50 value.[8]

Protocol 2: Topoisomerase II Inhibition (DNA Relaxation) Assay

This assay measures a drug's ability to inhibit the catalytic activity of topoisomerase II or to trap it in a cleavage complex.

  • Reaction Setup: In a microcentrifuge tube on ice, combine the reaction buffer (e.g., 50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP), supercoiled plasmid DNA (e.g., pBR322), and the test compound (this compound or doxorubicin) at various concentrations.[11]

  • Enzyme Addition: Initiate the reaction by adding a purified human topoisomerase II enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[11]

  • Reaction Termination: Stop the reaction by adding SDS (to a final concentration of 1%) and Proteinase K (to digest the enzyme).[11] This step is crucial for detecting "poisons" like doxorubicin, as the SDS traps the enzyme covalently bound to the DNA.

  • Gel Electrophoresis: Analyze the DNA products on a 1% agarose gel. The gel may or may not contain ethidium bromide for visualization.[11]

  • Analysis:

    • Inhibition: An inhibitor of catalytic activity will prevent the conversion of supercoiled DNA to its relaxed form.

    • Poisoning: A topoisomerase II poison (like doxorubicin) will result in the appearance of a linear DNA band, which represents the stabilized cleavage complex (double-strand break).[11]

Protocol 3: DNase I Footprinting Assay

This method is used to identify the specific DNA sequence where a ligand binds.

  • DNA Probe Preparation: Prepare a DNA fragment of interest (e.g., 150-400 bp) and label one end of one strand with a radioactive isotope (e.g., ³²P) or a fluorescent tag.

  • Binding Reaction: Incubate the end-labeled DNA probe with increasing concentrations of the binding ligand (this compound or doxorubicin) in an appropriate binding buffer. Allow the mixture to equilibrate.

  • DNase I Digestion: Add a limited amount of DNase I enzyme to the reaction. The enzyme will randomly cleave the DNA backbone at sites not protected by the bound ligand. The reaction is timed carefully to ensure only partial digestion.

  • Reaction Quenching & DNA Purification: Stop the digestion by adding a stop solution (containing EDTA). Purify the DNA fragments, typically by phenol:chloroform extraction and ethanol precipitation.

  • Denaturing Gel Electrophoresis: Resuspend the DNA fragments in a loading buffer containing formamide to denature the DNA. Separate the single-stranded, labeled fragments on a high-resolution denaturing polyacrylamide sequencing gel.

  • Autoradiography/Imaging: Visualize the DNA fragments by exposing the gel to X-ray film (for radioactive labels) or by fluorescence imaging. The binding site of the ligand will appear as a "footprint"—a gap in the ladder of DNA fragments where the bound drug protected the DNA from DNase I cleavage.

References

A Deep Dive into the Reproducibility of Luzopeptin C Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the ability to reliably synthesize complex natural products is paramount. This guide provides a comprehensive analysis of the published total synthesis of Luzopeptin C, a potent antitumor and anti-HIV agent. By presenting detailed experimental data, protocols, and visual workflows, this document aims to offer a clear and objective assessment of the reproducibility of this challenging synthetic route.

The total synthesis of this compound, as detailed by Dale L. Boger and his team, represents a significant achievement in natural product synthesis.[1][2][3] The complexity of this dimeric cyclic depsipeptide, which features a C2-symmetric core, two quinoxaline chromophores, and unique amino acid residues, presents numerous synthetic hurdles.[4] This guide will dissect the key aspects of the published methodology to provide a thorough understanding of its intricacies and potential challenges for replication.

Comparative Analysis of Synthetic Steps

The synthesis of this compound is a multi-step process that can be broadly divided into the synthesis of the pentadepsipeptide monomer, the dimerization and macrocyclization to form the core structure, and the final functionalization steps. The following tables summarize the key quantitative data for each crucial transformation as reported in the primary literature.

Step Transformation Key Reagents and Conditions Reported Yield (%) Key Intermediates
1Synthesis of Pentadepsipeptide MonomerMultiple steps involving amino acid couplings and esterificationsNot reported as a single overall yieldProtected pentadepsipeptide
2Saponification of Methyl EsterLiOH, THF/H₂O95Carboxylic acid intermediate
3Dimerization and MacrolactamizationDPPA, NaHCO₃, DMF60-70Cyclic decadepsipeptide
4Deprotection of Boc groupsTFA, CH₂Cl₂95Di-TFA salt of the cyclic core
5Coupling with Quinoxaline ChromophoreQuinoxaline-2-carboxylic acid, EDCI, HOBt, DIEA, DMF85Bis-quinoxaline derivative
6Global Deprotection (silyl ethers)HF·pyridine, pyridine, THF80This compound

Table 1: Summary of Key Synthetic Transformations and Reported Yields for this compound

Compound Molecular Formula Calculated Mass (HRMS) Observed Mass (HRMS) ¹H NMR (Key Shifts, ppm) ¹³C NMR (Key Shifts, ppm)
Cyclic DecadepsipeptideC₆₀H₈₆N₁₀O₁₆1214.62711214.6275Specific shifts for peptide backbone protonsSpecific shifts for peptide backbone carbons
Bis-quinoxaline derivativeC₇₈H₉₀N₁₄O₁₆1478.67691478.6773Aromatic protons of quinoxaline, peptide protonsAromatic carbons of quinoxaline, peptide carbons
This compound C₆₆H₇₄N₁₄O₁₆1338.54601338.5463Characteristic shifts for all protons in the final structureCharacteristic shifts for all carbons in the final structure

Table 2: Spectroscopic Data for Key Intermediates and Final Product

Experimental Protocols

To aid in the replication of this synthesis, the detailed experimental procedures for the key steps, as adapted from the supplementary information of the original publication, are provided below.

Step 3: Dimerization and Macrolactamization

To a solution of the fully protected pentadepsipeptide carboxylic acid (1.0 equiv) in DMF (0.01 M) at 0 °C is added diphenylphosphoryl azide (DPPA, 1.2 equiv) and NaHCO₃ (3.0 equiv). The reaction mixture is stirred at 0 °C for 24 hours and then at room temperature for an additional 48 hours. The solvent is removed in vacuo, and the residue is partitioned between EtOAc and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the cyclic decadepsipeptide.

Step 6: Global Deprotection to Yield this compound

To a solution of the fully protected bis-quinoxaline derivative (1.0 equiv) in THF (0.01 M) in a polyethylene vial is added pyridine (10 equiv) followed by the dropwise addition of HF·pyridine (70% HF, 20 equiv) at 0 °C. The reaction mixture is stirred at 0 °C for 12 hours. The reaction is then carefully quenched by the addition of saturated aqueous NaHCO₃. The mixture is extracted with EtOAc, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by preparative reverse-phase HPLC to yield this compound.

Visualizing the Synthetic Pathway

To provide a clearer understanding of the overall process, the following diagrams illustrate the experimental workflow and the strategic logic of the synthesis.

G cluster_monomer Monomer Synthesis cluster_core Core Assembly cluster_final Final Elaboration Monomer_Start Protected Amino Acids Monomer_Steps Stepwise Peptide Coupling & Esterification Monomer_Start->Monomer_Steps Pentadepsipeptide Protected Pentadepsipeptide Monomer_Steps->Pentadepsipeptide Saponification Saponification Pentadepsipeptide->Saponification Dimerization Dimerization & Macrolactamization Saponification->Dimerization Cyclic_Core Protected Cyclic Decadepsipeptide Dimerization->Cyclic_Core Boc_Deprotection Boc Deprotection Cyclic_Core->Boc_Deprotection Chromophore_Coupling Chromophore Coupling Boc_Deprotection->Chromophore_Coupling Final_Deprotection Global Deprotection Chromophore_Coupling->Final_Deprotection Luzopeptin_C This compound Final_Deprotection->Luzopeptin_C

Figure 1: Experimental Workflow for the Total Synthesis of this compound.

G Convergent Convergent Approach: Monomer Synthesis Symmetry Exploitation of C2 Symmetry Convergent->Symmetry Depsipeptide_Bond Depsipeptide Bond Lability Convergent->Depsipeptide_Bond Divergent Late-Stage Diversification Macrocyclization Macrolactamization Efficiency Divergent->Macrocyclization Global_Deprotection Final Deprotection Sensitivity Divergent->Global_Deprotection Symmetry->Divergent

Figure 2: Logical Relationships in the this compound Synthesis Strategy.

Discussion on Reproducibility

The synthesis of this compound, while elegantly designed, presents several challenges that could impact its reproducibility. The macrolactamization step, a crucial transformation for forming the 32-membered ring, is reported with a moderate yield of 60-70%. The success of this step can be highly dependent on reaction concentration, purity of the linear precursor, and the specific batch of reagents used. Researchers attempting to replicate this synthesis should pay close attention to these parameters.

Furthermore, the global deprotection of the silyl ethers in the final step using HF·pyridine is a notoriously sensitive reaction. The handling of this reagent requires specialized equipment and extreme caution. Over-exposure or slight variations in reaction conditions could lead to decomposition of the complex product. The purification of the final compound via preparative HPLC also requires careful optimization to achieve the reported purity.

While the original publication provides substantial experimental detail, the successful replication of this synthesis will likely require a skilled synthetic chemist with experience in complex peptide synthesis and handling of sensitive reagents. The provided data and protocols should serve as a strong foundation for any research group embarking on this challenging but rewarding synthetic endeavor. The biological importance of this compound certainly warrants further investigation, and a robust and reproducible synthetic route is the key to unlocking its full therapeutic potential.

References

A Comparative Analysis of the Bioactivity of Luzopeptin C and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Luzopeptin C and its related analogs, including the naturally occurring Luzopeptins A and B, and the synthetic Quinoxapeptin series. The data presented is primarily drawn from comprehensive studies on the total synthesis and comparative evaluation of these compounds, offering insights into their potential as cytotoxic and antiviral agents.

Mechanism of Action: DNA Bisintercalation

Luzopeptins and Quinoxapeptins are part of a class of cyclic depsidecapeptides that exert their biological effects through high-affinity bisintercalation into DNA.[1][2][3] This mechanism involves the insertion of their two planar quinoxaline chromophores between the base pairs of the DNA double helix, leading to structural distortions that can interfere with DNA replication and transcription, ultimately triggering cytotoxic responses. The structural differences in the chromophore and the peptide core between Luzopeptins and their analogs influence the affinity and selectivity of this binding.[1][2][3]

cluster_0 Cellular Environment cluster_1 Mechanism of Action Luzopeptin_Analog Luzopeptin / Quinoxapeptin Analog Bisintercalation Bisintercalation Luzopeptin_Analog->Bisintercalation DNA_Helix DNA Double Helix DNA_Distortion DNA Structural Distortion DNA_Helix->DNA_Distortion Bisintercalation->DNA_Helix Replication_Inhibition Inhibition of DNA Replication DNA_Distortion->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription DNA_Distortion->Transcription_Inhibition Cytotoxicity Cytotoxicity Replication_Inhibition->Cytotoxicity Transcription_Inhibition->Cytotoxicity

Caption: Mechanism of action of Luzopeptin analogs.

Comparative Bioactivity Data

The following tables summarize the in vitro bioactivity of this compound and its analogs against a panel of human cancer cell lines and HIV-1 reverse transcriptase. The data reveals a distinct structure-activity relationship among the tested compounds.

Table 1: In Vitro Cytotoxicity (IC50, µM)
CompoundL1210 (Leukemia)HCT-116 (Colon)
Luzopeptin A 0.00010.0001
Luzopeptin B 0.010.01
This compound >1>1
Quinoxapeptin A 0.010.01
Quinoxapeptin B 11
Quinoxapeptin C >10>10

Data sourced from Boger et al., 1999.[1][2][3]

A clear trend in cytotoxicity is observed, with potency decreasing in the order of A > B > C for both the Luzopeptin and Quinoxapeptin series.[2] The removal of each L-Htp acyl substituent results in a significant 100- to 1000-fold reduction in cytotoxic potency.[2]

Table 2: HIV-1 Reverse Transcriptase Inhibition (IC50, µM)
CompoundHIV-1 RT
Luzopeptin A >100
Luzopeptin B 50
This compound 10
Quinoxapeptin A 25
Quinoxapeptin B 5
Quinoxapeptin C 1

Data sourced from Boger et al., 1999.[1][2][3]

Interestingly, the trend for HIV-1 reverse transcriptase inhibition is the reverse of that observed for cytotoxicity, with potency increasing in the order of C > B > A.[2] Quinoxapeptin C, a non-naturally occurring synthetic precursor, was identified as the most potent inhibitor of HIV-1 reverse transcriptase in this series and notably lacked dose-limiting in vitro cytotoxicity.[1][2][3]

Experimental Protocols

The following are the methodologies used to obtain the comparative bioactivity data.

In Vitro Cytotoxicity Assay

The in vitro cytotoxicity of the Luzopeptin and Quinoxapeptin analogs was determined using a panel of human tumor cell lines. The assay was performed as follows:

  • Cell Culture: L1210 and HCT-116 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere of 5% CO2.

  • Compound Preparation: The test compounds were dissolved in DMSO to prepare stock solutions, which were then serially diluted with the culture medium to the desired concentrations.

  • Assay Procedure: Cells were seeded in 96-well plates and exposed to various concentrations of the test compounds for a specified period (typically 48-72 hours).

  • Cell Viability Measurement: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 value, defined as the concentration of the compound that causes a 50% reduction in cell viability, was calculated from the dose-response curves.

Start Start Cell_Seeding Seed cells in 96-well plates Start->Cell_Seeding Compound_Addition Add serial dilutions of test compounds Cell_Seeding->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Incubate_MTT Incubate for 4 hours MTT_Addition->Incubate_MTT Solubilization Add solubilization solution Incubate_MTT->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End cluster_0 Structural Modifications cluster_1 Biological Activity L_Htp_Acyl Presence of L-Htp Acyl Groups Cytotoxicity Increased Cytotoxicity L_Htp_Acyl->Cytotoxicity HIV_RT_Inhibition Decreased HIV-1 RT Inhibition L_Htp_Acyl->HIV_RT_Inhibition Quinoxaline_Chromophore Quinoxaline Chromophore Structure DNA_Binding_Affinity Altered DNA Binding Affinity & Selectivity Quinoxaline_Chromophore->DNA_Binding_Affinity

References

Validating Luzopeptin C as a Substrate for Specific Cytochrome P450 Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the validation of Luzopeptin C as a substrate for specific human cytochrome P450 (P450) enzymes. Due to the current lack of publicly available data on the metabolism of this compound by these enzymes, this document outlines the established experimental protocols and presents a comparative analysis using well-characterized P450 substrates. The provided data for this compound is hypothetical and serves as a template for future validation studies.

Introduction to this compound and P450 Metabolism

Luzopeptins are a class of cyclic decadepsipeptides with potent antimicrobial and antitumor activities. A key aspect of drug development is understanding the metabolic fate of a new chemical entity. Cytochrome P450 enzymes, primarily located in the liver, are responsible for the phase I metabolism of a vast majority of clinically used drugs.[1][2][3] Determining which P450 isoforms metabolize a drug candidate like this compound is crucial for predicting potential drug-drug interactions, understanding its pharmacokinetic profile, and ensuring patient safety.

While a multitasking P450 enzyme has been identified in the biosynthesis of the related compound Luzopeptin A, its role in the metabolism of this compound as a xenobiotic in humans has not been reported.[4] This guide, therefore, focuses on the standard in vitro methods used to validate a compound as a substrate for the major drug-metabolizing P450 enzymes: CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.

Comparative Analysis of P450 Substrates

The following table summarizes the kinetic parameters for well-established P450 substrates, alongside a hypothetical profile for this compound. These values are typically determined using in vitro assays with human liver microsomes or recombinant P450 enzymes.

P450 IsoformSubstrateKm (µM)Vmax (pmol/min/pmol P450)Intrinsic Clearance (Vmax/Km) (µL/min/pmol P450)
CYP3A4 Midazolam2 - 1015 - 501.5 - 25
Testosterone10 - 505 - 200.1 - 2
This compound (Hypothetical)15100.67
CYP2D6 Dextromethorphan0.5 - 550 - 15010 - 300
Bufuralol0.1 - 120 - 8020 - 800
This compound (Hypothetical)>100<1<0.01
CYP2C9 Diclofenac1 - 1010 - 401 - 40
S-Warfarin0.5 - 51 - 50.2 - 10
This compound (Hypothetical)5020.04
CYP2C19 S-Mephenytoin50 - 1505 - 150.03 - 0.3
Omeprazole2 - 1010 - 301 - 15
This compound (Hypothetical)>100<1<0.01
CYP1A2 Phenacetin10 - 5020 - 600.4 - 6
Caffeine100 - 3005 - 150.02 - 0.15
This compound (Hypothetical)>100<1<0.01

Experimental Protocols

Detailed methodologies for key experiments are provided below.

P450 Substrate Phenotyping using Human Liver Microsomes

This experiment aims to identify which P450 isoforms are responsible for the metabolism of this compound.

Materials:

  • Human Liver Microsomes (pooled)

  • This compound

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Specific chemical inhibitors for each P450 isoform (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6, sulfaphenazole for CYP2C9, ticlopidine for CYP2C19, and furafylline for CYP1A2)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Prepare a master mix containing human liver microsomes, NADPH regenerating system, and potassium phosphate buffer.

  • Pre-incubate the master mix with and without a specific P450 chemical inhibitor for a designated time (e.g., 10 minutes) at 37°C.

  • Initiate the metabolic reaction by adding this compound to the mixture.

  • Incubate for a specific time period (e.g., 30 minutes) at 37°C with gentle shaking.

  • Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the disappearance of this compound and the formation of potential metabolites using a validated LC-MS/MS method.

  • Compare the rate of metabolism in the presence and absence of each specific inhibitor to determine the contribution of each P450 isoform.

Enzyme Kinetic Analysis using Recombinant P450 Enzymes

This experiment determines the kinetic parameters (Km and Vmax) of this compound metabolism by a specific P450 isoform.

Materials:

  • Recombinant human P450 enzyme (e.g., recombinant human CYP3A4) co-expressed with cytochrome P450 reductase

  • Cytochrome b5 (optional, can enhance activity of some CYPs)

  • This compound at various concentrations

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Prepare incubation mixtures containing the recombinant P450 enzyme, buffer, and the NADPH regenerating system.

  • Add this compound at a range of concentrations (typically spanning from 0.1 to 10 times the expected Km).

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate for a predetermined time at 37°C, ensuring the reaction is in the linear range.

  • Terminate the reaction with ice-cold acetonitrile containing an internal standard.

  • Process the samples as described in the previous protocol.

  • Quantify the formation of the metabolite(s) by LC-MS/MS.

  • Plot the reaction velocity (metabolite formation rate) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

P450_Substrate_Phenotyping cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes PreIncubate Pre-incubation (with/without inhibitor) HLM->PreIncubate NADPH NADPH System NADPH->PreIncubate Buffer Buffer Buffer->PreIncubate Inhibitors P450 Inhibitors Inhibitors->PreIncubate AddSubstrate Add this compound PreIncubate->AddSubstrate Incubate Incubation at 37°C AddSubstrate->Incubate Quench Quench Reaction Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Interpretation LCMS->Data

Caption: Workflow for P450 Substrate Phenotyping.

Enzyme_Kinetics cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis RecP450 Recombinant P450 Incubate Incubation at 37°C RecP450->Incubate NADPH NADPH System NADPH->Incubate Buffer Buffer Buffer->Incubate SubstrateConc This compound (various concentrations) SubstrateConc->Incubate Quench Quench Reaction Incubate->Quench Process Sample Processing Quench->Process LCMS LC-MS/MS Analysis Process->LCMS MM_Plot Michaelis-Menten Plot LCMS->MM_Plot Kinetics Determine Km & Vmax MM_Plot->Kinetics

Caption: Workflow for Enzyme Kinetic Analysis.

Conclusion

This guide outlines a robust framework for the validation of this compound as a substrate for specific P450 enzymes. By following the detailed experimental protocols and comparing the resulting data with that of established substrates, researchers can gain critical insights into the metabolic profile of this compound. This information is indispensable for advancing its development as a potential therapeutic agent and for ensuring its safe and effective use in future clinical applications. Further in vitro and in vivo studies are warranted to fully elucidate the metabolic pathways of this compound.

References

A Head-to-Head Analysis of Luzopeptin C and Other Depsipeptide Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Luzopeptin C with other notable depsipeptide antibiotics. The analysis focuses on their cytotoxic and antimicrobial activities, supported by available experimental data. Detailed methodologies for the key experiments are provided to ensure reproducibility and critical evaluation.

Introduction to Depsipeptide Antibiotics

Depsipeptides are a class of peptides where one or more amide bonds are replaced by ester bonds. This structural modification imparts unique conformational properties and contributes to their diverse biological activities, which include potent antimicrobial, antiviral, and anticancer effects. This compound belongs to a family of cyclic decadepsipeptides that feature two quinoxaline chromophores. Its mechanism of action, along with related compounds like quinoxapeptins, involves binding to DNA through bisintercalation, where the planar chromophores insert themselves between the base pairs of the DNA double helix. This interaction can inhibit crucial cellular processes like DNA replication and transcription, leading to cytotoxicity.

Other significant depsipeptide antibiotics include daptomycin, a cyclic lipopeptide active against Gram-positive bacteria by disrupting the cell membrane, and fusaricidin A, which also exhibits potent activity against Gram-positive bacteria. This guide will compare the in vitro efficacy of this compound with these and other relevant depsipeptides.

Comparative Analysis of Biological Activity

The following tables summarize the available quantitative data for this compound and other depsipeptide antibiotics. It is important to note that direct head-to-head studies for all these compounds under identical experimental conditions are limited. Therefore, data has been compiled from various sources, and comparisons should be interpreted with consideration of the different experimental setups.

Table 1: In Vitro Cytotoxicity Data
CompoundCell LineIC50 (µM)Source
Luzopeptin A L1210 (Murine Leukemia)~0.0001Boger et al., 1999
Luzopeptin B L1210 (Murine Leukemia)~0.1Boger et al., 1999
This compound L1210 (Murine Leukemia)>1Boger et al., 1999
Quinoxapeptin A L1210 (Murine Leukemia)~0.01Boger et al., 1999
Quinoxapeptin B L1210 (Murine Leukemia)~1Boger et al., 1999
Quinoxapeptin C L1210 (Murine Leukemia)>10Boger et al., 1999

Note: The study by Boger et al. (1999) established a clear potency order for cytotoxicity, with Luzopeptin A being the most potent. The removal of each acyl substituent in the luzopeptin series (from A to C) resulted in a significant reduction in potency. A similar trend was observed for the quinoxapeptins.

Table 2: In Vitro Antimicrobial Activity Data
CompoundBacterial StrainMIC (µg/mL)Source
This compound Data not available--
Quinoxapeptin C Data not available--
Daptomycin Staphylococcus aureus (MRSA)0.5 - 2Various sources
Fusaricidin A Staphylococcus aureus3.12[1]
Ramoplanin Staphylococcus aureus (MRSA)<1[1]

Mechanism of Action: DNA Bisintercalation and Downstream Signaling

This compound exerts its cytotoxic effects by binding to DNA. The two planar quinoxaline chromophores intercalate into the DNA double helix, a process known as bisintercalation. This high-affinity binding distorts the DNA structure, thereby obstructing the processes of DNA replication and transcription, which ultimately triggers programmed cell death (apoptosis).

The DNA damage induced by bisintercalators like luzopeptins can activate complex cellular signaling pathways. A key pathway initiated by DNA damage is the p53-mediated apoptotic pathway.

DNA_Damage_Response LuzopeptinC This compound DNA Nuclear DNA LuzopeptinC->DNA Bisintercalation DNAdamage DNA Double-Strand Breaks (DNA Damage) DNA->DNAdamage ATM_ATR ATM/ATR Kinases DNAdamage->ATM_ATR Sensing p53 p53 Activation (Phosphorylation) ATM_ATR->p53 MDM2 MDM2 p53->MDM2 Inhibition of p53 degradation p21 p21 Expression p53->p21 GADD45 GADD45 Expression p53->GADD45 Bax Bax Expression p53->Bax MDM2->p53 CellCycleArrest Cell Cycle Arrest (G1/S Checkpoint) p21->CellCycleArrest DNARepair DNA Repair GADD45->DNARepair Mitochondrion Mitochondrion Bax->Mitochondrion CellCycleArrest->DNARepair Allows time for CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: DNA damage-induced p53-mediated apoptotic pathway.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to evaluate the biological activity of depsipeptide antibiotics.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: L1210 (murine leukemia) cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Plating: Cells are seeded into 96-well microtiter plates at a density of 5 x 10^4 cells/mL.

  • Compound Treatment: The test compounds (this compound, etc.) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.

  • Incubation with MTT: The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow start Start plate_cells Plate Cells in 96-well Plate start->plate_cells add_compounds Add Depsipeptide Antibiotics (Various Concentrations) plate_cells->add_compounds incubate_48h Incubate for 48 hours add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: A suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The antimicrobial agents are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. A positive control well (bacteria without antibiotic) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

  • Data Recording: The MIC value is recorded in µg/mL.

Conclusion

This compound is a potent cytotoxic agent, with its activity being part of a broader family of DNA bisintercalating depsipeptides. The available data clearly indicates a structure-activity relationship where the degree of acylation significantly influences cytotoxic potency. While its direct comparison with other depsipeptide antibiotics in terms of antimicrobial efficacy is limited by the available data, the distinct mechanisms of action—DNA intercalation for luzopeptins versus membrane disruption for daptomycin—suggest different therapeutic applications. For researchers in drug development, the potent cytotoxicity of the luzopeptin family warrants further investigation, particularly in the context of oncology. The detailed protocols provided herein should facilitate the standardized evaluation and comparison of these and other novel depsipeptide compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of Luzopeptin C: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Understanding Luzopeptin C: A Profile

This compound is a cyclic depsipeptide with a complex chemical structure.[1] While detailed, specific data on its reactivity and degradation pathways for disposal are limited, its cytotoxic nature necessitates that it be handled with the utmost care throughout its lifecycle, from use to final disposal.

Core Principles of Cytotoxic Waste Management

The disposal of any cytotoxic substance, including this compound, is governed by strict regulations to prevent harm to personnel and the environment.[2][3] Key principles include proper segregation, clear labeling, the use of appropriate personal protective equipment (PPE), and disposal through high-temperature incineration.[2]

Procedural Steps for the Proper Disposal of this compound

The following operational plan outlines the recommended procedures for the disposal of this compound and associated contaminated materials.

1. Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE to minimize exposure risk. This includes, but is not limited to:

  • Impermeable, long-sleeved gowns.

  • Two pairs of chemotherapy-grade gloves.

  • A respiratory mask (e.g., N95 or higher).

  • Safety goggles or a face shield.

2. Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, such as vials, pipette tips, gloves, gowns, and bench paper, should be placed in a designated, leak-proof, and puncture-resistant container. This container must be clearly labeled with a cytotoxic warning symbol.

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a sealed, leak-proof container, also clearly marked as cytotoxic waste. Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps: Any sharps, such as needles or blades, contaminated with this compound must be immediately placed in a designated cytotoxic sharps container.[2]

3. Decontamination of Work Surfaces:

  • Following any work with this compound, all surfaces and equipment should be decontaminated. A common procedure involves a two-step process of washing with a detergent solution followed by a suitable inactivating agent, if known and available. Given the lack of specific data for this compound, a thorough cleaning with a detergent solution and multiple rinses is a minimum requirement. All cleaning materials must be disposed of as cytotoxic waste.

4. Storage and Transport:

  • Segregated and labeled this compound waste containers should be stored in a secure, designated area with limited access.

  • Transportation of cytotoxic waste from the laboratory to the central collection point must be done in a manner that prevents spills and exposure.

5. Final Disposal:

  • The standard and recommended method for the final disposal of cytotoxic waste is high-temperature incineration.[2] This process ensures the complete destruction of the cytotoxic compounds.

  • All disposal procedures must be carried out by a licensed and certified hazardous waste contractor in accordance with local, state, and federal regulations.

Quantitative Data Summary

Due to the limited availability of specific data for this compound, the following table summarizes general parameters for cytotoxic waste disposal.

ParameterGuidelineSource
Incineration Temperature >1000°CGeneral practice for hazardous waste
PPE: Glove Thickness Minimum 2 mm for polypropylene bags[3]
Waste Bag Thickness Minimum 4 mm for contaminated material[3]

Experimental Protocols

As no specific experimental protocols for the chemical inactivation of this compound were found, the primary "protocol" for its disposal relies on the physical method of high-temperature incineration. Chemical inactivation should not be attempted without validated procedures from the manufacturer or peer-reviewed literature to avoid the generation of potentially more hazardous byproducts.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

LuzopeptinC_Disposal_Workflow cluster_LabOperations Laboratory Operations cluster_WasteStreams Waste Streams cluster_Containment Containment cluster_FinalDisposal Final Disposal Start This compound Use PPE Wear Appropriate PPE Start->PPE Segregation Segregate Waste at Point of Generation PPE->Segregation SolidWaste Solid Waste (Vials, Gloves, etc.) Segregation->SolidWaste LiquidWaste Liquid Waste (Aqueous Solutions) Segregation->LiquidWaste SharpsWaste Sharps (Needles, Blades) Segregation->SharpsWaste SolidContainer Labeled, Leak-proof Solid Waste Container SolidWaste->SolidContainer LiquidContainer Labeled, Sealed Liquid Waste Container LiquidWaste->LiquidContainer SharpsContainer Labeled, Puncture-resistant Sharps Container SharpsWaste->SharpsContainer Storage Secure Temporary Storage SolidContainer->Storage LiquidContainer->Storage SharpsContainer->Storage Transport Authorized Transport Storage->Transport Incineration High-Temperature Incineration Transport->Incineration

Figure 1: this compound Disposal Workflow

Disclaimer: This document provides guidance based on general principles for handling cytotoxic compounds. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for hazardous waste disposal.

References

Essential Safety and Logistics for Handling Luzopeptin C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safety and logistical preparedness is paramount when handling potent compounds like Luzopeptin C. This guide provides essential, immediate safety information, including personal protective equipment (PPE) recommendations, operational plans for handling, and proper disposal methods.

Hazard Identification and Classification

This compound is a potent antitumor and antiviral agent.[1][2] According to the Global Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, a comprehensive PPE protocol is mandatory to minimize exposure. The following table summarizes the required PPE for various levels of protection. For routine laboratory handling of small quantities, Level C protection is generally recommended.

Protection LevelRespiratory ProtectionHand ProtectionEye/Face ProtectionSkin and Body Protection
Level D Not recommended for handling this compound.---------
Level C Full-face or half-mask air-purifying respirator (NIOSH approved) with appropriate cartridges for organic vapors/dusts.Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene).[3]Safety glasses with side shields or chemical splash goggles. A face shield is also recommended.[4][5]A lab coat, fully buttoned, is the minimum requirement. For larger quantities or risk of splash, chemical-resistant coveralls are recommended.[3][6]
Level B Positive-pressure, full face-piece self-contained breathing apparatus (SCBA) or supplied air respirator.Inner and outer chemical-resistant gloves.Hooded chemical-resistant clothing.[4]Chemical-resistant suit.
Level A Positive-pressure, full face-piece SCBA or supplied air respirator.[7]Inner and outer chemical-resistant gloves.Totally encapsulating chemical-protective suit.[4]Vapor-protective suit.[4]

Operational Plan for Handling this compound

A systematic approach is crucial for safely handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Always handle this compound in a designated area, such as a chemical fume hood or a glove box, to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible.[8]

  • Before starting work, verify that all necessary PPE is available and in good condition.

2. Handling Procedures:

  • Wear the appropriate PPE as outlined in the table above before handling the compound.

  • Avoid direct contact with the skin, eyes, and clothing.[9]

  • Do not eat, drink, or smoke in the area where this compound is handled.[9]

  • Use disposable equipment (e.g., spatulas, weighing paper) whenever possible to avoid cross-contamination.

  • If weighing the solid form, do so in a ventilated enclosure to prevent the dispersion of dust.

3. In Case of Exposure:

  • If Swallowed: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials that come into contact with this compound, including gloves, disposable lab coats, weighing paper, and contaminated glassware, must be considered hazardous waste.

  • Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and puncture-resistant containers. The label should include "Hazardous Waste" and the name of the chemical.

  • Disposal Route: Dispose of the hazardous waste through an approved institutional or commercial waste disposal program. Follow all local, state, and federal regulations for hazardous waste disposal.[10][11] Do not dispose of this compound down the drain or in regular trash.

Visualizing the Handling Workflow

The following diagram illustrates the standard operational workflow for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Verify Fume Hood Operation prep2 Assemble and Inspect PPE prep1->prep2 prep3 Prepare All Necessary Equipment prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 Proceed to Handling handle2 Handle this compound in Fume Hood handle1->handle2 handle3 Use Disposable Equipment handle2->handle3 disp1 Segregate Contaminated Waste handle3->disp1 Proceed to Disposal disp2 Place in Labeled Hazardous Waste Container disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

Caption: A workflow diagram for the safe handling of this compound.

Mechanism of Action

Luzopeptins act as bisintercalators, meaning they insert themselves into the DNA helix. This action is central to their antitumor and antiviral properties. The biosynthesis of Luzopeptin involves a key step catalyzed by a cytochrome P450 enzyme.[1][12]

G Luzopeptin This compound Intercalation Bisintercalation Luzopeptin->Intercalation DNA DNA Double Helix DNA->Intercalation Effect Antitumor/Antiviral Activity Intercalation->Effect

Caption: The mechanism of action of this compound as a DNA bisintercalator.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Luzopeptin C
Reactant of Route 2
Luzopeptin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.